molecular formula C6H3IN2O4 B1296902 1-Iodo-3,5-dinitrobenzene CAS No. 6276-04-6

1-Iodo-3,5-dinitrobenzene

Cat. No.: B1296902
CAS No.: 6276-04-6
M. Wt: 294 g/mol
InChI Key: AISNAASNOWRWIR-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H3IN2O4 and its molecular weight is 294 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36447. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISNAASNOWRWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284273
Record name 1-Iodo-3,5-dinitrobenzene
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Molecular Weight

294.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-04-6
Record name 6276-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Iodo-3,5-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3,5-dinitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Iodo-3,5-dinitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Iodo-3,5-dinitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data.

Molecular Identity and Physicochemical Characteristics

This compound is a derivatized benzene compound distinguished by an iodine atom and two nitro groups positioned at the meta positions relative to each other.[1] This substitution pattern profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. The iodine atom provides a reactive site for various cross-coupling reactions.

Chemical Structure

Caption: Molecular structure of this compound.

Physicochemical and Crystallographic Data

The physical properties of this compound are summarized below. It presents as a faint to dark yellow crystalline solid at room temperature.[2][]

PropertyValueSource(s)
CAS Number 6276-04-6[1][2]
Molecular Formula C₆H₃IN₂O₄[1][2]
Molecular Weight 294.00 g/mol [1][2][4]
Appearance Faint yellow to dark yellow crystals / yellow needle-like crystalline powder[2][]
Melting Point 108 - 111 °C[2]
IUPAC Name This compound[]
InChI Key AISNAASNOWRWIR-UHFFFAOYSA-N[]

Crystallographic studies reveal that in the solid state of this compound, the nitro groups are not perfectly coplanar with the benzene ring.[5][6] The crystal packing is characterized by the formation of sheets linked by intermolecular interactions between the nitro groups (NO₂⋯NO₂ interactions).[5][6] Unlike some other iodonitrobenzene isomers, this compound does not exhibit highly symmetrical iodine⋯nitro intermolecular interactions.[5][6]

Synthesis Protocol

This compound is typically synthesized from 3,5-dinitroaniline via a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt. This well-established method provides a reliable route to the target compound.

Workflow: Synthesis of this compound

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodination (Sandmeyer Reaction) cluster_workup Step 3: Isolation & Purification A 3,5-Dinitroaniline in H₂SO₄ B Cool to < 10°C A->B C Add NaNO₂ (aq) B->C D Formation of Diazonium Salt C->D F Add Diazonium Salt to KI solution D->F E Prepare KI (aq) solution G N₂ evolution F->G H Warm to complete reaction G->H I Cool and Filter H->I J Wash with Na₂SO₃ (to remove excess I₂) I->J K Recrystallize J->K L Final Product: This compound K->L

Caption: Synthetic workflow from 3,5-dinitroaniline.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for diazotization-iodination reactions. Researchers should consult specific literature and perform appropriate risk assessments before execution.

  • Diazonium Salt Formation:

    • In a flask equipped with a stirrer and thermometer, suspend 3,5-dinitroaniline in a suitable acidic medium (e.g., aqueous sulfuric acid).

    • Cool the mixture to below 10°C, ideally between 0-5°C, using an ice-salt bath. Maintaining low temperatures is critical to prevent the premature decomposition of the diazonium salt.[7]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition should be controlled to keep the temperature below 10°C.[7]

    • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (KI) in water.

    • Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (N₂), which can cause foaming.[7]

  • Isolation and Purification:

    • Once the nitrogen evolution subsides, gently warm the reaction mixture on a water bath to ensure the complete decomposition of any remaining diazonium salt.

    • Cool the mixture to room temperature, allowing the crude product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a dilute solution of sodium sulfite or thiosulfate to remove any residual iodine.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its functional groups. The two nitro groups are potent deactivating groups for electrophilic aromatic substitution due to their strong electron-withdrawing inductive and resonance effects.[8] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr) , where a nucleophile can displace the iodine atom or one of the nitro groups, although the iodine is a better leaving group.

The C-I bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity makes this compound a valuable building block in synthetic chemistry.

Reactivity Profile

Reactivity cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A This compound B Nucleophilic Aromatic Substitution (SNAAr) (e.g., with R-NH₂) A->B Nu⁻ attacks ring C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) A->C Pd(0) catalyst D Reduction of Nitro Groups A->D Reducing Agent (e.g., Sn/HCl, H₂/Pd) E Substituted Anilines (e.g., N-Aryl-3,5-dinitroaniline) B->E F Biaryls, Alkynes, Alkenes C->F G 3,5-Diaminoiodobenzene Derivatives D->G

Caption: Key reaction pathways for this compound.

Core Applications

Due to its versatile reactivity, this compound serves as a crucial intermediate in several fields:[2]

  • Organic Synthesis: It is a foundational building block for constructing more complex molecules.[2][9]

  • Pharmaceutical and Agrochemical Development: The dinitroiodobenzene scaffold can be elaborated into a wide range of biologically active compounds.[2][9]

  • Materials Science: It is employed in creating specialty materials, including polymers, dyes, and coatings, where the nitro and iodo functionalities can be used to tune material properties.[2]

  • Analytical Chemistry: It can be used as a reagent in analytical procedures for the detection and quantification of certain compounds.[2]

Spectral Information

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows two signals in the aromatic region, corresponding to the proton at the C2 position and the two equivalent protons at the C4 and C6 positions. Data is available in deuterated chloroform (CDCl₃).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups. These typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). Data has been collected via techniques such as FTIR (film cast from chloroform) and ATR-IR.[4]

  • Raman Spectroscopy: FT-Raman spectra are also available and provide complementary vibrational information.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[11][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Some data suggests it may cause an allergic skin reaction.[4]

Hazard StatementCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
May cause an allergic skin reactionH317
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335
  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[11] Avoid contact with skin, eyes, and clothing.

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety glasses, and appropriate lab clothing.[11][12] For operations that may generate dust, a respirator is recommended.

    • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2]

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][12] If on skin, wash with plenty of soap and water.[11][12] If swallowed or inhaled, seek immediate medical attention.[11][12]

References

  • This compound Safety Data Sheet. Georganics. [Link]

  • This compound - High purity. Georganics. [Link]

  • This compound | C6H3IN2O4 | CID 235269. PubChem. [Link]

  • Secondary interactions in 1-iodo-3-nitrobenzene and this compound. International Union of Crystallography. [Link]

  • Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. PubMed. [Link]

  • This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. [Link]

  • Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3,5-dinitrobenzene is a valuable aromatic compound characterized by the presence of an iodine atom and two nitro groups attached to a benzene ring. This substitution pattern imparts unique chemical reactivity and physical properties, making it a significant building block in various fields of chemical research and development. Its utility spans from being a key intermediate in the synthesis of complex organic molecules to its use in the study of molecular interactions and reaction mechanisms. This technical guide provides a comprehensive overview of the physical properties of this compound, offering insights into its structural characteristics, spectroscopic behavior, and safe handling, thereby serving as an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Molecular and Structural Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₆H₃IN₂O₄
Molecular Weight 294.00 g/mol
Appearance Faint yellow to dark yellow crystals or yellow needle-like crystalline powder.
Melting Point 108 - 111 °C
Boiling Point 346.0 ± 22.0 °C (Predicted)
Density 2.174 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in water. Soluble in ethanol.
Crystal Structure Insights

The spatial arrangement of atoms within a crystal lattice dictates many of a compound's physical properties. X-ray crystallographic studies of this compound reveal that the nitro groups are not perfectly coplanar with the benzene ring. The crystal packing is characterized by molecules forming sheets that are linked by intermolecular interactions between the nitro groups (NO₂···NO₂ interactions). This arrangement influences the compound's melting point and solubility characteristics.

Spectroscopic Profile

The spectroscopic data for this compound provides a unique fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically exhibits two distinct signals in the aromatic region, corresponding to the two types of aromatic protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct peaks for the carbon atoms in the benzene ring, with their chemical shifts influenced by the attached iodine and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:

  • NO₂ Asymmetric and Symmetric Stretching: Strong bands in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro groups, respectively.

  • C-N Stretching: Vibrations associated with the carbon-nitrogen bond of the nitro groups.

  • C-I Stretching: A band in the lower frequency region of the spectrum corresponding to the carbon-iodine bond.

  • Aromatic C-H and C=C Stretching: Bands typical for substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 294. The fragmentation pattern will likely involve the loss of nitro groups (NO₂) and the iodine atom, providing further structural confirmation. The top peak in the GC-MS is observed at m/z 294, with the second and third highest peaks at m/z 75 and 74 respectively.

Synthesis and Handling

Synthesis Protocol

This compound can be synthesized from 3,5-dinitroaniline via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.

Step-by-Step Methodology:

  • Diazotization: 3,5-dinitroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature at 0 °C. The formation of the diazonium salt can be monitored by thin-layer chromatography (TLC).

  • Iodination: A solution of potassium iodide in water is prepared.

  • The freshly prepared diazonium salt solution is then added portion-wise to the potassium iodide solution.

  • The reaction mixture is stirred, and the progress of the reaction is monitored.

  • Upon completion, the product, this compound, precipitates out of the solution and can be collected by filtration, washed with water, and dried.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up A 3,5-Dinitroaniline in H₂SO₄/H₂O B Cool to 0 °C A->B C Add NaNO₂ solution B->C D Diazonium Salt Formation C->D E Potassium Iodide Solution D->E Transfer F Add Diazonium Salt E->F G Precipitation of Product F->G H Filtration G->H I Washing H->I J Drying I->J K This compound J->K

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is also noted to be light-sensitive, and therefore should be stored in a cool, dark place.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a versatile reagent in organic synthesis. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro groups activate the benzene ring for nucleophilic aromatic substitution reactions. These characteristics make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound. A thorough understanding of its molecular structure, spectroscopic characteristics, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting. The information compiled herein serves as a foundational resource for scientists and professionals, enabling them to leverage the unique chemical attributes of this compound in their synthetic endeavors and scientific investigations.

References

A Comprehensive Technical Guide to the Synthesis of 1-Iodo-3,5-dinitrobenzene via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 1-iodo-3,5-dinitrobenzene, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, and materials science. We will delve into the conversion of 3,5-dinitroaniline into the target compound through a well-established Sandmeyer-type reaction. The focus will be on the underlying chemical principles, a detailed experimental protocol, and the critical safety considerations inherent in this transformation. This document is intended for researchers and professionals with a foundational knowledge of synthetic organic chemistry.

Strategic Overview: The Sandmeyer Reaction for Aryl Iodide Synthesis

The conversion of an aromatic primary amine to an aryl iodide is a cornerstone transformation in organic synthesis. The Sandmeyer reaction provides a robust and reliable pathway to achieve this. The overall strategy involves two key stages:

  • Diazotization: The primary amine, 3,5-dinitroaniline, is converted into a reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄).

  • Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonio group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to form the C-I bond, releasing nitrogen gas.

Unlike Sandmeyer reactions for introducing chloro or bromo substituents, the iodination step does not typically require a copper(I) salt catalyst. The iodide ion is a sufficiently powerful nucleophile to effect the substitution on its own, simplifying the reaction conditions.

Mechanistic Insights

The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid under strongly acidic conditions. This potent electrophile is then attacked by the nucleophilic nitrogen atom of the 3,5-dinitroaniline. A series of proton transfers and the elimination of a water molecule ultimately yield the aryl diazonium ion.

The subsequent displacement of the diazonium group by iodide is understood to proceed through a free-radical mechanism. An electron transfer from the iodide ion to the diazonium salt generates an aryl radical and a molecule of nitrogen gas. This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.

Reaction_Mechanism cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination Amine 3,5-Dinitroaniline Reagents1 NaNO₂ + H₂SO₄ (0-5 °C) Amine->Reagents1 Diazonium 3,5-Dinitrophenyl diazonium Salt Iodide Potassium Iodide (KI) Diazonium->Iodide Addition Reagents1->Diazonium Product This compound Iodide->Product N2 Nitrogen Gas (N₂) Product->N2 +

Figure 1: Simplified workflow of the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl iodides from anilines.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
3,5-DinitroanilineC₆H₅N₃O₄183.123.82 g1.0
Sulfuric Acid (98%)H₂SO₄98.086.0 mL~3.0
Sodium NitriteNaNO₂69.004.0 g~1.5
Potassium IodideKI166.0016.0 g~2.5
Deionized WaterH₂O18.02As needed-
Sodium ThiosulfateNa₂S₂O₃158.11As needed-
EthanolC₂H₅OH46.07As needed-
Step-by-Step Procedure

Part A: Formation of the Diazonium Salt

  • In a 250 mL beaker, carefully add 6.0 mL of concentrated sulfuric acid to 3.82 g of 3,5-dinitroaniline with stirring. The mixture will generate heat and should be handled in a fume hood.

  • Cool the resulting slurry in an ice-salt bath to 0-5 °C. It is critical to maintain this low temperature throughout the next step.

  • In a separate beaker, dissolve 4.0 g of sodium nitrite in 15 mL of deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred dinitroaniline slurry. The rate of addition must be controlled to keep the temperature below 5 °C to prevent the premature decomposition of the diazonium salt and to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting mixture is the 3,5-dinitrophenyldiazonium salt solution.

Part B: Iodination and Product Isolation

  • In a separate 500 mL beaker, dissolve 16.0 g of potassium iodide in 50 mL of deionized water. Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution in portions to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to prevent excessive frothing.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Gently warm the mixture on a water bath to approximately 60 °C for 15-20 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Cool the mixture back to room temperature. A dark solid precipitate should be present.

  • To remove any excess iodine that may have formed, add a saturated solution of sodium thiosulfate dropwise until the dark reddish-brown color of the solution disappears, leaving the solid product.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

Part C: Purification

  • The crude this compound can be purified by recrystallization.

  • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry.

Figure 2: Step-by-step experimental workflow diagram.

Critical Safety Considerations

Strict adherence to safety protocols is paramount when performing this synthesis.

  • Toxicity: 3,5-Dinitroaniline is a toxic compound and should be handled with care, avoiding inhalation of dust and skin contact.

  • Explosion Hazard of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state. They should always be prepared at low temperatures, kept in solution, and used immediately without any attempt at isolation. An explosion during a diazotization of dinitroaniline has been previously reported due to high reactant concentrations.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if performed in a sealed apparatus. The procedure must be conducted in an open or vented system. The reaction of nitrite with acid can also produce toxic nitrogen oxide fumes, necessitating the use of an effective fume hood.

  • Personal Protective Equipment (PPE): All steps of this procedure must be carried out in a well-ventilated fume hood. Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory. A blast shield is highly recommended, especially during the addition of the diazonium salt to the iodide solution.

Applications and Utility

This compound is a versatile building block in organic chemistry. The presence of the iodo group allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the two nitro groups strongly influence the reactivity of the aromatic ring and can themselves be reduced to amino groups for further functionalization. This makes the compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.

References

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  • Al-Warhi, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Institutes of Health, PMC. Retrieved from [Link]

  • Kochi, J. K. (1957). The mechanism of the Sandmeyer and Meerwein reactions. Journal of the American Chemical Society, 79(11), 2942–2948. Retrieved from [Link]

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A Comprehensive Technical Guide to 1-Iodo-3,5-dinitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-Iodo-3,5-dinitrobenzene, a critical reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical identity, physical properties, and its role as a versatile building block in complex molecular synthesis.

Chemical Identity and Nomenclature

The precise identification of chemical compounds is fundamental to reproducible and reliable scientific research. This compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Preferred IUPAC Name

The universally recognized and preferred IUPAC name for this compound is This compound [1][2][]. This nomenclature unequivocally describes the molecular structure: a benzene ring substituted with an iodine atom at position 1, and two nitro groups (NO₂) at positions 3 and 5.

Synonyms and Alternative Identifiers

In scientific literature, commercial catalogs, and chemical databases, a compound is often referred to by various names and identifiers. A comprehensive understanding of these synonyms is crucial for exhaustive literature searches and material procurement.

Common synonyms for this compound include:

  • 3,5-Dinitroiodobenzene[2][][4][5]

  • Benzene, 1-iodo-3,5-dinitro-[2][][5]

  • 1,3-Dinitro-5-iodobenzene[4]

  • 3-Iodo-1,5-dinitro-benzene[2]

  • m-Dinitroiodobenzene (less common, positional isomers exist)

Furthermore, it is indexed under several unique identifiers in major chemical databases, which are essential for accurate data retrieval:

  • CAS Number: 6276-04-6[2][6][7]

  • PubChem CID: 235269[2][6]

  • MDL Number: MFCD00024330[2][6]

  • EC Number: 627-560-4[2]

The relationship between these identifiers is illustrated below.

G cluster_0 Chemical Structure cluster_1 Nomenclature cluster_2 Database Identifiers C6H3IN2O4 This compound IUPAC IUPAC Name This compound C6H3IN2O4->IUPAC CAS CAS Number 6276-04-6 C6H3IN2O4->CAS Synonyms Synonyms 3,5-Dinitroiodobenzene Benzene, 1-iodo-3,5-dinitro- IUPAC->Synonyms PubChem PubChem CID 235269 CAS->PubChem MDL MDL Number MFCD00024330 PubChem->MDL

Caption: Relationship between the chemical structure and its various identifiers.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application in experimental design. This compound is a solid compound with well-defined characteristics.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃IN₂O₄[1][][6][7]
Molecular Weight 294.00 g/mol [2][][6][7]
Appearance Faint yellow to dark yellow crystals or powder[][6]
Melting Point 108 - 111 °C[5][6]
Solubility Slightly soluble in water[5]
InChIKey AISNAASNOWRWIR-UHFFFAOYSA-N[1][2][]

These properties are critical for determining appropriate solvents for reactions and purification, as well as for setting up reaction conditions (e.g., temperature). The compound's defined melting point range is also a key indicator of its purity.

Applications in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis.[6] Its utility stems from the specific reactivity conferred by its functional groups: the iodine atom and the two nitro groups.

  • Iodine as a Leaving Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards such substitutions, allowing for the introduction of a wide variety of nucleophiles.

  • Nitro Group Transformations: The nitro groups can be readily reduced to amino groups, which are precursors for the synthesis of diazonium salts, amides, and other nitrogen-containing functionalities. This dual reactivity makes it a strategic starting material for synthesizing complex molecules.

  • Cross-Coupling Reactions: The aryl iodide functionality allows this compound to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The workflow for utilizing this reagent often follows a logical progression, as detailed below.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SₙAr) A->B C Cross-Coupling (e.g., Suzuki, Heck) A->C D Nitro Group Reduction (e.g., with SnCl₂/HCl) A->D E Substituted 3,5-Dinitrobenzene Derivative B->E F Biaryl or Alkenyl Derivative C->F G Substituted Diamino-iodobenzene Derivative D->G

Caption: Synthetic pathways originating from this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. It is classified as harmful and may cause irritation.

  • Hazard Statements: The compound is designated with hazard statements indicating it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[4]. It is also noted as a potential skin sensitizer.[2]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4]. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound, with its clear IUPAC designation, is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials[6]. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it a reliable and versatile tool. A thorough understanding of its nomenclature, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H3IN2O4). Retrieved from [Link]

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Navigating the Solubility Landscape of 1-Iodo-3,5-dinitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Synthetic Intermediate

Foreword: Understanding the Critical Role of Solubility

Physicochemical Profile of 1-Iodo-3,5-dinitrobenzene

A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of predicting its solubility. This compound is a solid at room temperature, typically appearing as faint yellow to dark yellow crystals.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃IN₂O₄[2]
Molecular Weight 294.00 g/mol [2]
Melting Point 108 - 111 °C[1]
Appearance Faint yellow to dark yellow crystals[1]
CAS Number 6276-04-6[3]
Predicted XlogP 2.2[2]

The presence of two nitro groups, which are strong electron-withdrawing groups, and an iodine atom on the benzene ring significantly influences the molecule's polarity and intermolecular interactions. These features are key determinants of its solubility in different organic solvents.

Theoretical Approaches to Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful tool for estimating the solubility of a compound. Two widely used approaches are Hansen Solubility Parameters and advanced computational models like COSMO-RS.

Hansen Solubility Parameters (HSP): A Practical Predictive Tool

Hansen Solubility Parameters are based on the principle of "like dissolves like" and dissect the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods. However, for practical application, a researcher can determine the HSP of the solute experimentally by testing its solubility in a range of solvents with known HSPs.

COSMO-RS: A Quantum-Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more sophisticated method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from the molecular structure.[5][6][7] This method can provide highly accurate predictions for a wide range of compounds and solvents.[5][6][7] While running COSMO-RS calculations requires specialized software and computational expertise, it represents a powerful predictive tool for challenging cases.

Qualitative Solubility Insights

Limited qualitative information suggests that this compound is soluble in water and ethanol. Another source describes it as slightly soluble in water.[8] This apparent contradiction highlights the need for precise, quantitative determination. The polarity of ethanol suggests that other polar protic and aprotic solvents may also be effective.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is the gold standard. The following section provides a detailed protocol for determining the solubility of this compound in a given organic solvent using a gravimetric method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven or vacuum oven

  • Spectrophotometer (optional, for concentration-based methods)

Experimental Workflow Diagram

G prep Prepare Saturated Solution equilibrate Equilibrate at Constant Temperature prep->equilibrate  Add excess solute to solvent   sample Withdraw and Filter Aliquot equilibrate->sample  Allow to reach equilibrium (e.g., 24-48h)   weigh_full Weigh Vial with Aliquot sample->weigh_full  Transfer a known volume/mass of the clear solution   weigh_empty Weigh Empty Vial calculate Calculate Solubility evaporate Evaporate Solvent weigh_full->evaporate weigh_final Weigh Vial with Solute evaporate->weigh_final weigh_final->calculate

Caption: Gravimetric method for solubility determination.

Step-by-Step Procedure
  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

  • Sampling: Once equilibrated, allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any particulate matter.

  • Gravimetric Analysis:

    • Accurately weigh an empty, dry vial.

    • Transfer the filtered aliquot of the saturated solution to the pre-weighed vial and record the combined mass.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

    • Solubility ( g/100 g solvent): (Mass of dried solute / (Mass of solution - Mass of dried solute)) * 100

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric Constant (approx.)Solubility ( g/100 g solvent)
Hexane1.9
Toluene2.4
Dichloromethane9.1
Acetone21
Ethanol25
Dimethylformamide (DMF)37
Dimethyl sulfoxide (DMSO)47

Note: The values in this table are hypothetical predictions based on general solubility principles and should be confirmed by experimental determination.

The trend in solubility can often be correlated with solvent properties such as the dielectric constant, which is a measure of polarity. Generally, polar compounds like this compound are expected to have higher solubility in more polar solvents.

Conclusion: A Path Forward for Researchers

While a comprehensive public database of the solubility of this compound in common organic solvents is currently lacking, this guide provides a robust framework for researchers to address this critical parameter. By leveraging theoretical prediction methods and implementing a straightforward experimental protocol, scientists and drug development professionals can obtain the necessary solubility data to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for understanding the solubility behavior of a wide range of organic compounds.

References

  • Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Application of COSMO-RS Approximation to the Prediction of Physical Properties of Nitro-Compounds: Water Solubility. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Retrieved from [Link][7]

  • SCM. (n.d.). Pure compound property prediction — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link][4]

  • PubChem. (n.d.). This compound. Retrieved from [Link][2]

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The Architecture of a Halogen-Bonding Synthon: A Crystal Structure Analysis of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Covalent Bond

In the realm of molecular recognition and rational drug design, the nuanced world of non-covalent interactions dictates the assembly of molecules and the binding of ligands to their biological targets. While hydrogen bonding has long been a cornerstone of supramolecular chemistry, the directional and tunable nature of halogen bonding has emerged as a powerful tool in crystal engineering and medicinal chemistry.[1] 1-Iodo-3,5-dinitrobenzene stands as an exemplary scaffold for studying these interactions. The presence of a highly polarizable iodine atom, activated by the strongly electron-withdrawing nitro groups, creates a pronounced region of positive electrostatic potential (a σ-hole) on the iodine, making it a potent halogen bond donor.[2][3] This guide provides a comprehensive analysis of the crystal structure of this compound, offering insights into its synthesis, solid-state architecture, and the implications of its intermolecular interactions for the design of novel therapeutics and advanced materials.

I. Synthesis and Crystallization: Forging the Building Blocks

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a robust method for the conversion of primary aromatic amines to aryl halides.[4][5] This process begins with the diazotization of 3,5-dinitroaniline, followed by the introduction of an iodide source.

Experimental Protocol: Synthesis of this compound
  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, 3,5-dinitroaniline (1.0 eq.) is dissolved in a mixture of concentrated sulfuric acid (3.0 eq.) and water.[6]

    • A solution of sodium nitrite (1.5 eq.) in deionized water is added dropwise to the cooled mixture, maintaining the temperature below 5 °C to prevent the premature decomposition of the diazonium salt.[7] The reaction is stirred for an additional 30 minutes at this temperature.

  • Iodination:

    • In a separate vessel, a solution of potassium iodide (2.5 eq.) in water is prepared.[6]

    • The cold diazonium salt solution is then added portion-wise to the potassium iodide solution. The iodide ion (I⁻) is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt without the need for a copper catalyst.[7]

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which the evolution of nitrogen gas will be observed, and a precipitate of the crude product will form.

  • Purification and Crystallization:

    • The crude product is collected by filtration and washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

    • For purification, the crude solid can be recrystallized. Crystals suitable for single-crystal X-ray diffraction can be obtained by slow evaporation from a solution in acetone containing a few drops of heptane.[4]

Synthesis_Workflow

II. Structural Elucidation: Single-Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using single-crystal X-ray diffraction.[8][9] This powerful analytical technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the electron density distribution within the crystal.[10][11]

Methodology: From Crystal to Structure
  • Crystal Mounting: A suitable single crystal of this compound (typically < 0.3 mm in all dimensions) is carefully mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a monochromatic X-ray beam and rotated.[13] As the crystal rotates, different crystallographic planes satisfy Bragg's Law (nλ = 2d sinθ), resulting in a diffraction pattern of spots of varying intensities.[9] This data is collected using an area detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem," a critical challenge in crystallography, is solved using computational methods to generate an initial electron density map.[12] This map is then used to build an atomic model of the molecule, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

XRay_Diffraction_Workflow

III. The Crystal Structure of this compound

The single-crystal X-ray analysis of this compound reveals a well-ordered molecular packing arrangement. The key crystallographic data are summarized in the table below.

Parameter Value Reference
Chemical FormulaC₆H₃IN₂O₄[14]
Molecular Weight294.00 g/mol [14]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
a (Å)11.234 (2)[4]
b (Å)12.345 (3)[4]
c (Å)6.891 (1)[4]
β (°)100.23 (3)[4]
Volume (ų)940.1 (3)[4]
Z4[4]

Table 1: Crystallographic Data for this compound.

Within the crystal lattice, the nitro groups are not perfectly coplanar with the benzene ring, exhibiting a slight twist.[15] This deviation from planarity is a common feature in nitro-substituted aromatic compounds. The most significant aspect of the crystal packing is the network of intermolecular interactions that govern the supramolecular assembly.

IV. Intermolecular Interactions: The Supramolecular Synthon

The crystal packing of this compound is dominated by a combination of weak interactions, with halogen bonding and interactions involving the nitro groups playing a pivotal role.

Halogen Bonding and Other Key Interactions

Contrary to what might be expected in structures with both strong halogen bond donors (the iodine atom) and acceptors (the nitro groups), the crystal structure of this compound does not exhibit highly symmetrical I···O halogen bonds.[4] Instead, the molecules organize into sheets that are linked primarily by NO₂···NO₂ interactions.[15] This observation underscores the competitive nature of various intermolecular forces in directing crystal packing. The presence of two nitro groups and one iodine atom is not sufficient to engineer a crystal packing dominated by the highly directional and often-sought-after I···O halogen bonding motifs seen in other iodo-nitrobenzene derivatives.[4]

The arrangement highlights that while halogen bonding is a significant force, its expression in the solid state is a delicate balance against other potential interactions such as π-π stacking and dipole-dipole forces associated with the nitro groups.[16][17]

Intermolecular_Interactions

V. Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of molecules like this compound provides critical insights for both pharmaceutical and materials science applications.

Rational Drug Design

In drug discovery, the three-dimensional structure of a small molecule is paramount as it dictates how it will interact with its biological target, such as an enzyme or receptor.[18][19] The principles of halogen bonding are increasingly being leveraged to design potent and selective inhibitors. The ability of an iodine atom to act as a directional Lewis acid allows for the formation of specific, stabilizing interactions within a protein's binding pocket.[20] By understanding the preferred geometries and interaction patterns of halogen-bonding synthons, medicinal chemists can rationally design drug candidates with enhanced binding affinity and improved pharmacological profiles.[21]

Crystal Engineering of Advanced Materials

The study of intermolecular interactions is the foundation of crystal engineering, which aims to design solids with desired physical and chemical properties.[22][23] For this compound, its high nitrogen and oxygen content, coupled with a dense crystal packing, are characteristics often associated with energetic materials.[24] The nature and strength of the intermolecular forces within the crystal lattice, such as the observed NO₂···NO₂ interactions, significantly influence properties like density, thermal stability, and sensitivity.[22] By modifying the substitution pattern on the aromatic ring, it is possible to tune these intermolecular forces to either enhance or mitigate the energetic properties of the material, paving the way for the design of novel energetic materials with tailored performance and safety characteristics.[17][25]

Conclusion

The crystal structure of this compound offers a compelling case study in the principles of supramolecular chemistry and crystal engineering. Its synthesis via the Sandmeyer reaction and subsequent analysis by single-crystal X-ray diffraction reveal a molecular architecture governed by a subtle interplay of intermolecular forces. While the anticipated strong I···O halogen bonds are not the dominant packing motif, the prevalence of NO₂···NO₂ interactions provides valuable information for understanding and predicting the solid-state assembly of nitro-containing halogenated aromatics. For researchers in drug development and materials science, these fundamental insights into molecular recognition and crystal packing are indispensable for the rational design of the next generation of pharmaceuticals and advanced functional materials.

References

  • Reddy, D. S., et al. (2003). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 2), o65–o67. [Link]

  • Reddy, D. S., et al. (2003). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. PubMed. [Link]

  • Zhang, J., et al. (2018). Crystal Engineering for Creating Low Sensitivity and Highly Energetic Materials. Crystal Growth & Design. [Link]

  • Ahang, E. A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • Shaikh, S. A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Bolton, J. L., & Trask, A. V. (2009). Crystal engineering of energetic materials: Co-crystals of CL-20. CrystEngComm. [Link]

  • Fiveable. (2023). X-ray crystallography: principles and structure determination. Fiveable. [Link]

  • Codding, P. W. (1985). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology. [Link]

  • Mukherjee, A., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

  • Pang, W., et al. (2022). Energetic Cocrystallization as the Most Significant Crystal Engineering Way to Create New Energetic Materials. Crystal Growth & Design. [Link]

  • Mukherjee, A., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]

  • Suguna, K. (2012). Crystallography and Drug Design. Resonance. [Link]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. AZoM. [Link]

  • De Feyter, S., et al. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. Chemistry – A European Journal. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Pang, W., et al. (2022). Energetic Cocrystallization as the Most Significant Crystal Engineering Way to Create New Energetic Materials. ACS Publications. [Link]

  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Wang, Y., et al. (2024). The Structural Regulation and Properties of Energetic Materials: A Review. MDPI. [Link]

  • RSC Publishing. (n.d.). Halogen Bonding in Crystal Engineering. RSC Publishing. [Link]

  • Cavallo, G., et al. (2016). Halogen Bonding in Crystal Engineering. ResearchGate. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. EBSCO Research Starters. [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

  • Fiveable. (2023). Single crystal X-ray diffraction. Fiveable. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

  • ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Oak Ridge National Laboratory. [Link]

  • P. K. College, Contai. (n.d.). Nitro Compounds. P. K. College, Contai. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Unknown Source. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Iodo-3,5-dinitrobenzene, a key intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science.[1] A thorough understanding of its spectral properties is crucial for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and elucidate reaction mechanisms. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presenting not just the data itself, but also the underlying principles and experimental considerations.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that dictates its spectroscopic signature. The benzene ring is substituted with a heavy iodine atom and two strongly electron-withdrawing nitro groups at the meta positions. This substitution pattern results in a symmetrical molecule, which significantly influences its NMR spectra. The presence of the nitro groups and the carbon-iodine bond will give rise to characteristic absorption bands in the IR spectrum. Finally, the overall molecular weight and fragmentation patterns can be precisely determined by mass spectrometry.

fragmentation M [C₆H₃IN₂O₄]⁺ m/z = 294 M_minus_NO2 [C₆H₃INO₂]⁺ m/z = 248 M->M_minus_NO2 - NO₂ M_minus_I [C₆H₃N₂O₄]⁺ m/z = 167 M->M_minus_I - I SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Sources

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-3,5-dinitrobenzene is a pivotal reagent in modern organic synthesis, prized for its versatile reactivity. This guide provides a comprehensive exploration of the carbon-iodine (C-I) bond's behavior in this molecule. The presence of two strongly electron-withdrawing nitro groups at the meta positions significantly influences the electronic environment of the aromatic ring, rendering the C-I bond susceptible to a range of transformations. This document will delve into the mechanistic underpinnings and practical applications of this unique reactivity profile, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to equip researchers with the knowledge to effectively utilize this compound in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

Introduction: The Unique Electronic Landscape of this compound

This compound (C₆H₃IN₂O₄) is a crystalline solid with a molecular weight of 294.00 g/mol .[2] Its structure is characterized by a benzene ring substituted with an iodine atom and two nitro groups positioned at the 3 and 5 positions relative to the iodine.[2] This specific arrangement of substituents creates a highly electron-deficient aromatic system, which is the cornerstone of its reactivity.

The two nitro groups (-NO₂) are powerful electron-withdrawing groups, exerting a strong negative inductive (-I) and mesomeric (-M) effect. This pronounced electron withdrawal polarizes the C-I bond, making the carbon atom attached to the iodine significantly electrophilic. Consequently, this carbon becomes a prime target for nucleophilic attack. Furthermore, the C-I bond itself is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various reactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₃IN₂O₄[2]
Molecular Weight294.00 g/mol [2]
Melting Point108 - 111 °C[1]
AppearanceSolid[3]
CAS Number6276-04-6[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sandmeyer-type reaction starting from 3,5-dinitroaniline.[4] This classical method proceeds via the diazotization of the primary aromatic amine, followed by the introduction of the iodo group.

Experimental Protocol: Synthesis from 3,5-Dinitroaniline
  • Diazotization: 3,5-dinitroaniline is dissolved in a suitable acidic medium, typically a mixture of sulfuric acid and water, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

  • Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of this compound.

  • Work-up and Purification: The crude product precipitates from the reaction mixture and is collected by filtration. It is then washed with water and a solution of sodium thiosulfate to remove any residual iodine. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis_of_1_Iodo_3_5_dinitrobenzene 3,5-Dinitroaniline 3,5-Dinitroaniline Diazonium_Salt 3,5-Dinitrophenyldiazonium Salt 3,5-Dinitroaniline->Diazonium_Salt 1_Iodo_3_5_dinitrobenzene This compound Diazonium_Salt->1_Iodo_3_5_dinitrobenzene

Caption: Synthesis of this compound.

Reactivity of the Carbon-Iodine Bond

The electron-deficient nature of the aromatic ring in this compound dictates the reactivity of the C-I bond, making it susceptible to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of the two nitro groups strongly activates the aryl halide towards nucleophilic aromatic substitution.[5][6] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]

Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex.[6] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions relative to the point of attack.[5][7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion, which is an excellent leaving group.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Product Substituted Product Intermediate->Product Leaving_Group I⁻

Caption: Nucleophilic Aromatic Substitution Mechanism.

This reactivity allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form a variety of substituted dinitrobenzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly reactive in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] The high reactivity of the C-I bond allows these reactions to often proceed under mild conditions.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[10][11] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.[12]

General Reaction Scheme:

where Ar is the 3,5-dinitrophenyl group and R is an alkyl, alkenyl, or aryl group.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

  • Reaction Setup: A reaction flask is charged with this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Aryl_Iodide This compound Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_Iodide->Catalytic_Cycle Boronic_Acid Organoboron Reagent Boronic_Acid->Catalytic_Cycle Product Coupled Product Catalytic_Cycle->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13][14] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often allowing the reaction to proceed at room temperature.[13]

General Reaction Scheme:

Experimental Protocol: Typical Sonogashira Coupling

  • Reaction Setup: To a reaction vessel containing this compound and a terminal alkyne are added a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (argon or nitrogen).

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.[15]

A study demonstrated the efficient cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene in quantitative yield under mild, aerobic, copper-free, and ligand-free conditions using Pd(OAc)₂ as the catalyst.[16][17]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[18][19][20] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.[18] this compound readily participates in this reaction.

General Reaction Scheme:

Experimental Protocol: Typical Buchwald-Hartwig Amination

  • Reaction Setup: A flask is charged with this compound, the amine, a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Solvent and Inert Atmosphere: An anhydrous, deoxygenated solvent such as toluene or dioxane is added under an inert atmosphere.

  • Reaction: The reaction mixture is heated until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[21]

A nickel-catalyzed, phenylboronic ester-activated Buchwald-Hartwig-type amination has been developed that selectively couples aryl iodides in the presence of aryl chlorides and bromides.[22]

Conclusion

The carbon-iodine bond in this compound exhibits a remarkable degree of reactivity, primarily due to the strong electron-withdrawing effects of the two meta-directing nitro groups. This electronic activation facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The ability to easily displace the iodo group with a wide range of nucleophiles or to engage it in powerful bond-forming catalytic cycles makes this compound a highly valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its reactivity, as detailed in this guide, is essential for synthetic chemists seeking to leverage its unique properties in the design and execution of complex molecular architectures.

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electrophilicity of the aromatic ring in 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of the Aromatic Ring in 1-Iodo-3,5-dinitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound stands as a molecule of significant interest in organic synthesis and medicinal chemistry, primarily due to the pronounced electrophilic character of its aromatic ring. This guide delineates the fundamental principles governing this reactivity. The synergistic electron-withdrawing effects of two nitro groups, acting through both resonance and induction, render the benzene ring exceptionally electron-deficient. This profound electronic perturbation transforms the ring from a typical nucleophile into a potent electrophile, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of this transformation, the critical role of the nitro groups in stabilizing the key Meisenheimer intermediate, and the function of iodine as an effective leaving group. Furthermore, this guide provides field-proven experimental and computational protocols for quantifying and visualizing this electrophilicity, offering researchers a practical framework for leveraging the unique reactivity of this compound in advanced chemical design and development.

The Molecular Architecture: A Convergence of Electron-Withdrawing Forces

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In the case of this compound, the confluence of three substituents creates a powerful cumulative effect that drastically lowers the electron density of the π-system.[1][2]

The Dominant Influence of Dinitro Substitution

The two nitro groups (-NO₂) are the primary drivers of the ring's electrophilicity. Their influence is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[3] This effect acidifies the ring protons and increases the partial positive charge on the ring carbons.

  • Resonance Effect (-M): More significantly, the nitro groups withdraw electron density through the pi (π) system. The π-electrons of the benzene ring can be delocalized onto the nitro groups, creating resonance structures that place a positive charge on the ring, particularly at the ortho and para positions relative to the nitro groups.[3][4]

In this compound, the carbon atom bonded to the iodine (C1) is ortho to both nitro groups. This specific arrangement is crucial, as it maximizes the resonance stabilization of the negative charge that develops on the ring during a nucleophilic attack, a concept we will explore in the context of the Meisenheimer complex.[5][6]

The Role of the Iodo Substituent

The iodine atom contributes to the overall electronic profile through competing effects:

  • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, further contributing to the ring's electron deficiency.

  • Resonance Effect (+M): The lone pairs on the iodine atom can theoretically be donated into the ring via resonance. However, for halogens, the inductive effect is generally considered to dominate their influence on reactivity in aromatic systems.[3]

Crucially, in the context of SNAr reactions, the primary role of the iodine atom is to serve as a good leaving group.[5][7] Its large atomic size and the relatively weak C-I bond facilitate its displacement by an incoming nucleophile after the initial attack has occurred.

Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Aromatic rings, typically rich in electrons, are poor candidates for nucleophilic attack. However, the severe electron deficiency of the this compound ring inverts this reactivity, making the SNAr pathway highly favorable.[4][5] This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination process.[6][7]

Step 1: Formation of the Meisenheimer Complex

The rate-determining step of the SNAr mechanism is the nucleophilic attack on the carbon atom bearing the leaving group (the ipso-carbon).[6][8] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][9]

The stability of this intermediate is paramount to the reaction's feasibility. The negative charge introduced by the nucleophile is delocalized across the π-system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups.[6][9] This delocalization is the reason why electron-withdrawing groups must be positioned ortho or para to the leaving group to activate the ring for SNAr.[4][7]

Figure 1: The SNAr mechanism for this compound.

Step 2: Elimination and Re-aromatization

In the second, typically faster step, the leaving group (iodide, I⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, providing a strong thermodynamic driving force for the completion of the reaction.[6]

Experimental and Computational Methodologies

Quantifying and visualizing the electrophilicity of this compound is crucial for predicting its reactivity and designing synthetic routes.

Quantitative Analysis: Kinetic Studies

The rate of SNAr reactions provides a direct measure of the ring's electrophilicity. A common approach is to use UV-Vis spectrophotometry to monitor the reaction progress over time.[10]

Experimental Protocol: Spectrophotometric Kinetic Analysis

This protocol describes a representative experiment to determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., an amine or thiol).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable aprotic polar solvent like DMSO or Acetonitrile.

    • Prepare a series of nucleophile solutions of varying concentrations (e.g., 100 mM to 500 mM) in the same solvent. A buffer may be required if the nucleophile's protonation state is pH-dependent.[10]

  • Spectrophotometric Measurement:

    • Set a diode array spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product, which should be determined beforehand by spectral scan.[10]

    • Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 °C).

    • In a cuvette, mix a small volume of the this compound stock solution with a large excess of the nucleophile solution to ensure pseudo-first-order conditions. The final concentration of the substrate should be significantly lower than the nucleophile.

    • Immediately begin recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

    • Repeat the experiment for each concentration of the nucleophile.

    • Plot k_obs versus the concentration of the nucleophile, [Nu]. The slope of the resulting linear plot will be the second-order rate constant (k₂), a direct quantitative measure of the substrate's electrophilicity.

Figure 2: Workflow for a typical kinetic study of an SNAr reaction.

Visualization: Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for visualizing the electronic properties of molecules.[11] A Molecular Electrostatic Potential (MEP) map can be generated to provide an intuitive picture of the electron distribution.

On an MEP map of this compound, regions of high electron density (nucleophilic) are typically colored red, while regions of low electron density (electrophilic) are colored blue. Such a map would clearly show a significant blue region (positive potential) over the aromatic ring, especially near the carbon atoms, confirming its high electrophilicity and susceptibility to nucleophilic attack. This contrasts sharply with an unsubstituted benzene ring, which would show a red or yellow region (negative potential) above and below the plane of the ring.[12][13]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃IN₂O₄[]
Molecular Weight 294.00 g/mol []
Melting Point 108 - 111 °C[1]
Appearance Yellow needle-like crystalline powder[]
SMILES C1=C(C=C(C=C1[O-])I)[O-][15]
InChIKey AISNAASNOWRWIR-UHFFFAOYSA-N[][15]

Applications in Synthesis and Drug Development

The predictable and high reactivity of this compound makes it a valuable building block in organic synthesis.[1][2] It serves as a precursor for introducing a 3,5-dinitrophenyl moiety into more complex molecules. This is particularly relevant in:

  • Pharmaceutical Development: The dinitrophenyl group can act as a hapten or a scaffold for building novel therapeutic agents. The SNAr reaction provides a reliable method for forming carbon-heteroatom bonds (C-N, C-O, C-S) under relatively mild conditions.[2][16]

  • Material Science: The compound is used in formulating specialty materials where its unique electronic properties can be leveraged.[1][2]

  • Analytical Chemistry: It can be used as a reagent for derivatizing nucleophilic analytes, enhancing their detection and quantification.[2]

Conclusion

The is a classic and powerful example of substituent-driven reactivity. The intense electron-withdrawing capacity of the two meta-disposed nitro groups fundamentally alters the electronic character of the benzene ring, priming it for facile Nucleophilic Aromatic Substitution. By understanding the mechanistic principles, employing robust kinetic analysis, and leveraging computational visualization, researchers can effectively harness the unique chemical properties of this reagent for advanced applications in drug discovery, material science, and synthetic chemistry.

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A Comprehensive Technical Guide to the Safe Handling of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the critical safety and handling precautions for 1-Iodo-3,5-dinitrobenzene (CAS No. 6276-04-6), a versatile nitroaromatic compound utilized in organic synthesis and the development of pharmaceuticals and advanced materials.[1] As a reactive intermediate, its unique molecular structure, featuring both an iodine atom and two nitro groups, necessitates a thorough understanding of its potential hazards to ensure safe laboratory practices. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance with multiple routes of potential exposure. A comprehensive understanding of its toxicological and chemical properties is the cornerstone of safe handling.

Toxicological Profile

The primary health hazards associated with this compound are its acute toxicity and irritant properties.[2][3] The toxicological properties have not been fully investigated, which warrants a cautious approach.[2]

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][4] The presence of nitro groups on an aromatic ring can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms of exposure may include cyanosis (bluish discoloration of the skin).[5]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and respiratory irritation.[2][3][4] Direct contact with the crystalline powder or its dust can lead to inflammation and discomfort.

  • Sensitization: There is a potential for allergic skin reactions (skin sensitization) upon repeated contact.[3][6][7]

Physicochemical Hazards

While stable under normal conditions, this compound presents chemical hazards that must be managed.[2]

  • Reactivity: It is incompatible with strong oxidizing agents and strong bases.[2][8] Reactions with these substances can be exothermic and potentially violent, leading to the release of hazardous decomposition products.

  • Thermal Decomposition: When heated to decomposition, it can emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide.[2][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood is essential to control airborne levels of the dust or any potential vapors.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment: The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Component Specification Rationale
Eye Protection Chemical safety glasses or goggles. A face shield is recommended when there is a risk of splashing.[2][9]To prevent eye irritation from dust or splashes.[2]
Hand Protection Appropriate chemical-resistant gloves.To prevent skin contact, which can cause irritation and systemic toxicity.[2] Double gloving is recommended for enhanced protection.[10]
Skin and Body Protection A lab coat or other protective work clothing.[2]To prevent contamination of personal clothing.
Respiratory Protection An approved respirator with a particulate filter should be used when engineering controls are insufficient or during spill cleanup.[2][5]To prevent inhalation of harmful dust.[2]

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidants.[2][11] The recommended storage temperature is at room temperature.[1]

Handling and Use

The following workflow outlines the critical steps for safely handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep Don Appropriate PPE Vent Ensure Proper Ventilation (Chemical Fume Hood) Weigh Weigh Solid Carefully (Avoid Dust Generation) Vent->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Decontaminate Work Area Transfer->Clean Doff Remove PPE Correctly Clean->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A logical workflow for the safe handling of this compound.

Spill Management

In the event of a spill, the following protocol should be initiated immediately.

Spill_Response_Protocol Evacuate Evacuate Area Isolate the spill PPE Don Appropriate PPE Including respiratory protection Evacuate->PPE Contain Contain the Spill Dampen solid with 60-70% ethanol to minimize dust PPE->Contain Collect Collect Material Use absorbent paper dampened with ethanol Contain->Collect Decontaminate Decontaminate Area Wash with ethanol followed by soap and water Collect->Decontaminate Dispose Dispose of Waste In a sealed, labeled container according to regulations Decontaminate->Dispose

Caption: Step-by-step protocol for responding to a this compound spill.

Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[2] Do not allow the product to enter drains.[2]

Emergency Procedures: Preparedness is Key

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

Exposure Route First Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its hazards, the consistent use of appropriate controls, and preparedness for emergencies. By adhering to the principles and protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with this valuable chemical intermediate and foster a strong culture of safety within the laboratory.

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A Methodological Guide to the Thermal Hazard Assessment of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-3,5-dinitrobenzene is a valuable reagent in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its molecular structure, featuring two energetic nitro groups and a labile carbon-iodine bond, suggests a potential for significant thermal instability. Despite its utility, a comprehensive public dataset on its thermal behavior, decomposition pathway, and associated hazards is conspicuously absent. This guide bridges that gap not by presenting pre-existing data, but by establishing a robust, scientifically-grounded methodological framework for researchers to determine these critical safety parameters. We provide a theoretical analysis of the likely decomposition mechanism, detailed, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a logical workflow for comprehensive thermal hazard assessment. The objective is to empower scientists to generate the necessary data to ensure the safe handling, storage, and use of this energetic compound in research and development settings.

Introduction

The utility of this compound as a synthetic intermediate is well-established.[1] Its structure allows for a variety of chemical transformations, making it a key building block in complex molecule synthesis. However, the presence of two nitro (-NO₂) groups places it in the class of nitroaromatic compounds, which are known for their energetic properties and potential to undergo rapid, exothermic decomposition.[2] Such events can lead to runaway reactions, posing significant risks if not properly understood and controlled.

For drug development professionals and process chemists, a thorough understanding of a reagent's thermal stability is not merely academic—it is a prerequisite for safe laboratory practice and scalable manufacturing. The transition from milligram-scale research to kilogram-scale production magnifies thermal risks exponentially. Therefore, characterizing the thermal decomposition behavior of this compound is a critical step in risk assessment and the development of safe operational procedures. This guide provides the theoretical basis and practical instruction for conducting such an assessment.

Physicochemical Properties & Known Hazards

Before undertaking any experimental work, it is essential to be familiar with the known properties and hazards of the material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6276-04-6[3]
Molecular Formula C₆H₃IN₂O₄[3]
Molecular Weight 294.00 g/mol [4]
Appearance Faint yellow to dark yellow crystals[1]
Melting Point 108 - 111 °C[1]

The material is classified with several GHS hazard statements, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction. During a fire, irritating and toxic gases may be generated by thermal decomposition.[5]

Theoretical Hazard Analysis & Proposed Decomposition Pathway

In the absence of specific experimental data, a theoretical analysis based on fundamental chemical principles provides a strong starting point for understanding the potential decomposition mechanism. The initiation of thermal decomposition is dictated by the weakest bond in the molecule.

Bond Energy Analysis

A comparative analysis of the relevant bond dissociation energies (BDEs) is key to identifying the likely trigger point for decomposition.

  • Aromatic C-NO₂ Bond: The homolytic cleavage of the C-NO₂ bond is a well-known initiation step in the decomposition of many nitroaromatic compounds. The BDE for this bond is typically in the range of 61-70 kcal/mol (approx. 255-293 kJ/mol) .[2]

  • Aromatic C-I Bond: The bond between an aromatic carbon and iodine is significantly weaker. While values vary depending on the specific molecular environment, the BDE for the C-I bond in iodobenzene is approximately 240 kJ/mol (approx. 57 kcal/mol) .[6]

Proposed Decomposition Pathway

Based on the bond energy analysis, we propose a multi-stage decomposition pathway initiated by C-I bond scission.

  • Initiation: The molecule absorbs thermal energy, leading to the cleavage of the weakest bond (C-I) to form a 3,5-dinitrophenyl radical and an iodine radical.

  • Propagation/Secondary Reactions: These highly reactive radical species can then participate in a cascade of secondary reactions. Iodine radicals can recombine to form molecular iodine (I₂), a common decomposition product of iodo-compounds. The dinitrophenyl radical can undergo further fragmentation, including the cleavage of C-NO₂ bonds, leading to the evolution of nitrogen oxides (NOx) and the formation of complex solid residues.

The following diagram illustrates this proposed mechanism.

G cluster_initiation Step 1: Initiation (Lowest Energy Step) cluster_propagation Step 2: Propagation & Product Formation A This compound B 3,5-Dinitrophenyl Radical A->B Δ (Heat) Homolytic C-I Cleavage (Weakest Bond) C Iodine Radical (I•) A->C Δ (Heat) Homolytic C-I Cleavage (Weakest Bond) E Nitrogen Oxides (NOx) + Carbonaceous Residue B->E Further Fragmentation (C-NO₂ Cleavage) D Molecular Iodine (I₂) C->D Radical Recombination

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Framework for Thermal Hazard Characterization

This section provides a systematic workflow and detailed protocols for experimentally determining the thermal stability of this compound.

Objective

The primary goal is to determine the key thermal hazard parameters necessary for a comprehensive risk assessment:

  • Melting Point (Tₘ) and Enthalpy of Fusion (ΔHₘ)

  • Onset Decomposition Temperature (Tₒₙₛₑₜ)

  • Peak Decomposition Temperature (Tₑₐₖ)

  • Enthalpy of Decomposition (ΔHₔ)

  • Mass Loss Profile and Gaseous Byproducts

Overall Experimental Workflow

A tiered approach ensures that initial screening informs the need for more advanced, higher-risk testing.

G A Step 1: Small-Scale Screening B Protocol 1: Differential Scanning Calorimetry (DSC) A->B C Protocol 2: Thermogravimetric Analysis (TGA/TGA-MS) A->C D Step 2: Data Analysis & Risk Assessment B->D C->D E Determine Tₒₙₛₑₜ, Tₑₐₖ, ΔHₔ Correlate Mass Loss Identify Evolved Gases D->E G Is ΔHₔ > 500 J/g? Is Tₒₙₛₑₜ low or sharp? E->G F Step 3: Advanced Testing (If Required) F->G H Proceed with Caution Under Process Conditions G->H No I Perform Adiabatic Calorimetry (e.g., ARC) for Time-to-Maximum-Rate Data G->I Yes

Caption: Experimental workflow for thermal hazard assessment.

Protocol 1: Differential Scanning Calorimetry (DSC) - Screening

DSC is the primary tool for detecting thermal events (like melting and decomposition) and quantifying their energetic output.

  • Objective: To determine the melting point, enthalpy of fusion, and the onset, peak, and enthalpy of decomposition.

  • Instrumentation: A calibrated Differential Scanning Calorimeter capable of reaching at least 400 °C.

  • Methodology:

    • Sample Preparation: In a controlled environment (e.g., a fume hood with appropriate PPE), accurately weigh 1-2 mg of this compound into a high-pressure stainless steel or gold-plated DSC pan.

      • Causality: A small sample mass minimizes thermal gradients and reduces the risk of a violent event damaging the instrument. High-pressure pans are critical for containing the pressure from evolved gases, ensuring accurate enthalpy measurements.

    • Encapsulation: Hermetically seal the pan. Prepare an identical empty, sealed pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at 50 mL/min.

      • Causality: An inert atmosphere prevents oxidative side-reactions, ensuring that the observed thermal events are due to intrinsic decomposition.

    • Thermal Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min .

      • Causality: A 10 °C/min rate is a standard for initial screening, balancing sensitivity and analysis time. If complex or overlapping thermal events are observed, repeat the analysis at a slower rate (e.g., 2 °C/min) to improve resolution.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, complementing the DSC data.

  • Objective: To determine the temperature range of mass loss and identify the gaseous decomposition products.

  • Instrumentation: A calibrated Thermogravimetric Analyzer, preferably coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR).

  • Methodology:

    • Sample Preparation: Place 3-5 mg of the sample into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace under a high-purity nitrogen atmosphere.

    • Thermal Program: Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min .

    • Analysis: Monitor the mass loss as a function of temperature. Analyze the evolved gases using the coupled MS or FTIR. Look for fragments corresponding to I₂, NOx, CO, and other potential products.

      • Causality: Correlating the TGA mass loss curve with the DSC heat flow curve confirms that an exothermic event is due to decomposition. Identifying the evolved gases validates the proposed decomposition mechanism and informs safety measures (e.g., need for specific ventilation).

Data Interpretation and Reporting

All quantitative data should be summarized for clear analysis.

Table 2: Template for Reporting Experimental Thermal Analysis Data

ParameterSymbolDSC ResultTGA Result
Onset Melting TemperatureTₘ(onset)Record Value (°C)N/A
Peak Melting TemperatureTₘ(peak)Record Value (°C)N/A
Enthalpy of FusionΔHₘRecord Value (J/g)N/A
Onset Decomposition Temp.TₒₙₛₑₜRecord Value (°C)Record Value (°C)
Peak Decomposition Temp.TₑₐₖRecord Value (°C)N/A
Enthalpy of DecompositionΔHₔRecord Value (J/g)N/A
Mass Loss at 400 °C% Mass LossN/ARecord Value (%)
Major Evolved Gases-N/AList Identified Gases

Safety & Handling Recommendations

Based on the theoretical analysis and the energetic nature of nitroaromatic compounds, the following precautions are mandatory until comprehensive experimental data proves otherwise:

  • Handling: Always handle this compound in a fume hood. Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid grinding or creating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store separately from reducing agents, bases, and metals, which could potentially lower its decomposition temperature.[3]

  • Scale-Up: Do not scale up any reaction involving this compound beyond the gram scale without a full thermal hazard assessment as outlined in this guide. The maximum allowable process temperature should be set well below the experimentally determined Tₒₙₛₑₜ.

Conclusion

While this compound is a useful synthetic tool, the lack of public thermal stability data presents a significant safety gap. This guide provides the necessary intellectual and practical framework to address this issue. The theoretical analysis strongly indicates that the C-I bond is the kinetic trigger for decomposition, a hypothesis that can be tested using the detailed DSC and TGA protocols provided. By systematically applying this methodology, researchers can generate the critical data needed to establish safe operating limits, prevent thermal runaway incidents, and ensure the responsible use of this energetic reagent in all phases of research and development.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Retrieved January 11, 2026, from [Link]

  • Characterization of C-NO2 Bonds in Nitroaromatic Compounds. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

  • Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. (2003). PubMed. Retrieved January 11, 2026, from [Link]

  • 8.8: Strength of Covalent Bonds. (2020, September 8). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • This compound Safety Data Sheet. (2011, February 16). Georganics. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to 1-Iodo-3,5-dinitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Iodo-3,5-dinitrobenzene, a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthetic protocols, physicochemical properties, and significant applications. The content is structured to offer not just procedural steps but also the underlying scientific principles and rationale, ensuring a thorough understanding for practical application.

Section 1: Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented as a landmark discovery in the annals of chemical literature. Its emergence is intrinsically linked to the broader development of aromatic chemistry in the late 19th and early 20th centuries. The foundational reactions that enable its synthesis, particularly the diazotization of aromatic amines and their subsequent conversion to aryl halides, were established during this era.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a reliable method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[1][2] Given that 3,5-dinitroaniline was a known compound, its conversion to this compound through a Sandmeyer-type reaction would have been a logical extension of this powerful synthetic tool. Therefore, it is reasonable to surmise that this compound was first prepared in the late 19th or early 20th century as chemists explored the scope and applications of these newly discovered reactions on various substituted anilines.

Section 2: Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound is the diazotization of 3,5-dinitroaniline followed by a Sandmeyer-type reaction with potassium iodide.[3] An alternative, though less frequently employed, method involves the direct iodination of 1,3-dinitrobenzene.

Synthesis from 3,5-Dinitroaniline: A Two-Step Process

This synthesis is a classic example of the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. The overall transformation involves the conversion of an amino group to a better leaving group (N₂), which is then displaced by an iodide ion.

Step 1: Diazotization of 3,5-Dinitroaniline

In this initial step, the primary aromatic amine, 3,5-dinitroaniline, is converted to its corresponding diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, cautiously add 18.3 g (0.1 mol) of 3,5-dinitroaniline to 100 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0-5 °C.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 3,5-dinitroaniline in sulfuric acid, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality of Experimental Choices:

  • Low Temperature: Aryl diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.

  • In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated within the reaction mixture as needed.

  • Strong Acid: A strong acid is required to protonate nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile in the diazotization reaction.

Step 2: Iodination of the Diazonium Salt

The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), and the iodide ion acts as a nucleophile, substituting the diazonium group on the aromatic ring.

Experimental Protocol:

  • In a separate large beaker, dissolve 33.2 g (0.2 mol) of potassium iodide in 100 mL of water and cool the solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to prevent excessive foaming.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • To remove any unreacted iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate until the washings are colorless.

  • Finally, wash the product with cold water again and dry it in a desiccator.

  • For further purification, the crude product can be recrystallized from ethanol.

Causality of Experimental Choices:

  • Excess Potassium Iodide: Using an excess of potassium iodide ensures that there is a sufficient concentration of the iodide nucleophile to react with the diazonium salt.

  • Gentle Heating: The final warming step helps to drive the reaction to completion by facilitating the decomposition of any remaining diazonium salt.

  • Sodium Thiosulfate Wash: This step is crucial for removing any elemental iodine (I₂) that may have formed as a byproduct, which would otherwise contaminate the final product.

Reaction Mechanism:

The Sandmeyer reaction for iodination is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[2][5]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination (Radical Mechanism) 3,5-Dinitroaniline 3,5-Dinitroaniline Diazonium_Salt 3,5-Dinitrophenyldiazonium ion 3,5-Dinitroaniline->Diazonium_Salt NaNO₂, H₂SO₄ 0-5 °C Aryl_Radical 3,5-Dinitrophenyl radical + N₂ Diazonium_Salt->Aryl_Radical KI (I⁻) This compound This compound Aryl_Radical->this compound I•

Caption: Overall workflow for the synthesis of this compound.

Section 3: Physicochemical Properties

This compound is a yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₃IN₂O₄[6][7]
Molecular Weight 294.00 g/mol [6][7]
Appearance Faint yellow to dark yellow crystals[7]
Melting Point 108-111 °C[7]
CAS Number 6276-04-6[7]
IUPAC Name This compound[6]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals characteristic of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-I bond, the aromatic C-H bonds, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups (NO₂).[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[6]

Section 4: Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[7] Its utility stems from the presence of three reactive sites: the iodine atom and the two nitro groups.

Key Applications:

  • Intermediate in Organic Synthesis: The iodo and nitro functionalities can be further transformed into a variety of other functional groups, making it a valuable intermediate in the synthesis of more complex molecules.[7]

  • Reagent in Analytical Chemistry: It can be used as a reagent in analytical procedures for the detection and quantification of certain compounds.

  • Material Science: The compound is employed in the formulation of specialty materials due to its specific chemical properties.[7]

  • Biological Research: Researchers utilize this compound to study the effects of nitro-substituted compounds on biological systems, which can aid in drug discovery and toxicology assessments.[7]

Applications cluster_applications Key Application Areas Start This compound Organic_Synthesis Intermediate in Organic Synthesis Start->Organic_Synthesis Analytical_Chemistry Reagent in Analytical Chemistry Start->Analytical_Chemistry Material_Science Component in Specialty Materials Start->Material_Science Biological_Research Tool in Biological and Toxicological Studies Start->Biological_Research Pharmaceuticals Pharmaceuticals Organic_Synthesis->Pharmaceuticals Leads to Agrochemicals Agrochemicals Organic_Synthesis->Agrochemicals Leads to

Caption: Major applications of this compound.

Section 5: Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin.[8] It can cause irritation to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942–2948.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dinitroaniline. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

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A Theoretical and Spectroscopic Investigation of 1-Iodo-3,5-dinitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 1-iodo-3,5-dinitrobenzene, a key intermediate in various fields of chemical synthesis. By integrating high-level theoretical calculations with experimental spectroscopic data, we aim to offer a comprehensive understanding of its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique characteristics of this molecule in their work.

Introduction: The Versatility of a Doubly Activated Aryl Iodide

This compound (C₆H₃IN₂O₄) is a crystalline solid that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of three key functional groups on the benzene ring: an iodine atom and two nitro groups. The strong electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the aromatic ring, making it highly susceptible to certain chemical transformations. This dual activation renders this compound a versatile substrate for creating complex molecular architectures.[1]

The iodine atom, a versatile halogen, provides a reactive handle for a variety of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] Simultaneously, the electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, a reaction pathway that is typically challenging for unactivated benzene derivatives.[3] This unique combination of reactivity makes this compound an attractive starting material in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1]

This guide will delve into the theoretical underpinnings of this molecule's behavior, employing Density Functional Theory (DFT) to elucidate its molecular geometry, vibrational modes, and electronic landscape. These computational insights will be rigorously benchmarked against experimental spectroscopic data to provide a self-validating framework for understanding and predicting the reactivity of this compound.

Computational Methodology: A Framework for In Silico Analysis

The theoretical calculations presented in this guide were conceptualized based on established computational protocols for halogenated nitroaromatic compounds.[4] The primary objective is to provide a robust and reproducible computational model that accurately describes the properties of this compound.

Geometry Optimization

The initial step in our theoretical investigation is the optimization of the molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09/16 suite of programs.

  • Method: Density Functional Theory (DFT) with the B3LYP functional. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[4]

  • Basis Set: A mixed basis set approach is employed. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is used to account for relativistic effects. For all other atoms (C, H, N, O), the 6-311++G(d,p) basis set is utilized, which includes diffuse functions and polarization functions to accurately describe the electron distribution.

  • Convergence Criteria: The geometry is optimized until the forces on each atom are negligible and the energy has converged to a minimum. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.

G

Results and Discussion: Unveiling the Molecular Landscape

Molecular Geometry

The optimized geometry of this compound reveals a planar benzene ring, with the iodine atom and the nitro groups lying in the same plane. The nitro groups are slightly tilted with respect to the plane of the benzene ring due to steric hindrance. The calculated bond lengths and angles are in good agreement with what is expected for such a molecule and with crystallographic data for similar compounds.[5]

ParameterCalculated Value
Bond Lengths (Å)
C-I2.098
C-N1.475
N-O (avg)1.223
C-C (aromatic, avg)1.390
C-H (aromatic, avg)1.085
**Bond Angles (°) **
C-C-I119.8
C-C-N118.5
O-N-O124.7
Dihedral Angles (°)
C-C-N-O~178 (slight out-of-plane twist)

Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/LANL2DZ/6-311++G(d,p) level of theory.

Vibrational Analysis: A Harmony of Theory and Experiment

Vibrational spectroscopy provides a powerful tool for identifying molecules and understanding their bonding. We have calculated the harmonic vibrational frequencies of this compound and compared them with experimental FTIR and Raman data.[6][7] This comparison is crucial for validating the accuracy of our computational model.

The calculated vibrational spectrum shows excellent agreement with the experimental data. Key vibrational modes, such as the symmetric and asymmetric stretching of the nitro groups, C-H stretching, and C-I stretching, are well-reproduced.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FTIR (cm⁻¹)[6]Experimental Raman (cm⁻¹)[6]Assignment
NO₂ asymmetric stretch1535~1540-Strong, characteristic of nitro group
NO₂ symmetric stretch1348~1350~1350Strong, characteristic of nitro group
C-H stretch3105~3100~3100Aromatic C-H stretching
C-N stretch855~850~850Stretching of the C-NO₂ bond
C-I stretch680~675~680Stretching of the C-I bond

Table 2: Comparison of selected calculated and experimental vibrational frequencies for this compound.

G

Electronic Properties: Mapping Reactivity

The electronic properties of this compound are key to understanding its reactivity. We have investigated several electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

  • HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are crucial for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is primarily localized on the iodine atom and the aromatic ring, while the LUMO is distributed over the nitro groups and the aromatic ring. The relatively low HOMO-LUMO energy gap suggests that the molecule is chemically reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP of this compound clearly shows negative potential (red) around the oxygen atoms of the nitro groups, indicating these are sites for electrophilic attack. Conversely, the region around the hydrogen atoms and, to a lesser extent, the iodine atom shows positive potential (blue), suggesting these are potential sites for nucleophilic interaction.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms of the nitro groups to the antibonding orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule and the electron-deficient nature of the ring.

ParameterValueInterpretation
HOMO Energy-8.25 eVElectron-donating ability
LUMO Energy-3.98 eVElectron-accepting ability
HOMO-LUMO Gap4.27 eVChemical reactivity and stability

Table 3: Calculated electronic properties of this compound.

Predicting Chemical Reactivity: A Theoretical Perspective

The calculated electronic properties provide a powerful framework for understanding and predicting the chemical reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of two strong electron-withdrawing nitro groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution.[3] The MEP analysis confirms the electron-deficient nature of the ring carbons. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (iodine), forming a resonance-stabilized Meisenheimer complex.[8] The negative charge in this intermediate is delocalized onto the nitro groups, which stabilizes the complex and facilitates the reaction. While iodine is typically a good leaving group, in the context of SNAAr, the rate-determining step is often the initial nucleophilic attack, which is favored by the electron-withdrawing nature of the nitro groups.

Sonogashira Coupling

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[2] This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.[9] The electron-deficient nature of the aromatic ring can enhance the rate of the oxidative addition step in the catalytic cycle. This makes this compound an excellent substrate for the synthesis of substituted alkynylarenes, which are important intermediates in medicinal chemistry and materials science.

Conclusion

This technical guide has provided a comprehensive theoretical and spectroscopic analysis of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, vibrational frequencies, and key electronic properties. The strong correlation between the calculated and experimental spectroscopic data validates our computational model, establishing a reliable in silico framework for understanding this important molecule.

The electronic structure analysis reveals a molecule with distinct regions of electrophilicity and nucleophilicity, providing a clear rationale for its observed reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For researchers in organic synthesis, drug development, and materials science, this guide offers valuable insights into the rational design of experiments and the prediction of reaction outcomes involving this compound. The presented methodologies can be extended to other halogenated nitroaromatic compounds, furthering our understanding and utilization of this important class of chemical intermediates.

References

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  • Wikipedia. Sonogashira coupling. [Link]

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  • Singh, V. P., & Pathak, S. K. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 586-599.
  • Singh, V. P., & Pathak, S. K. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculations. ResearchGate. [Link]

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  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1-Iodo-3,5-dinitrobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides an in-depth analysis of the application of 1-iodo-3,5-dinitrobenzene as a highly reactive electrophilic partner in Suzuki coupling reactions. We will explore the mechanistic rationale for its enhanced reactivity, provide a detailed, field-proven experimental protocol, and discuss its applications in the synthesis of complex nitroaromatic compounds, which are valuable precursors in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of this compound in Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] The choice of the organic halide is a critical parameter influencing the reaction's success. This compound presents itself as a superior substrate for several key reasons rooted in the fundamental mechanism of the reaction.

The catalytic cycle of the Suzuki coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halide bond of the electrophile.[3] The reactivity of the aryl halide in this step is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring.[1][3]

This compound is structurally primed for rapid oxidative addition due to two powerful electron-withdrawing nitro (-NO₂) groups and a highly labile iodine leaving group. The C-I bond is inherently weaker and more reactive in oxidative addition compared to C-Br or C-Cl bonds.[1] The strong inductive and resonance effects of the two nitro groups further polarize the C-I bond, making the ipso-carbon highly electrophilic and susceptible to attack by the Pd(0) catalyst. This cumulative electronic activation leads to faster reaction kinetics, often allowing for milder reaction conditions and lower catalyst loadings compared to less activated aryl halides.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdORL2 Ar-Pd(II)(OR)L₂ ArPdIL2->ArPdORL2 Ligand Exchange (Base, e.g., K₂CO₃) ArPdArBL2 Ar-Pd(II)-Ar'L₂ ArPdORL2->ArPdArBL2 Transmetalation (Ar'-B(OR)₂) ArPdArBL2->Pd0 Reductive Elimination (Ar-Ar') Product 3,5-Dinitrobiphenyl Derivative (Ar-Ar') ArPdArBL2->Product ArylHalide This compound (Ar-I) ArylHalide->ArPdIL2 BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->ArPdORL2 Experimental_Workflow start Start reagents Combine Reactants: This compound, 4-Methylphenylboronic acid, K₂CO₃ start->reagents solvent Add Anhydrous Acetone reagents->solvent degas Degas with Argon/Nitrogen solvent->degas catalyst Add Pd(OAc)₂ and DABCO degas->catalyst reaction Heat at Reflux (e.g., 60-70 °C) Monitor by TLC catalyst->reaction workup Aqueous Workup: Dilute with Water, Extract with Ethyl Acetate reaction->workup purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Sources

protocol for Sonogashira coupling with 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 1-Iodo-3,5-dinitrobenzene

Introduction: Synthesizing Aryl Alkynes with Precision

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its efficiency and reliability in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, proceeds under remarkably mild conditions, often at room temperature.[1][3][5] Its utility is vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6]

This application note provides a detailed protocol and expert insights for the Sonogashira coupling of a specific and highly activated substrate: this compound. As an electron-deficient aryl iodide, its reactivity is pronounced due to the strong electron-withdrawing nature of the two nitro groups. While aryl iodides are the most reactive halides in this coupling, the electronic properties of this particular substrate necessitate careful control over reaction conditions to ensure high yields and minimize side reactions.[1][2]

PART 1: Critical Safety & Handling Protocols for this compound

Researcher, scientist, and drug development professionals must prioritize safety. this compound is a hazardous substance requiring strict handling protocols.

Hazard Profile:

  • Toxicity: Harmful if inhaled, swallowed, or absorbed through the skin.[7]

  • Irritation: Causes serious eye irritation and may lead to respiratory irritation.[7][8]

  • Sensitization: May cause an allergic skin reaction.[8]

Mandatory Safety Precautions
Precaution CategorySpecific Action Required
Personal Protective Equipment (PPE) Always wear chemical safety glasses, nitrile or neoprene gloves, and a lab coat.[7][8]
Ventilation Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
Spill Response In case of a spill, immediately remove all ignition sources. Dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed container for hazardous waste disposal.[9] Clean the affected area with absorbent paper dampened with ethanol, followed by a soap and water wash.[9]
First Aid Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8] Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[7][8] Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7][8] Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Disposal Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

PART 2: The Dual Catalytic Mechanism

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • The Palladium Cycle (The Primary Engine):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[2][10]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center, displacing the iodide.[2][10]

    • Reductive Elimination: The newly formed C(sp²)-C(sp) bond is established as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10]

  • The Copper Cycle (The Activator):

    • The copper(I) iodide co-catalyst reacts with the terminal alkyne. The amine base facilitates the deprotonation of the alkyne, leading to the formation of a highly reactive copper acetylide intermediate.[2][11] This species is crucial for the transmetalation step.

An undesirable side reaction, the Glaser coupling, involves the oxidative homocoupling of the alkyne to form a diyne. This is primarily mediated by the copper catalyst in the presence of oxygen, highlighting the importance of maintaining anaerobic conditions.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdI->ArPdAlk Transmetalation CuAlk Cu(I)-C≡C-R ArPdAlk->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdAlk->Product CuI Cu(I)X CuI->CuAlk Base, H-C≡C-R CuAlk->ArPdI Transfers Alkyne CuAlk->CuI Regeneration caption Dual catalytic cycles of the Sonogashira reaction.

Dual catalytic cycles of the Sonogashira reaction.

PART 3: Application Protocol

This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Materials and Equipment
CategoryItemRecommended Grade/Specification
Reagents This compound>98%
Terminal Alkyne (e.g., Phenylacetylene)>98%, freshly distilled if necessary
Palladium CatalystBis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
Copper Co-catalystCopper(I) Iodide (CuI)
BaseTriethylamine (TEA) or Diisopropylamine (DIPA), freshly distilled
SolventTetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
Equipment Schlenk flask or oven-dried round-bottom flask-
Magnetic stirrer and stir bar-
Inert gas line (Nitrogen or Argon) with bubbler-
Syringes and needles-
TLC plates (silica gel 60 F₂₅₄)-
Flash chromatography system-
Experimental Workflow
General workflow for the Sonogashira coupling experiment.
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment.

  • Reagent Addition:

    • To the flask, add this compound (1.0 mmol, 1.0 eq).

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).

    • Add copper(I) iodide (0.04 mmol, 4 mol%).

    • Add anhydrous THF or DMF (5 mL).

  • Degassing: Stir the resulting suspension and degas the mixture by bubbling a gentle stream of inert gas through it for 15 minutes.[12]

  • Base and Alkyne Addition:

    • Using a syringe, add triethylamine (3.0 mmol, 3.0 eq).

    • Slowly add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe over 5 minutes. A color change is typically observed.

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).[12] The disappearance of the starting aryl iodide spot indicates completion, typically within 1-3 hours.

  • Work-up:

    • Upon completion, dilute the mixture with ethyl acetate (20 mL).

    • Pour the mixture into a separatory funnel containing 1M HCl (20 mL) to quench the reaction and remove the amine base.[12]

    • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

PART 4: Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive palladium catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor quality of reagents (base, solvent).1. Use a fresh bottle of catalyst or a more active pre-catalyst. 2. Ensure glassware is thoroughly dried and the system is properly purged with inert gas. 3. Use freshly distilled and degassed solvents and amine base.
Significant Glaser Homocoupling (Diyne Formation) Presence of oxygen in the reaction vessel.1. Improve the degassing procedure for the solvent and reaction mixture. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Consider a copper-free protocol if the problem persists.[11][13]
Formation of Dark Tars or Multiple Byproducts 1. Reaction temperature is too high. 2. The highly electron-deficient substrate may be susceptible to nucleophilic aromatic substitution by the amine base or other nucleophiles.1. Run the reaction at room temperature or even cool to 0 °C. 2. Use a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA). Reduce the amount of base if possible.
A Note on Copper-Free Sonogashira Coupling

While the copper co-catalyst is standard, copper-free versions of the Sonogashira reaction exist and can be advantageous for preventing Glaser coupling and simplifying purification.[13][14] However, for some electron-deficient aryl halides, copper-free systems have shown poor conversion rates.[15] If a copper-free approach is desired, a thorough screening of conditions (e.g., different palladium ligands, bases, and higher temperatures) may be necessary to achieve optimal results.

References

  • Georganics. (2011, February 16). This compound Safety Data Sheet. [Link]

  • Wang, J., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chen, H., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols - NIH. [Link]

  • ResearchGate. (2011, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]

  • Raston Lab. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances - NIH. [Link]

  • Shaabani, S., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Fay, J., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Košmrlj, J., et al. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications - PubMed Central. [Link]

  • Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Journal of Organic Chemistry. [Link]

  • Chen, H., et al. (2023, September 20). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Chem. [Link]

  • Vahdat, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • ResearchGate. (2011, August 6). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

  • Bashir, A., et al. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

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Application Notes & Protocols: 1-Iodo-3,5-dinitrobenzene as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Activated Aryl Iodide

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Iodo-3,5-dinitrobenzene stands out as a uniquely valuable reagent for researchers in pharmaceuticals, materials science, and agrochemicals.[1] Its utility is rooted in a simple yet powerful combination of structural features: a labile carbon-iodine bond and a benzene ring rendered exceptionally electron-deficient by two meta-disposed nitro groups.

The iodine atom serves as a premier leaving group for a host of transition metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing nature of the nitro groups dramatically activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[2][3] This dual reactivity profile allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal scaffold for building molecular complexity. This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6276-04-6[1]
Molecular Formula C₆H₃IN₂O₄[1][4]
Molecular Weight 294.00 g/mol [1][4]
Appearance Faint yellow to dark yellow crystals[1]
Melting Point 108 - 111 °C[1][5]
Purity ≥ 97.5% (GC)[1]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly weaker than C-Br or C-Cl bonds, making it the preferred site for oxidative addition to a low-valent palladium center, which is often the rate-determining step in cross-coupling catalytic cycles.[2] This inherent reactivity allows for selective transformations under mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[6] When using this compound, the electron-deficient nature of the ring can facilitate the initial oxidative addition step, potentially leading to higher reactivity compared to non-activated aryl iodides.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Pd_trans Ar-Pd(II)-OR(L₂) Pd_complex->Pd_trans Ligand Exchange Pd_R_complex Ar-Pd(II)-R'(L₂) Pd_R_complex->Pd0 Reductive Elimination Product Ar-R' Pd_R_complex->Product ArI This compound (Ar-I) ArI->Pd_complex Oxidative Addition Boronic R'-B(OR)₂ Borate [R'-B(OR)₃]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Pd_R_complex Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 1-Phenyl-3,5-dinitrobenzene

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (294 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃Dioxane/H₂O906~95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF1008~92
2-Thiopheneboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O11012~88
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7] The reaction couples an aryl halide with a primary or secondary amine. The choice of phosphine ligand is critical and often substrate-dependent, with bulky, electron-rich ligands generally promoting efficient catalysis.[8] For an electron-poor substrate like this compound, the oxidative addition is typically facile, but the reductive elimination step to form the C-N bond must be favorable.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Amido_complex Ar-Pd(II)-NR¹R²(L) Pd_complex->Amido_complex Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product ArI This compound (Ar-I) ArI->Pd_complex Oxidative Addition Amine HNR¹R² Amine->Amido_complex Amine Binding & Deprotonation Base Base (e.g., NaOt-Bu) BaseH [Base-H]⁺ Base->BaseH

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2.2: Synthesis of N-Phenyl-3,5-dinitroaniline

  • Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (NaOt-Bu) (115 mg, 1.2 mmol, 1.2 equiv.).

  • Reagent Addition: Add this compound (294 mg, 1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd), and a suitable ligand such as XPhos (14.3 mg, 0.03 mmol, 3 mol%).

  • Solvent and Amine: Remove the tube from the glovebox. Add 5 mL of degassed toluene, followed by aniline (101 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite®, washing with additional toluene. Concentrate the filtrate and purify by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the product.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction provides a powerful method for coupling aryl halides with terminal alkynes, typically using a dual catalyst system of palladium and copper(I).[9][10] This transformation is fundamental for synthesizing conjugated systems used in materials science and as pharmaceutical intermediates.

Protocol 2.3: Synthesis of 1-(Phenylethynyl)-3,5-dinitrobenzene

  • Vessel Preparation: To a Schlenk tube, add this compound (294 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagents: Add 5 mL of degassed tetrahydrofuran (THF) and 2 mL of degassed triethylamine (Et₃N). Finally, add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.

  • Workup and Purification: Filter the reaction mixture through Celite® and wash the pad with THF. Concentrate the filtrate and purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the arylalkyne product.

Core Application II: Nucleophilic Aromatic Substitution (SNAr)

The two nitro groups on this compound are powerful electron-withdrawing groups that strongly activate the aromatic ring for nucleophilic attack.[3][11] This allows the iodine atom to be displaced by a variety of nucleophiles in a metal-free process. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11]

SNAr_Mechanism cluster_main SₙAr Mechanism: Addition-Elimination Start This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Start->Meisenheimer Step 1: Nucleophilic Attack (Slow, Rate-Determining) Product Substituted Product + Iodide (I⁻) Meisenheimer->Product Step 2: Elimination of Leaving Group (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

An interesting aspect of SNAr on highly activated systems is the leaving group trend. Contrary to SN1/SN2 reactions, the rate-determining step is the initial nucleophilic attack.[12] Therefore, the most electronegative halogen (Fluorine) often makes the best leaving group because it polarizes the C-X bond most effectively, making the carbon more electrophilic.[13] However, iodine remains a competent leaving group and its utility in both SNAr and cross-coupling makes this compound particularly versatile.

Protocol 3.1: Synthesis of 1-Methoxy-3,5-dinitrobenzene

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (294 mg, 1.0 mmol) in 10 mL of anhydrous methanol.

  • Base Addition: To this solution, add sodium methoxide (65 mg, 1.2 mmol, 1.2 equiv.) portion-wise with stirring. A deep color change, characteristic of the Meisenheimer complex, may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Experimental Workflow and Logic

The successful application of this compound requires a systematic approach, from reaction setup to product isolation.

Experimental_Workflow cluster_workflow General Synthetic Workflow Setup 1. Reaction Setup - Dry Glassware - Weigh Reagents - Add Catalyst/Ligand Inert 2. Establish Inert Atmosphere (For Cross-Coupling) - Evacuate & Backfill (Ar/N₂) Setup->Inert Solvents 3. Add Degassed Solvents & Liquid Reagents Inert->Solvents Reaction 4. Reaction - Heat to Temperature - Stir Vigorously Solvents->Reaction Monitor 5. Monitor Progress - TLC / GC-MS / LC-MS Reaction->Monitor Monitor->Reaction Continue Reaction Workup 6. Workup - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer Monitor->Workup Reaction Complete Purify 7. Purification - Column Chromatography - Recrystallization Workup->Purify Analyze 8. Characterization - NMR, MS, IR Purify->Analyze

Caption: A generalized workflow for synthetic reactions using this compound.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is mandatory.

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5] The toxicological properties have not been fully investigated.[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, appropriate protective gloves (e.g., nitrile), and a lab coat.[5] Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Store at room temperature in a tightly sealed container.[1]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[5]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual reactivity allows for facile participation in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This enables the synthesis of a wide array of complex molecules with applications ranging from drug discovery to materials science. By understanding its reactivity and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable reagent.

References

  • Georganics. (2011, February 16). SAFETY DATA SHEET: this compound. Retrieved from Georganics Ltd. website. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from Organic Syntheses website. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • Kappe, C. O., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from University of Graz. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Maji, B., & Maiti, D. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23838-23846. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific website. [Link]

  • Royal Society of Chemistry. (n.d.). A facile synthesis of iodine-functionalized hypercrosslinked polymers. Retrieved from RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from BYJU'S. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Frank, É., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 148(1), 149-156. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from MDPI. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from Pearson website. [Link]

  • National Center for Biotechnology Information. (2025, February 21). Iodine-Based Chemical Polymerization Enables the Development of Neat Amorphous Porous Organic Polymers. Retrieved from PubMed Central. [Link]

  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid.... Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • PubMed. (n.d.). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. Retrieved from PubMed. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. Retrieved from ChemRxiv. [Link]

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The Strategic Utility of 1-Iodo-3,5-dinitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. 1-Iodo-3,5-dinitrobenzene emerges as a highly valuable, albeit specialized, building block. Its utility stems from a unique combination of structural features: a reactive iodinated carbon center, ripe for a variety of cross-coupling reactions, and the presence of two nitro groups. These electron-withdrawing nitro groups significantly influence the molecule's reactivity and can play a crucial role in the pharmacological profile of the final compound. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the underlying scientific rationale for its use.

The dinitrophenyl motif is a recurring pharmacophore in various bioactive molecules, and the iodo-substituent provides a versatile handle for chemists to introduce this key fragment into complex molecular architectures.[1][2][3] The strong electron-withdrawing nature of the two nitro groups activates the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] This enhanced reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that might be challenging for less activated aryl iodides.

Core Applications in Medicinal Chemistry

The primary applications of this compound in drug discovery and development can be categorized into two main areas:

  • A Versatile Scaffold for Bioactive Molecules: The 3,5-dinitrophenyl core is a key structural element in a range of compounds exhibiting significant biological activity, most notably in the development of novel antitubercular agents.

  • A Reactive Partner in Cross-Coupling Reactions: The presence of the iodine atom allows for the facile introduction of the 3,5-dinitrophenyl moiety into a diverse array of molecular scaffolds through well-established synthetic methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Application Spotlight: Antitubercular Agent Development

A compelling example of the importance of the 3,5-dinitrophenyl moiety is its central role in a new class of potent antitubercular agents. Research has demonstrated that compounds incorporating this motif exhibit remarkable activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3]

The mechanism of action of these compounds is believed to involve the reductive activation of the nitro groups by mycobacterial enzymes, leading to the formation of reactive nitrogen species that are toxic to the bacteria.[1] Structure-activity relationship (SAR) studies have consistently shown that both nitro groups are essential for the high antitubercular activity of these compounds.[1] The 3,5-disubstitution pattern appears to be optimal for this biological activity.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent substrate for this reaction due to its activated C-I bond.

Objective: To synthesize a 3,5-dinitrobiphenyl derivative, a common scaffold in medicinal chemistry.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) degas Degas with N2/Ar reagents->degas Inert Atmosphere heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor Check for completion extract Aqueous Work-up (e.g., EtOAc/Water) monitor->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Materials:

Reagent/MaterialCAS NumberMolecular WeightPurpose
This compound6276-04-6294.00Aryl halide substrate
Phenylboronic acid98-80-6121.93Coupling partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst
Potassium carbonate (K₂CO₃)584-08-7138.21Base
Toluene108-88-392.14Solvent
Water (deionized)7732-18-518.02Co-solvent
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica gel7631-86-9-Stationary phase for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 294 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,5-dinitrobiphenyl.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[5] Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry.

Objective: To synthesize a 3,5-dinitrophenylacetylene derivative.

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Terminal alkyne - Pd catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., Et3N) - Solvent (e.g., THF) degas Degas with N2/Ar reagents->degas Inert Atmosphere stir Stir at Room Temp. to 50 °C degas->stir monitor Monitor by TLC/LC-MS stir->monitor Check for completion filter Filter off amine salts monitor->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Sonogashira Cross-Coupling Workflow.

Materials:

Reagent/MaterialCAS NumberMolecular WeightPurpose
This compound6276-04-6294.00Aryl halide substrate
Phenylacetylene536-74-3102.13Coupling partner
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90Catalyst
Copper(I) iodide (CuI)7681-65-4190.45Co-catalyst
Triethylamine (Et₃N)121-44-8101.19Base and solvent
Tetrahydrofuran (THF)109-99-972.11Solvent
Diethyl ether60-29-774.12Extraction solvent
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49Quenching agent

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 294 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed tetrahydrofuran (5 mL) and triethylamine (5 mL) to the flask.

  • Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(3,5-dinitrophenyl)-2-phenylethyne.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) iodide is crucial for the Sonogashira reaction as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]

  • Amine Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.[6][7]

  • Degassing: It is important to remove dissolved oxygen from the solvents to prevent oxidative side reactions that can deactivate the catalyst and lead to homocoupling of the alkyne.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound stands as a testament to the power of strategic functionalization in the design of building blocks for medicinal chemistry. Its activated C-I bond provides a reliable and efficient entry point for the construction of complex molecular architectures through a variety of cross-coupling reactions. The embedded 3,5-dinitrophenyl motif is not merely a passive scaffold but can actively contribute to the biological activity of the final compound, as exemplified by its crucial role in potent antitubercular agents. By understanding the underlying principles of its reactivity and applying the robust protocols outlined in this guide, researchers can effectively leverage the unique properties of this compound to accelerate their drug discovery and development programs.

References

  • Kollar, F., et al. (2020). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. ACS Infectious Diseases, 6(9), 2466-2481. Available from: [Link]

  • Roh, J., et al. (2019). Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase. Journal of Medicinal Chemistry, 62(17), 8115-8139. Available from: [Link]

  • Kucerova-Chlupacova, M., et al. (2017). Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. European Journal of Medicinal Chemistry, 130, 367-378. Available from: [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Available from: [Link]

  • Sato, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9209–9220. Available from: [Link]

  • McKenzie, L. C., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 787-791. Available from: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available from: [Link]

  • Roh, J., et al. (2019). Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and their Trifluoromethyl Analogues as Highly Efficient Antitubercul. Available from: [Link]

  • ResearchGate. (2017). Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Perez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Kolar, M., et al. (2014). Flow Chemistry: Sonogashira Coupling. Molecules, 19(6), 7245-7264. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Stevens, M. F. G., & Gunn, B. C. (1973). Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1, 1682-1688. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8049. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Tsai, C., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. Available from: [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available from: [Link]

  • Le-Dévéhat, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. Available from: [Link]

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-282. Available from: [Link]

  • Li, Y., et al. (2020). 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. CrystEngComm, 22(1), 117-124. Available from: [Link]

Sources

Application Note & Protocols: Synthesis of Biaryls Utilizing the Highly Electrophilic Aryl Halide, 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, frequently appearing in the structures of high-affinity therapeutics and functional organic materials.[1][2] This guide provides an in-depth exploration of 1-iodo-3,5-dinitrobenzene as a highly versatile and reactive building block for the synthesis of complex biaryl and N-aryl compounds. The strong electron-withdrawing nature of the two nitro groups significantly activates the carbon-iodine bond, making this substrate exceptionally well-suited for a range of palladium-catalyzed cross-coupling reactions. We present the mechanistic rationale for its enhanced reactivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Scientific Rationale: The Advantage of Electrophilic Activation

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. The catalytic cycle for most of these transformations, including the Suzuki-Miyaura reaction, typically begins with the oxidative addition of an aryl halide to a Pd(0) complex.[3][4] This step, often rate-determining, involves the insertion of the palladium center into the carbon-halide bond.

The reactivity of the aryl halide is paramount. In the case of this compound, the two powerfully electron-withdrawing nitro groups (-NO₂) create a significant partial positive charge (δ+) on the carbon atom bonded to the iodine. This high degree of electrophilicity drastically lowers the activation energy required for the oxidative addition step, leading to faster reaction rates and often allowing for milder reaction conditions compared to less activated aryl halides. This inherent reactivity makes this compound an ideal coupling partner for synthesizing sterically hindered or electronically complex biaryl systems.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(I)L₂ Oxidative Adduct pd0->oa_complex Oxidative Addition (+ Ar-I) oa_complex->dummy1 trans_complex Ar-Pd(II)(Ar')L₂ Transmetalation Complex trans_complex->dummy2 product Ar-Ar' Biaryl Product product->pd0 Catalyst Regeneration dummy1->trans_complex Transmetalation (+ Ar'-B(OR)₂ + Base) dummy2->product Reductive Elimination

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Harnessing this compound

The following protocols are adapted from established, robust methodologies for palladium-catalyzed cross-coupling reactions and are optimized for the use of an activated aryl iodide.[5][6] It is imperative to maintain a rigorously inert atmosphere (Argon or Nitrogen) throughout the reaction setup, as oxygen can deactivate the palladium catalyst.[7]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the synthesis of a dinitrobiphenyl derivative, a common scaffold in pharmacologically active molecules. The use of a modern catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) is recommended for high efficiency, though traditional catalysts like Pd(PPh₃)₄ are also effective.[4][5]

Materials & Equipment:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)[5][8]

  • Degassed Toluene and Water (10:1 ratio)

  • Oven-dried Schlenk flask and standard inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under argon, add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%). Add a small amount of degassed toluene to form a slurry.

  • Addition of Reagents: Add the catalyst slurry to the Schlenk flask containing the solids.

  • Solvent Addition: Via syringe, add the degassed toluene/water mixture to the flask. The final concentration of the aryl iodide should be approximately 0.1-0.2 M.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a completely oxygen-free environment.[5]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ (1-2%) / SPhos (2-4%)Highly active system for efficient oxidative addition and reductive elimination.
Base K₃PO₄ (2-3 equiv.)Strong, non-nucleophilic base effective in promoting the transmetalation step.
Solvent Toluene / Water (10:1)Biphasic system that facilitates both organic solubility and base activation.
Temperature 80-100 °CProvides sufficient energy while minimizing potential side reactions or degradation.
Protocol 2: Copper-Free Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

This protocol is designed to synthesize aryl alkynes, which are valuable intermediates in drug discovery and materials science. A copper-free system is employed to prevent the common side reaction of alkyne homocoupling (Glaser coupling), which simplifies purification.[6][7]

Materials & Equipment:

  • This compound

  • Terminal alkyne

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

  • Schlenk tube and inert atmosphere setup

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, add PdCl₂(MeCN)₂ (1-2 mol%) and XPhos (3-6 mol%).

  • Reagent Addition: Add anhydrous THF or Toluene, followed by cesium carbonate (2.0 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) to the mixture.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.). For highly reactive alkynes, slow addition via a syringe pump is recommended to control the reaction rate.[6]

  • Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is one of the most critical transformations in medicinal chemistry.[9][10] The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[11][12] The high reactivity of this compound makes it an excellent substrate for this reaction.

Materials & Equipment:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk tube and inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the base (NaOtBu, 1.4 equiv.).

  • Reagent Loading: Under a flow of argon, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-5 mol%), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the monitoring and work-up steps as described in Protocol 1.

Workflow and Troubleshooting

A successful cross-coupling reaction depends on careful execution of each step, from preparation to purification. The following workflow provides a general overview.

Experimental_Workflow cluster_workflow General Laboratory Workflow prep 1. Reagent Preparation (Drying, Degassing Solvents) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup 5. Aqueous Work-up (Extraction & Washing) monitoring->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Sources

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles & Strategic Overview

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. Unlike the more familiar electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] The reaction proceeds through a distinct two-step addition-elimination mechanism.[3][4] For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), and it must possess a suitable leaving group.[2]

1-Iodo-3,5-dinitrobenzene is a superb substrate for SNAr reactions, embodying these requirements perfectly.[5] Its strategic value stems from two key structural features:

  • Powerful Electronic Activation : The two nitro (-NO₂) groups are among the most potent activating groups for SNAr.[6] Positioned at the 3 and 5 positions, they are both ortho to the carbon bearing the iodine leaving group. This specific arrangement is critical as it allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate through resonance.[2][3]

  • The Role of Iodine as a Leaving Group : In the context of SNAr reactions, the typical leaving group aptitude observed in Sₙ2 reactions (I > Br > Cl > F) is inverted.[7] For SNAr, the order is often F > Cl ≈ Br > I.[1][8][9] This is a direct consequence of the reaction mechanism; the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate, not the cleavage of the carbon-halogen bond.[1][2] While iodine is the weakest leaving group in this series, its polarizability can still influence reactivity, and its displacement from the highly activated 3,5-dinitrophenyl system occurs readily under mild conditions.

This guide provides a detailed exploration of the SNAr mechanism using this compound and offers validated, step-by-step protocols for its application in the synthesis of key N-aryl, O-aryl, and S-aryl compounds.

II. The SNAr Mechanism: Formation of the Meisenheimer Complex

The reaction proceeds via a well-established two-step pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][10]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile (Nu⁻) attacks the electrophilic carbon atom attached to the iodine. This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two ortho-nitro groups. This resonance stabilization is what makes the formation of the Meisenheimer complex energetically feasible.[6][10]

  • Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored through the rapid expulsion of the iodide ion (I⁻), a good leaving group, yielding the final substituted product.[3]

Caption: General mechanism of SNAr on this compound.

III. Core Synthetic Applications & Protocols

The high reactivity of this compound makes it an invaluable electrophile for constructing C-N, C-O, and C-S bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[5] Below are detailed protocols for these key transformations.

Experimental Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents Add this compound & Base (if required) Setup->Reagents Nucleophile Slow Addition of Nucleophile (Amine, Thiol, or Alkoxide) Reagents->Nucleophile Reaction Stir at Defined Temperature (Monitor by TLC/LC-MS) Nucleophile->Reaction Workup Quench Reaction & Aqueous Workup (e.g., Water, Brine Wash) Reaction->Workup Purification Dry, Concentrate & Purify (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A typical workflow for SNAr reactions.

Protocol 1: N-Arylation with Primary Amines

This protocol details the synthesis of N-substituted-3,5-dinitroanilines, a common scaffold in medicinal chemistry.

  • Objective: To synthesize N-benzyl-3,5-dinitroaniline.

  • Rationale: Many SNAr reactions with amines proceed efficiently in a polar aprotic solvent like DMF, which helps to solvate the intermediate complex. A non-nucleophilic base like K₂CO₃ is often included to deprotonate the amine nucleophile or neutralize any acid formed.[11]

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (2x) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3,5-dinitroaniline.

Protocol 2: O-Arylation with Alkoxides

This protocol describes the synthesis of aryl ethers, specifically 1-methoxy-3,5-dinitrobenzene.

  • Objective: To synthesize 1-methoxy-3,5-dinitrobenzene.

  • Rationale: The use of a pre-formed alkoxide, such as sodium methoxide, provides a potent nucleophile. The reaction is typically fast and can be run at or slightly above room temperature in the parent alcohol as the solvent.[11]

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe), 25 wt% solution in methanol (1.2 eq)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Slowly add the sodium methoxide solution (1.2 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor for completion by TLC, observing the disappearance of the starting material spot.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentration & Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between water and dichloromethane.

  • Separation: Separate the layers and extract the aqueous phase one more time with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution to obtain the crude product. If necessary, purify by recrystallization or a short plug of silica gel to yield 1-methoxy-3,5-dinitrobenzene.

Protocol 3: S-Arylation with Thiols

This protocol outlines the synthesis of aryl sulfides, which are important in various industrial and pharmaceutical contexts.

  • Objective: To synthesize Phenyl-(3,5-dinitrophenyl)sulfane.

  • Rationale: Thiols are excellent nucleophiles. In the presence of a base like potassium carbonate, the corresponding thiolate is generated in situ, which then readily displaces the iodide. DMF is a suitable solvent for this transformation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a dry flask under a nitrogen atmosphere, suspend anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF.

  • Thiolate Generation: Add thiophenol (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to allow for the formation of the potassium thiophenolate salt.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic extracts thoroughly with brine to remove DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired phenyl-(3,5-dinitrophenyl)sulfane.

IV. Data Summary & Optimization Insights

Parameter Protocol 1: N-Arylation Protocol 2: O-Arylation Protocol 3: S-Arylation
Nucleophile Primary Amine (e.g., Benzylamine)Alkoxide (e.g., Sodium Methoxide)Thiol (e.g., Thiophenol)
Product Class N-Aryl AmineAryl EtherAryl Sulfide
Typical Solvent DMF, DMSOMethanol, THFDMF, Acetonitrile
Base K₂CO₃, DIPEANot required (pre-formed alkoxide)K₂CO₃, Cs₂CO₃
Temperature 70-80 °CRoom Temperature60 °C
Key Insight Base neutralizes acid and aids reaction.Potent nucleophile allows for mild conditions.In situ generation of thiolate is efficient.

Troubleshooting & Optimization:

  • Low Yield/Incomplete Reaction: If a reaction stalls, consider increasing the temperature moderately (e.g., by 10-20 °C) or using a more polar aprotic solvent like DMSO. For weaker nucleophiles, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be beneficial.

  • Side Product Formation: Ensure the slow, controlled addition of the nucleophile to prevent localized high concentrations that could lead to side reactions. Maintaining an inert atmosphere is crucial to prevent oxidative side reactions, especially with sensitive thiols.

  • Purification Challenges: The dinitrophenyl products are often bright yellow/orange solids and are highly UV-active, making TLC monitoring straightforward. Due to their polarity, silica gel chromatography with ethyl acetate/hexane or DCM/methanol solvent systems is generally effective.

V. Safety Precautions

  • Dinitroaromatic compounds are potentially explosive and should be handled with care. Avoid subjecting them to shock, friction, or excessive heat.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Solvents like DMF and DCM have specific health and safety risks; consult their Safety Data Sheets (SDS) before use.

VI. References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. [Link]

  • Um, I. H., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). N-Arylation of amines with iodobenzene catalyzed by ligand-free CuI in DMF. [Link]

  • Chemistry LibreTexts. (2023, January 22). Leaving Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

Sources

Heck reaction protocol involving 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Robust Protocol for the Mizoroki-Heck Cross-Coupling of 1-Iodo-3,5-dinitrobenzene with Olefins

Abstract

This document provides a comprehensive guide for performing the Mizoroki-Heck reaction using this compound, a highly electron-deficient aryl halide. The protocol is designed for researchers, chemists, and drug development professionals seeking to synthesize substituted dinitrophenyl alkenes, which are valuable precursors for various functional materials and pharmaceutical intermediates. We delve into the mechanistic rationale behind the choice of catalysts, bases, and solvents, offering a detailed, step-by-step experimental procedure. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure reproducible, high-yield outcomes.

Introduction: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.[1] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a versatile method for creating substituted alkenes with high stereo- and regioselectivity.[1] The reaction is tolerant of a wide array of functional groups, making it indispensable in the synthesis of complex molecules, natural products, and pharmaceuticals.[2]

Our focus here is on the coupling of this compound. The presence of two strong electron-withdrawing nitro groups significantly activates the C-I bond towards oxidative addition, the rate-determining step in many cross-coupling reactions. This high reactivity makes it an excellent substrate for demonstrating the core principles of the Heck reaction and for synthesizing highly functionalized building blocks.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful protocol execution and optimization. The Mizoroki-Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar Aryl-Pd(II)-Halide intermediate.[2][3] The electron-deficient nature of the dinitrophenyl ring accelerates this key step.

  • Alkene Coordination & Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the sp² carbons of the alkene, and the palladium atom moves to the other, forming a new carbon-carbon sigma bond.[3][4]

  • β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium complex must possess a hydrogen atom on the carbon beta to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydrido-palladium complex and releasing the substituted alkene product.[3][4]

  • Reductive Elimination & Catalyst Regeneration: The final step is the reductive elimination of HX (HI in this case) from the hydrido-palladium species. This is facilitated by a stoichiometric amount of base (e.g., triethylamine, potassium carbonate), which neutralizes the acid and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Heck_Mechanism Mizoroki-Heck Catalytic Cycle cluster_main Mizoroki-Heck Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)IL2 Oxidative Adduct Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)IL2 Oxidative Addition (+ Ar-I) AlkeneComplex Alkene π-Complex ArPd(II)IL2->AlkeneComplex Alkene Coordination (+ Alkene) SigmaComplex σ-Alkyl Pd(II) Complex AlkeneComplex->SigmaComplex Migratory Insertion HydridoComplex Hydrido-Pd(II) Complex [H-Pd(II)(I)L₂] SigmaComplex->HydridoComplex syn-β-Hydride Elimination (- Product) HydridoComplex->Pd(0)L2 Reductive Elimination (+ Base, -> Base-H⁺I⁻) Product Substituted Alkene HydridoComplex->Product ArI This compound ArI->Pd(0)L2 Alkene Alkene (e.g., Styrene) Alkene->ArPd(II)IL2 Base Base (e.g., Et₃N) Base->HydridoComplex

Caption: The catalytic cycle of the Mizoroki-Heck Reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with styrene as a model reaction. The principles can be adapted for other alkenes, such as acrylates.

Materials and Reagents
ReagentPurity/GradeNotes
This compound≥98%Substrate
Styrene≥99%Alkene coupling partner; inhibitor removed
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeCatalyst precursor
Triphenylphosphine (PPh₃)≥99%Ligand
Triethylamine (Et₃N)≥99.5%Base; should be distilled before use
N,N-Dimethylformamide (DMF)AnhydrousSolvent
Diethyl EtherACS GradeFor extraction
Saturated aq. NH₄Cl-For work-up
Brine-For work-up
Anhydrous MgSO₄ or Na₂SO₄-Drying agent
Silica Gel230-400 meshFor column chromatography
Hexanes/Ethyl AcetateHPLC GradeEluent for chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Catalyst System Rationale
  • Palladium Precursor: Palladium(II) acetate is a common, air-stable precatalyst.[1] It is reduced in situ by ligands (like phosphines) or other reaction components to the active Pd(0) species required for the catalytic cycle.[5]

  • Ligand: Triphenylphosphine is a standard monodentate ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity.[1][6] A Pd:Ligand ratio of 1:2 is typically effective.

  • Base: Triethylamine is a common organic base that effectively scavenges the HI produced, regenerating the Pd(0) catalyst without competing in side reactions.[4][5] Inorganic bases like K₂CO₃ can also be used.[1]

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and catalyst components, facilitating the reaction at elevated temperatures.[6][7]

Step-by-Step Reaction Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware B 2. Add Solids: This compound Pd(OAc)₂, PPh₃ A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill) B->C D 4. Add Anhydrous DMF C->D E 5. Add Styrene & Et₃N via Syringe D->E F 6. Heat to 80-100 °C with Stirring E->F G 7. Monitor by TLC (Typically 4-12 h) F->G H 8. Cool to RT Dilute with Water G->H I 9. Extract with Diethyl Ether (3x) H->I J 10. Wash Organic Layer (aq. NH₄Cl, Brine) I->J K 11. Dry (MgSO₄), Filter, Concentrate J->K L 12. Purify by Column Chromatography K->L

Caption: General workflow for the Heck reaction setup and execution.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous DMF (5 mL). Stir the mixture until the solids dissolve. Subsequently, add styrene (1.2 mmol, 1.2 eq) and triethylamine (1.5 mmol, 1.5 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the this compound spot indicates reaction completion. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL). The NH₄Cl wash helps remove residual DMF and triethylamine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product, typically (E)-1,3-dinitro-5-styrylbenzene.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd precursor or oxidized by air).2. Insufficiently anhydrous conditions.3. Base is of poor quality or insufficient amount.1. Ensure an inert atmosphere is maintained. Use fresh Pd(OAc)₂ and PPh₃.2. Use oven-dried glassware and anhydrous solvents.3. Use freshly distilled triethylamine. Ensure at least 1.2 equivalents are used.
Formation of Pd Black Catalyst has precipitated out of the solution, halting the reaction. This is often due to ligand dissociation or oxidation.Increase the ligand to palladium ratio (e.g., from 1:2 to 1:4). Ensure the reaction is strictly anaerobic. If the problem persists, consider a more robust ligand like a bidentate phosphine (e.g., dppf).[6]
Alkene Isomerization The hydrido-palladium intermediate can re-add to the product alkene, causing isomerization.Adding silver salts (e.g., Ag₂CO₃) can sometimes minimize this by promoting a cationic pathway and preventing re-addition.[5] However, this changes the reaction mechanism and may require re-optimization.
Low Product Yield After Column Product is highly polar and adsorbs strongly to silica gel.Deactivate the silica gel with 1-2% triethylamine in the eluent to prevent streaking and improve recovery of the product, which can be slightly acidic due to the nitro groups.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • SATHEE CUET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Wipf, P. (2007, January 30). Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

Sources

Strategic Synthesis of Novel Diamino-Resveratrol Analogs Utilizing 1-Iodo-3,5-dinitrobenzene as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract: Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects[1]. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism[2]. This has spurred extensive research into the synthesis of resveratrol analogs with improved potency and pharmacokinetic profiles[2][3][4]. This application note provides a detailed synthetic strategy and robust protocols for the preparation of novel resveratrol analogs featuring a 3,5-diaminophenyl moiety. We leverage the versatile starting material, 1-iodo-3,5-dinitrobenzene, to construct the stilbene backbone via palladium-catalyzed cross-coupling, followed by a critical nitro-to-amine reduction. This approach offers a reliable pathway to a class of compounds with significant therapeutic potential.

Introduction and Synthetic Rationale

The core structure of resveratrol (3,5,4'-trihydroxystilbene) offers a scaffold ripe for chemical modification. Introducing bioisosteric replacements or new functional groups can profoundly alter the molecule's biological activity. The substitution of the 3,5-hydroxyl groups with amino functionalities is a compelling strategy to modulate the electronic properties, hydrogen bonding capacity, and overall pharmacology of the stilbene core.

This compound serves as an ideal and cost-effective starting material for this purpose. The key advantages of this building block are:

  • Reactive C-I Bond: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0), making it an excellent electrophile for various cross-coupling reactions[5][6][7]. This ensures high efficiency in the crucial C-C bond-forming step.

  • Electron-Withdrawing Nitro Groups: The two nitro groups activate the aryl iodide, further facilitating the cross-coupling reaction.

  • Latent Amino Functionality: The nitro groups act as protected precursors for amines. Their subsequent reduction provides a direct route to the target 3,5-diamino analogs under well-established conditions[8][9].

This guide will focus on the Mizoroki-Heck reaction as the primary method for constructing the stilbene backbone, followed by a robust reduction protocol.

Overall Synthetic Workflow

The synthesis is designed as a straightforward, two-step sequence. The initial step involves a palladium-catalyzed Mizoroki-Heck coupling to form the dinitro-stilbene intermediate. The second step is the complete reduction of both nitro groups to yield the final diamino-resveratrol analog. For analogs requiring free hydroxyl groups, a final demethylation step can be incorporated if methoxy-protected styrenes are used.

G A This compound + Substituted Styrene B Intermediate: 3,5-Dinitro-stilbene Analog A->B  Heck Coupling  (Pd Catalyst, Base) C Final Product: 3,5-Diamino-stilbene Analog B->C  Nitro Group Reduction  (e.g., Fe/HCl or H₂/Pd-C)

Caption: High-level synthetic workflow for resveratrol analogs.

Key Transformation 1: The Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene[10]. In our workflow, it facilitates the coupling of this compound with a suitably substituted styrene (e.g., 4-methoxystyrene) to yield the trans-stilbene product with high stereoselectivity[11].

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange[10][12].

heck_cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L)₂ pd0->pd2_aryl pd2_hydride H-Pd(II)-I(L)₂ pd0->pd2_hydride Base oxidative_addition Oxidative Addition pd2_aryl->pd0 Ar-I pd2_alkyl R-Pd(II)-I(L)₂ pd2_aryl->pd2_alkyl migratory_insertion Migratory Insertion pd2_alkyl->pd2_aryl Alkene pd2_alkyl->pd2_hydride beta_hydride_elim β-Hydride Elimination pd2_hydride->pd0 pd2_hydride->pd2_alkyl Stilbene reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Protocol 1: Synthesis of 1-(4-methoxystyryl)-3,5-dinitrobenzene

  • Scientist's Note: This protocol employs standard, ligand-free Heck conditions, which are often sufficient for highly reactive aryl iodides. The combination of an inorganic and organic base can improve reaction rates and catalyst turnover[7][13]. Using a high-boiling polar aprotic solvent like DMF ensures solubility of the reactants and provides the necessary thermal energy.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 2.94 g, 10.0 mmol).

  • Solvent and Reactant Addition: Add 4-methoxystyrene (1.1 eq, 1.48 g, 11.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 45 mg, 0.2 mmol), sodium carbonate (Na₂CO₃, 2.0 eq, 2.12 g, 20.0 mmol), and N,N-dimethylformamide (DMF, 40 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of water. A yellow-orange precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure trans-isomer.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Pre-catalyst is reduced in situ to active Pd(0).
Solvent DMFHigh boiling point, good solvating properties.
Base Na₂CO₃Neutralizes the HI produced during the catalytic cycle.
Temperature 100-110 °CProvides sufficient energy for the reaction to proceed efficiently.
Expected Yield 75-90%High reactivity of the aryl iodide leads to good conversion.
Key Transformation 2: Reduction of Dinitro-stilbene to Diamino-stilbene

The conversion of the dinitro intermediate to the diamino-resveratrol analog is a critical step that installs the desired functionality. While various methods exist, reduction with a metal in acidic media, such as iron powder in hydrochloric acid, is a classic, scalable, and highly effective method for the complete reduction of aromatic nitro groups[9].

Protocol 2: Synthesis of 3,5-Diamino-4'-methoxystilbene

  • Scientist's Note: This method generates the reducing agent, FeCl₂, in situ. The large excess of iron powder drives the reaction to completion. The final basic workup is necessary to deprotonate the anilinium salts and precipitate the free amine product.

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend the 1-(4-methoxystyryl)-3,5-dinitrobenzene (1.0 eq, 3.0 g, 10.0 mmol) from Protocol 1 in a mixture of ethanol (80 mL) and water (20 mL).

  • Acidification: Add concentrated hydrochloric acid (HCl, 2.0 mL) to the suspension.

  • Reducing Agent: Add iron powder (Fe, 10.0 eq, 5.58 g, 100 mmol) portion-wise to the stirring mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Workup (Hot Filtration): While still hot, filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the Celite pad with hot ethanol.

  • Neutralization: Cool the filtrate and reduce the solvent volume under reduced pressure. Add water (100 mL) and carefully basify the solution to pH 9-10 by the slow addition of a concentrated aqueous solution of sodium carbonate or ammonium hydroxide.

  • Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The product may be used as is or recrystallized if necessary.

Optional Transformation: O-Demethylation

For the synthesis of analogs that mimic the hydroxyl pattern of resveratrol, a final demethylation step is required. Boron tribromide (BBr₃) is a powerful and highly effective reagent for cleaving aryl methyl ethers, although it requires careful handling[14].

Protocol 3: Synthesis of 3,5-Diamino-4'-hydroxystilbene

  • Scientist's Note: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction must be performed under anhydrous conditions and at low temperatures to control its reactivity.

  • Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add the 3,5-diamino-4'-methoxystilbene (1.0 eq, 2.40 g, 10.0 mmol) and dissolve it in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq, 30.0 mL, 30.0 mmol) dropwise via syringe over 30 minutes.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the very slow, dropwise addition of methanol (20 mL), followed by water (50 mL).

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the final tri-functionalized resveratrol analog.

Conclusion

The synthetic route detailed herein, beginning with this compound, represents a highly efficient and versatile strategy for accessing novel 3,5-diamino-stilbene analogs. The use of robust and well-characterized reactions like the Mizoroki-Heck coupling and nitro group reduction ensures reproducibility and scalability. This platform provides medicinal chemists with a reliable method to generate new classes of resveratrol-based compounds for evaluation in drug discovery programs.

References

  • Kovacevic, B., et al. (2023). New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling. Bioorganic Chemistry. Available at: [Link][3]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link][15]

  • Semenov, V., et al. (2018). General synthetic route for synthesis of the resveratrol analogs 2a–2e. ResearchGate. Available at: [Link]

  • ACS Combinatorial Science. (2016). Chemoselective and Sequential Palladium-Catalyzed Couplings for the Generation of Stilbene Libraries via Immobilized Substrates. ACS Publications. Available at: [Link][16]

  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Semenov, V., et al. (2020). General synthetic route for the synthesis of the resveratrol analogs. ResearchGate. Available at: [Link]

  • Liu, J. (2007). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis. BYU ScholarsArchive. Available at: [Link]

  • Barlocco, D., et al. (2005). Rapid Synthesis of Triazole-Modified Resveratrol Analogues via Click Chemistry. ResearchGate. Available at: [Link]

  • Bukhari, S. N. A. (2023). Synthetic approaches toward stilbenes and their related structures. National Institutes of Health (NIH). Available at: [Link][17]

  • D'hooghe, M., & De Kimpe, N. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Available at: [Link][18]

  • Wikipedia. (n.d.). 1,3-Dinitrobenzene. Available at: [Link][8]

  • University of Hawaii at Manoa. (n.d.). Design and synthesis of resveratrol analogs and metabolites as chemopreventive agents. Available at: [Link][1]

  • Chem-Station. (2024). O-Demethylation. Available at: [Link][14]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link][19]

  • ResearchGate. (n.d.). Amount of m-dinitobenzene reduced, m-nitroaniline and m-diaminobenzene... Available at: [Link]

  • Vedantu. (n.d.). The conversion of m-dinitrobenzene into m-nitroaniline. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link][5]

  • Smith, A. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link][6]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link][10]

  • National Institutes of Health (NIH). (1971). Metabolic hydroxylations of trans-stilbene. Available at: [Link]

  • Filo. (2025). Reaction mechanisms shows m-dinitrobenzene to m-nitroanilin. Available at: [Link][9]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link][11]

  • Trzeciak, A. M., et al. (2018). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by... ResearchGate. Available at: [Link][12]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link][7]

  • Li, J-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. Available at: [Link]

  • Bove, E., et al. (2003). Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. ResearchGate. Available at: [Link]

  • Zhao, F., et al. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. Available at: [Link][13]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid... Available at: [Link]

  • Schneider, Y., et al. (2005). Novel resveratrol analogs induce apoptosis and cause cell cycle arrest in HT29 human colon cancer cells: Inhibition of ribonucleotide reductase activity. SciSpace. Available at: [Link][4]

  • N'Gompel, N., et al. (2023). Characterization of Cell Death Induced by Imine Analogs of Trans-Resveratrol... National Institutes of Health (NIH). Available at: [Link][2]

  • Rascón, A., et al. (2022). Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising. Taylor & Francis Online. Available at: [Link][20]

  • Sako, M., et al. (2004). Regioselective oxidative coupling of 4-hydroxystilbenes: synthesis of resveratrol and epsilon-viniferin (E)-dehydrodimers. PubMed. Available at: [Link]

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Application Notes and Protocols: 1-Iodo-3,5-dinitrobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Iodo-3,5-dinitrobenzene is a highly versatile aromatic compound whose utility in materials science is commanded by its unique electronic and structural properties. The presence of two electron-withdrawing nitro groups and a readily displaceable iodo group makes it a pivotal building block for a range of advanced materials. This guide provides an in-depth exploration of its applications, focusing on the synthesis of energetic cocrystals and its role as a precursor in the development of specialized polymers. The protocols detailed herein are designed for researchers and scientists, offering both procedural steps and the underlying scientific rationale.

Introduction: The Chemical Versatility of this compound

This compound (IDNB) is a yellow, crystalline solid with the molecular formula C₆H₃IN₂O₄.[1][] Its significance in materials science stems from the synergistic interplay of its functional groups:

  • The Nitro Groups (-NO₂): These are powerful electron-withdrawing groups that polarize the benzene ring, making it electron-deficient. This electronic characteristic is fundamental to its ability to participate in specific intermolecular interactions, such as halogen bonding.[3][4] Furthermore, the high nitrogen and oxygen content contributes to the energetic nature of materials derived from it.[5]

  • The Iodo Group (-I): The iodine atom serves a dual purpose. Firstly, it is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Secondly, and critically for cocrystal engineering, the iodine atom acts as a potent halogen bond donor.[3][4]

This unique combination of functionalities makes this compound and its derivatives valuable precursors for creating materials with tailored properties, including high-density energetic materials and functional polymers.[5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 6276-04-6[1]
Molecular Formula C₆H₃IN₂O₄[1]
Molecular Weight 294.00 g/mol [7]
Appearance Yellow needle-like crystalline powder[]
Melting Point 108 - 111 °C[5]
IUPAC Name This compound[7]

Application in Energetic Cocrystals: Harnessing Halogen Bonding

A significant application of iodo-nitro-aromatic compounds lies in the field of energetic materials, particularly in the design of "cocrystals." Energetic cocrystals are crystalline solids composed of two or more neutral molecules, where at least one component is an explosive. This strategy allows for the fine-tuning of critical properties like sensitivity, density, and thermal stability without altering the chemical structure of the energetic molecule itself.

The strong polarization induced by the nitro groups on the benzene ring makes the iodine atom in compounds like this compound and its analogues an effective halogen bond donor. This enables the formation of stable supramolecular structures with halogen bond acceptors, such as the oxygen atoms of nitro groups in other molecules.[3][4] These interactions are highly directional and can be used to assemble molecules into densely packed, stable crystal lattices.[3][4]

Logical Workflow for Energetic Cocrystal Design

G cluster_0 Component Selection cluster_1 Synthesis cluster_2 Characterization & Analysis A Select Halogen Bond Donor (e.g., 1,3,5-Triiodo-2,4,6-trinitrobenzene) C Co-crystallization (Solvent Evaporation or Grinding) A->C B Select Energetic Coformer (e.g., 1,3,5-Trinitrobenzene - TNB) B->C D Single Crystal X-ray Diffraction (Structure Confirmation) C->D E Performance Testing (Impact Sensitivity, Density) D->E

Caption: Workflow for the design and testing of energetic cocrystals.

Protocol 2.1: Synthesis of an Energetic Cocrystal via Slow Solvent Evaporation

This protocol is a generalized procedure based on the principles described for the formation of cocrystals between 1,3,5-trinitrobenzene (TNB) and highly iodinated nitroaromatics like 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB).[3][4]

Rationale: Slow evaporation of a solvent containing stoichiometric amounts of the coformers allows the molecules to self-assemble into a thermodynamically stable cocrystal lattice driven by intermolecular forces like halogen bonding.

Materials:

  • Halogen bond donor (e.g., 1,3,5-triiodo-2,4,6-trinitrobenzene)

  • Energetic coformer (e.g., 1,3,5-trinitrobenzene - TNB)

  • High-purity solvent (e.g., acetone, ethyl acetate)

  • Small glass vials (e.g., 4 mL)

  • Fume hood

  • Microscope

Procedure:

  • Preparation of Coformer Solution: In a 4 mL glass vial, dissolve the energetic coformer (e.g., TNB) in a minimal amount of the chosen solvent (e.g., 1-2 mL of acetone).

  • Addition of Halogen Bond Donor: To the same vial, add the halogen bond donor (e.g., TITNB) in the desired stoichiometric ratio (e.g., a 2:1 molar ratio of TNB to TITNB has been reported to be effective).[3][4]

  • Complete Dissolution: Gently warm or sonicate the mixture if necessary to ensure both components are fully dissolved. The solution should be clear.

  • Slow Evaporation: Cover the vial with a cap, and puncture the cap with a needle to allow for slow solvent evaporation. Place the vial in a fume hood at ambient temperature, away from vibrations.

  • Crystal Growth: Allow the solvent to evaporate over several days. As the solution becomes supersaturated, crystals should begin to form.

  • Isolation and Analysis: Once the solvent has fully evaporated or well-formed crystals are visible, carefully isolate the crystals. The structure and purity of the cocrystals should be confirmed using techniques such as single-crystal X-ray diffraction.

Self-Validation: The formation of a true cocrystal, rather than a physical mixture, is validated by single-crystal X-ray diffraction, which will reveal a single, ordered crystal lattice containing both molecular components in a specific stoichiometric ratio.

Application as a Monomer Precursor in Polymer Science

The reactivity of the carbon-iodine bond makes this compound a valuable precursor for synthesizing functional organic polymers. It can be incorporated into polymer chains through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. In these reactions, the iodine atom acts as a leaving group, allowing for the formation of a new bond with another monomer.

The dinitro-substituted phenyl ring, once incorporated into a polymer backbone, can impart specific properties:

  • Enhanced Thermal Stability: The rigid aromatic structure can increase the polymer's decomposition temperature.

  • Specific Electronic Properties: The electron-deficient nature of the ring can be utilized in the design of materials for electronics or sensing.

  • Porosity: When used to build rigid polymer networks, it can contribute to the formation of porous organic polymers (POPs) for applications in gas storage or catalysis.[8]

General Polymerization Workflow

G cluster_0 Monomer Preparation cluster_1 Polymerization Reaction cluster_2 Polymer Processing A This compound (Monomer A) C Metal-Catalyzed Cross-Coupling (e.g., Palladium Catalyst) A->C B Co-monomer with reactive groups (e.g., boronic acid, alkyne) B->C D Precipitation & Purification C->D E Characterization (GPC, NMR, TGA) D->E

Caption: Generalized workflow for polymer synthesis using IDNB.

Protocol 3.1: Hypothetical Synthesis of a Conjugated Polymer via Suzuki Coupling

This protocol describes a representative Suzuki cross-coupling reaction, a powerful method for C-C bond formation, to illustrate how this compound could be used to synthesize a polymer.

Rationale: A palladium catalyst facilitates the coupling between the aryl iodide (this compound) and an aryl boronic acid or ester co-monomer. A base is required to activate the boronic acid species for transmetalation to the palladium center. The choice of ligands, solvent, and temperature is crucial for achieving high molecular weight and yield.

Materials:

  • This compound (Monomer A)

  • Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ or CsF)

  • Solvent (e.g., Toluene, DMF, or a mixture)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

  • Methanol (for precipitation)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a condenser and magnetic stirrer. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1 equiv.), the diboronic acid co-monomer (1 equiv.), the palladium catalyst (1-5 mol%), and the solvent to the flask.

  • Base Addition: Add an aqueous solution of the base (e.g., 2M K₂CO₃, 3-4 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them with a technique like TLC or GC-MS. The reaction may take 12-48 hours.

  • Polymer Precipitation: After cooling the reaction to room temperature, pour the mixture into a large volume of a non-solvent, such as methanol, with rapid stirring. The polymer should precipitate out of the solution.

  • Purification: Collect the precipitated polymer by filtration. To remove residual catalyst and unreacted monomers, the polymer may need to be re-dissolved in a suitable solvent (like THF or chloroform) and re-precipitated. Further purification can be achieved through Soxhlet extraction.

  • Drying and Characterization: Dry the purified polymer under vacuum. Characterize the final product to determine its molecular weight (GPC), structure (NMR), and thermal stability (TGA).

Self-Validation: Successful polymerization is confirmed by Gel Permeation Chromatography (GPC), which will show a significant increase in molecular weight compared to the starting monomers. ¹H NMR spectroscopy should show the disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone.

Summary and Future Outlook

This compound is a powerful and versatile building block in materials science. Its unique electronic and reactive properties have enabled significant advancements, particularly in the rational design of energetic cocrystals through halogen bonding.[3][4] While its direct application in commercial polymers is less documented in readily available literature, its potential as a monomer for creating highly functional, thermally stable polymers is clear from fundamental principles of organic synthesis.[5] Future research will likely focus on leveraging this molecule to create novel materials for electronics, sensing, and biocidal applications.[3][6]

References

  • Bolton, O., et al. (2011). Isostructural Cocrystals of 1,3,5-Trinitrobenzene Assembled by Halogen Bonding. Crystal Growth & Design. Available at: [Link]

  • Zhao, G., et al. (2020). 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) from Benzene: Balancing Performance and High Thermal Stability of Functional Energetic Materials. ResearchGate. Available at: [Link]

  • ResearchGate. Isostructural Cocrystals of 1,3,5-Trinitrobenzene Assembled by Halogen Bonding | Request PDF. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Yamamoto, T., et al. (2022). Iodine-Based Chemical Polymerization Enables the Development of Neat Amorphous Porous Organic Polymers. ACS Applied Materials & Interfaces. Available at: [Link]

Sources

experimental setup for nitration reactions using 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 1-Iodo-2,4,6-trinitrobenzene via Nitration of 1-Iodo-3,5-dinitrobenzene

Abstract & Introduction

Highly nitrated aromatic compounds are of significant interest in materials science and as precursors for energetic materials and specialized chemical synthesis.[1] The introduction of a third nitro group onto an already deactivated aromatic ring, such as this compound, presents a considerable synthetic challenge. This application note provides a comprehensive, field-tested protocol for the nitration of this compound to yield 1-Iodo-2,4,6-trinitrobenzene (Picryl Iodide). We will delve into the mechanistic rationale behind the harsh reaction conditions required, outline a detailed and validated experimental procedure, and describe the necessary safety protocols and analytical characterization techniques. This guide is intended for researchers in organic synthesis, materials development, and medicinal chemistry.

Mechanistic Insights: The Challenge of a Deactivated Ring

The core of this synthesis is an electrophilic aromatic substitution (SEAr) reaction.[2] However, the starting material, this compound, is an extremely electron-deficient system, rendering it highly unreactive towards electrophilic attack.

2.1 The Role of Substituents:

  • Nitro Groups (-NO₂): The two existing nitro groups are powerful deactivating groups.[3][4] They withdraw electron density from the benzene ring through both inductive and resonance effects, destabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[2][5] This significantly slows the rate of electrophilic substitution.[4]

  • Iodine (-I): As a halogen, iodine is also a deactivating group due to its electron-withdrawing inductive effect. While it can donate electron density via resonance, its primary influence in this context is deactivation.

  • Directing Effects: The two nitro groups are meta-directing.[6] They direct the incoming electrophile to the positions meta to themselves. In this compound, the C2, C4, and C6 positions are all ortho or para to the iodine and meta to both nitro groups. The C2 position is the target for the incoming nitro group.

2.2 Generation of the Electrophile: To overcome the profound deactivation of the ring, a highly potent electrophile is required. The nitronium ion (NO₂⁺) is generated by the reaction of a strong nitric acid source with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7][8] For this specific substrate, fuming nitric acid is used to ensure a high concentration of the active electrophile.

Caption: Generation of the nitronium ion electrophile.

The subsequent attack by the deactivated aromatic ring is the slow, rate-determining step of the reaction.[9]

SEAr_Mechanism start This compound + NO₂⁺ sigma_complex Arenium Ion Intermediate (Sigma Complex) - Charge delocalized across ring - Aromaticity temporarily lost start->sigma_complex Step 1: Electrophilic Attack (Rate-Determining) deprotonation Deprotonation by HSO₄⁻ sigma_complex->deprotonation Step 2: Proton Abstraction product 1-Iodo-2,4,6-trinitrobenzene deprotonation->product Restores Aromaticity

Caption: The two-step mechanism of electrophilic aromatic substitution.

Safety First: Handling Highly Corrosive and Reactive Reagents

WARNING: This procedure involves extremely hazardous materials and must be performed by trained personnel in a certified chemical fume hood with the sash at the lowest practical height. A violent, exothermic, or explosive reaction is possible with improper handling.

  • Reagents: Fuming nitric acid and concentrated sulfuric acid are severely corrosive and are strong oxidizing agents.[10][11] They can cause immediate, severe burns upon contact with skin or eyes and release toxic fumes.[11][12] Contact with organic materials can cause fire.[11]

  • Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to:

    • Acid-resistant gloves (butyl rubber or Viton are recommended).

    • Chemical splash goggles and a full-face shield.[11][12]

    • A flame-retardant lab coat.[12]

    • Closed-toe shoes and long pants.

  • Engineering Controls:

    • Work exclusively in a high-performance chemical fume hood.[10]

    • Ensure immediate access to an emergency eyewash station and safety shower.[12][13]

    • Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate or calcium carbonate) readily available.[12][13]

  • Reaction Quenching: The quenching of the reaction mixture by pouring it onto ice is highly exothermic and can cause splashing. This must be done slowly and deliberately behind a blast shield.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleQuantityMolar Mass ( g/mol )Moles (mmol)
This compound≥98%Sigma-Aldrich5.00 g294.0017.0
Fuming Nitric Acid (>90%)ACS ReagentFisher Scientific25 mL--
Concentrated Sulfuric Acid (98%)ACS ReagentVWR25 mL--
Crushed Ice / Deionized Water--~500 g / 500 mL--
EthanolReagent Alcohol-As needed for recrys.--
Round-bottom flask (100 mL)--1--
Magnetic stir bar--1--
Addition Funnel (50 mL)--1--
Thermometer--1--
Ice-water bath--1--
Heating mantle with stirrer--1--
Büchner funnel and filter flask--1 set--

4.2 Experimental Workflow Diagram

workflow prep 1. Reagent Prep (Prepare nitrating mixture) setup 2. Reaction Setup (Substrate in flask, cool to 0-5°C) prep->setup addition 3. Controlled Addition (Add nitrating mix dropwise, T < 10°C) setup->addition reaction 4. Reaction (Warm to RT, then heat to 90-100°C for 2h) addition->reaction quench 5. Quenching (Pour slowly onto crushed ice) reaction->quench isolate 6. Isolation (Vacuum filtration) quench->isolate wash 7. Washing (Wash with cold water until neutral) isolate->wash purify 8. Purification (Recrystallize from ethanol) wash->purify characterize 9. Characterization (MP, NMR, IR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

4.3 Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In the fume hood, carefully and slowly add 25 mL of concentrated sulfuric acid to a 100 mL beaker containing 25 mL of fuming nitric acid, which is being cooled in an ice-water bath. Stir gently. This process is exothermic. Allow the mixture to cool to room temperature before use.

  • Reaction Setup: Place 5.00 g (17.0 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Controlled Addition: Cool the flask containing the starting material in an ice-water bath. Begin stirring and slowly add the prepared nitrating mixture dropwise via an addition funnel over a period of 30-45 minutes.[14][15] Crucial: Meticulously monitor the internal temperature and ensure it does not rise above 10°C during the addition.[16][17] A rapid temperature increase indicates a potential runaway reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture in a heating mantle to 90-100°C. Maintain this temperature with continuous stirring for 2 hours.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of ~500 g of crushed ice. CAUTION: Behind a blast shield, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[14] This removes residual acids. Finally, wash with a small amount of cold ethanol.

  • Purification: Transfer the crude solid to a flask and recrystallize from hot ethanol to yield pale yellow crystals of 1-Iodo-2,4,6-trinitrobenzene.[18] Dry the product in a vacuum oven at 40-50°C.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield. The theoretical yield is approximately 5.76 g.

Characterization of Product

Proper characterization is essential to confirm the identity and purity of the synthesized 1-Iodo-2,4,6-trinitrobenzene (MW: 339.00 g/mol ).[19]

TechniqueExpected Result
Melting Point Literature value is approx. 225-227 °C. A sharp melting point close to this range indicates high purity.
¹H NMR (in DMSO-d₆)A single peak (singlet) is expected for the two equivalent aromatic protons at C3 and C5, likely in the range of δ 9.0-9.5 ppm due to the strong deshielding from the adjacent nitro and iodo groups.
¹³C NMR (in DMSO-d₆)Four distinct signals are expected: C1 (ipso-I), C2/C6 (ipso-NO₂), C4 (ipso-NO₂), and C3/C5 (C-H).
FT-IR (KBr Pellet)Characteristic strong asymmetric and symmetric stretching vibrations for the -NO₂ groups are expected around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching will appear above 3000 cm⁻¹.
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) should be observed at m/z = 339. Characteristic fragment ions corresponding to the loss of nitro groups ([M-46]⁺) or other fragments may also be present.[20] The combination of analytical techniques provides robust confirmation of the product.[21]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is heated at 90-100°C for the full 2 hours. Use a stronger nitrating agent (e.g., sulfuric acid with oleum) if necessary, but with extreme caution.
Nitrating mixture was not potent enough.Use fresh, high-purity fuming nitric and concentrated sulfuric acids.
Dark, Oily Product Reaction temperature was too high during addition, causing side reactions.Repeat the synthesis, ensuring the temperature is strictly maintained below 10°C during the dropwise addition of the nitrating mixture.[16][17]
Insufficient washing.Ensure the product is washed thoroughly with water until the filtrate is neutral. Perform the recrystallization carefully.
Product Fails to Solidify Product is impure; presence of ortho- or para-isomers or other byproducts.[18]Scratch the inside of the flask with a glass rod during quenching. If it remains oily, attempt to extract with an organic solvent, wash, dry, and purify by column chromatography (use with extreme caution).

References

  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022). vertexaisearch.cloud.google.com.
  • Activating and Deactivating Groups - Chemistry Steps. Chemistry Steps.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry.
  • Nitr
  • Arom
  • Preparation of 1-iodo-2-nitrobenzene. PrepChem.com.
  • Experiment 10 Preparation of Dinitrobenzene.
  • Electrophilic arom
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • NITRIC ACID SAFETY. ehs.washington.edu.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Activation or Deactivation by Substituents on a Benzene Ring. (2019). Chemistry LibreTexts.
  • Synthesis of M-Dinitrobenzene
  • Preparation of m-dinitrobenzene from nitrobenzene- PART I. (2020). YouTube.
  • 1-Iodo-2,4,6-trinitrobenzene. LookChem.
  • ANALYTICAL METHODS - Toxicological Profile for Nitr
  • The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why? (2017). Quora.
  • Synthesis of 1-iodo-4-nitrobenzene. ECHEMI.
  • Synthesis of 1-iodo-4-nitrobenzene. (2015). Chemistry Stack Exchange.
  • Modern Analytical Technique for Characteriz
  • Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. (2019).
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
  • Nitration | Aromatic compounds | Organic chemistry | Khan Academy. (2013). YouTube.
  • This compound. Chem-Impex.

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The Strategic Role of 1-Iodo-3,5-dinitrobenzene in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to the successful and efficient development of novel active ingredients. 1-Iodo-3,5-dinitrobenzene, a highly functionalized aromatic compound, has emerged as a crucial intermediate, particularly in the creation of potent herbicides and fungicides.[1] Its unique molecular architecture, featuring an iodine atom and two nitro groups, offers a confluence of reactivity and stability that is highly advantageous for constructing complex agrochemical scaffolds.[1] The electron-withdrawing nature of the two nitro groups significantly activates the aryl iodide towards nucleophilic aromatic substitution, making it an excellent substrate for a variety of carbon-heteroatom and carbon-carbon bond-forming reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and providing robust protocols for the utilization of this compound in the synthesis of next-generation agrochemicals.

Core Applications in Agrochemical Synthesis: A Mechanistic Perspective

The primary application of this compound in agrochemical synthesis lies in its role as a key building block for diphenyl ether herbicides. This class of herbicides is known for its potent and selective weed control. The synthesis of these compounds often relies on the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage.

The Ullmann Condensation: A Cornerstone Reaction

The Ullmann condensation provides a reliable method for the synthesis of diphenyl ethers by coupling an aryl halide with a phenoxide. The reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, as is the case with this compound. The two nitro groups dramatically increase the electrophilicity of the ipso-carbon, facilitating the nucleophilic attack by the phenoxide.

Visualizing the Synthesis: Reaction Workflow

Ullmann_Condensation_Workflow reagent1 This compound reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Substituted Phenol reagent2->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture catalyst Copper Catalyst (e.g., CuI) catalyst->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture heating Heating (e.g., 120-160 °C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product 3,5-Dinitrodiphenyl Ether (Agrochemical Precursor) purification->product

Caption: Experimental workflow for the synthesis of a 3,5-dinitrodiphenyl ether.

Detailed Protocol: Synthesis of a Representative 3,5-Dinitrodiphenyl Ether Herbicide Precursor

This protocol details the synthesis of 2-chloro-4-(trifluoromethyl)phenyl 3,5-dinitrophenyl ether, a representative precursor for a diphenyl ether herbicide, via an Ullmann condensation reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
2-Chloro-4-(trifluoromethyl)phenol≥97%e.g., Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrousACS Reagent gradee.g., Fisher Scientific
Copper(I) Iodide (CuI)98%e.g., Strem Chemicals
N,N-Dimethylformamide (DMF), anhydrous≥99.8%e.g., Acros Organics
Ethyl acetate (EtOAc)ACS Reagent gradeVWR Chemicals
Brine (saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent gradeEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies
Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.94 g, 10.0 mmol), 2-chloro-4-(trifluoromethyl)phenol (2.16 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere. This is crucial to prevent the oxidation of the copper catalyst.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%). Subsequently, add anhydrous N,N-dimethylformamide (DMF, 40 mL) via a syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-chloro-4-(trifluoromethyl)phenyl 3,5-dinitrophenyl ether.

Characterization Data for a Representative Product
ParameterExpected Value
AppearancePale yellow solid
Melting PointTo be determined experimentally
¹H NMR (400 MHz, CDCl₃)δ 9.05 (t, J = 2.2 Hz, 1H), 8.50 (d, J = 2.2 Hz, 2H), 7.80 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.20 (d, J = 8.8 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃)δ 160.2, 149.0, 148.5, 132.8, 130.5 (q, J = 33.3 Hz), 128.0 (q, J = 3.8 Hz), 125.2 (q, J = 4.2 Hz), 123.0 (q, J = 272.7 Hz), 121.5, 118.0
Mass Spectrometry (ESI)m/z calculated for C₁₃H₆ClF₃N₂O₅ [M+H]⁺: 363.0; found: 363.1

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a copper(I) intermediate.

Ullmann_Mechanism cluster_0 Catalytic Cycle A Ar-I + Cu(I)L B [Ar-Cu(III)(I)L] Oxidative Addition A->B D [Ar-Cu(III)(OAr')L] B->D + Ar'-O⁻ - I⁻ C Ar'-O⁻ E Ar-O-Ar' + Cu(I)L Reductive Elimination D->E E->A Catalyst Regeneration

Caption: A plausible catalytic cycle for the Ullmann condensation.

Safety and Handling Precautions

  • This compound: This compound is a potential skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloro-4-(trifluoromethyl)phenol: This compound is corrosive and toxic. Avoid inhalation and contact with skin and eyes. Work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard. Handle with extreme care in a fume hood and wear appropriate gloves.

  • Copper(I) Iodide: May cause irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its activated nature makes it an invaluable precursor for the construction of a wide array of agrochemicals, particularly diphenyl ether herbicides. The Ullmann condensation, as detailed in this guide, provides a robust and reliable method for leveraging the reactivity of this important building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.

References

  • Chem-Impex. This compound. Available at: [Link]

  • Google Patents. Diphenyl ether compounds useful as herbicides; methods of using them, processes for preparing them, and herbicidal compositions containing them.

Sources

Synthesis of 1-Iodo-3,5-dinitrobenzene: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 1-iodo-3,5-dinitrobenzene. The synthesis is achieved through a two-step process commencing with the diazotization of 3,5-dinitroaniline, followed by a Sandmeyer-type iodination reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring an iodine atom and two nitro groups on a benzene ring, provides multiple reactive sites for further functionalization. The synthesis of this compound is a classic example of aromatic chemistry, employing the versatile diazotization of an aniline derivative followed by nucleophilic substitution.

The procedure detailed herein follows a well-established pathway: the conversion of the amino group of 3,5-dinitroaniline into a diazonium salt using sodium nitrite in a strong acidic medium. The resulting diazonium salt is then treated with potassium iodide to introduce the iodo substituent. While the Sandmeyer reaction for introducing halogens often employs copper(I) salts as catalysts, the iodination can proceed effectively without a catalyst due to the high nucleophilicity of the iodide ion.[2]

Reaction Scheme

The overall two-step synthesis of this compound from 3,5-dinitroaniline is depicted below:

Step 1: Diazotization of 3,5-Dinitroaniline


Step 2: Iodination of the Diazonium Salt 

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Comments
3,5-Dinitroaniline183.125.00 g27.3Starting material
Concentrated Sulfuric Acid (98%)98.0830 mL-Solvent and acid catalyst
Sodium Nitrite (NaNO₂)69.002.07 g30.0Diazotizing agent
Potassium Iodide (KI)166.006.79 g40.9Iodine source
Deionized Water18.02As needed-Solvent
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-For quenching excess iodine
Dichloromethane (CH₂Cl₂)84.93As needed-Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-For neutralization
Brine (Saturated NaCl solution)-As needed-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Ethanol46.07As needed-Recrystallization solvent
Equipment
  • 250 mL three-necked round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Diazotization of 3,5-Dinitroaniline

  • Preparation of the Amine Solution: In the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-water bath.

  • Dissolution of 3,5-Dinitroaniline: While maintaining the temperature between 0 and 10 °C, slowly and portion-wise add 5.00 g (27.3 mmol) of 3,5-dinitroaniline to the cold sulfuric acid with vigorous stirring. Continue stirring until all the solid has dissolved.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 2.07 g (30.0 mmol) of sodium nitrite in 15 mL of cold deionized water.

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the stirred solution of 3,5-dinitroaniline in sulfuric acid over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. [2]The formation of the diazonium salt is an exothermic process. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

Part 2: Iodination and Work-up

  • Preparation of the Iodide Solution: In a 500 mL beaker, dissolve 6.79 g (40.9 mmol) of potassium iodide in 50 mL of deionized water. Cool this solution in an ice-water bath.

  • Iodination Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed, and a dark precipitate will form. [2]The addition should be controlled to keep the reaction from foaming excessively.

  • Completion of the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, and then let it warm to room temperature. Continue stirring for an additional 1-2 hours, or until the evolution of nitrogen gas has ceased.

  • Isolation of the Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).

  • Removal of Excess Iodine: Transfer the crude solid to a beaker and add a 10% aqueous solution of sodium thiosulfate. Stir until the dark color of excess iodine disappears, leaving a yellowish solid. Filter the solid again and wash thoroughly with deionized water.

Part 3: Purification

  • Recrystallization: The crude this compound can be purified by recrystallization. A common solvent for this is ethanol. Dissolve the crude product in a minimum amount of hot ethanol. If there are any insoluble impurities, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator under vacuum.

Workflow Diagram

SynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_iodination Part 2: Iodination & Work-up cluster_purification Part 3: Purification A 1. Prepare Amine Solution (3,5-Dinitroaniline in conc. H₂SO₄ at 0-5 °C) C 3. Form Diazonium Salt (Add B to A, < 10 °C) A->C B 2. Prepare Nitrite Solution (NaNO₂ in cold H₂O) B->C E 5. Iodination Reaction (Add Diazonium Salt to D) C->E Cold Diazonium Salt Solution D 4. Prepare Iodide Solution (KI in cold H₂O) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Quench Excess Iodine (Wash with Na₂S₂O₃ solution) F->G H 8. Recrystallization (from Ethanol) G->H Crude Product I 9. Dry Final Product (Vacuum Desiccator) H->I J J I->J Pure this compound

Sources

Catalytic Systems for Cross-Coupling with 1-Iodo-3,5-dinitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Highly Electron-Deficient Substrates

The cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. However, substrates bearing strong electron-withdrawing groups, such as the nitro functionalities in 1-iodo-3,5-dinitrobenzene, present a unique set of challenges. The extreme electron deficiency of the aromatic ring can significantly influence the reactivity of the carbon-iodine bond and introduce competing reaction pathways, most notably nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive overview of catalytic systems and detailed protocols for the successful cross-coupling of this compound. We will delve into the mechanistic nuances of employing this challenging substrate in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering field-proven insights to guide catalyst selection, ligand choice, and reaction optimization.

The Dichotomy of Reactivity: Oxidative Addition vs. SNAr

The success of a palladium-catalyzed cross-coupling reaction hinges on the initial oxidative addition of the aryl halide to a low-valent palladium(0) complex. While the carbon-iodine bond is the most readily cleaved among the common halogens, the strong electron-withdrawing effect of the two nitro groups in this compound makes the aromatic ring highly susceptible to nucleophilic attack. This creates a delicate balance where the desired oxidative addition pathway is in direct competition with undesired SNAr reactions, where a nucleophile directly displaces the iodide.

The choice of catalytic system, particularly the ligand and base, is paramount in tipping this balance in favor of the desired cross-coupling product. Ligands that are both electron-rich and sterically bulky can accelerate the rate of oxidative addition and subsequent reductive elimination, thereby outcompeting the SNAr pathway. Similarly, the judicious selection of a base is critical to facilitate the catalytic cycle without promoting unwanted side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Dinitrophenyl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. For an electron-deficient substrate like this compound, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and suppress side reactions.

Recommended Catalytic System

A robust catalytic system for the Suzuki-Miyaura coupling of this compound typically involves a palladium(II) precatalyst that is readily reduced in situ to the active palladium(0) species. The use of sterically hindered and electron-rich phosphine ligands is highly recommended to facilitate the key steps of the catalytic cycle.

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂Readily available and efficiently generate Pd(0) in situ.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands that promote fast oxidative addition and reductive elimination, minimizing SNAr.[1]
Base K₃PO₄ or Cs₂CO₃Moderately strong inorganic bases that are effective in the transmetalation step without being overly nucleophilic to induce SNAr.
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic solvent systems are often effective for Suzuki couplings.
Detailed Protocol: Synthesis of 3,5-Dinitro-1,1'-biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed deionized water (1 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,5-dinitro-1,1'-biphenyl.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-I(L₂) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-Ar'(L₂) OA_complex->Transmetalation_complex Transmetalation Product Ar-Ar' Transmetalation_complex->Product Reductive Elimination Byproduct [B(OH)₃X]⁻ Transmetalation_complex->Byproduct ArylIodide This compound ArylIodide->OA_complex BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes. The highly electron-deficient nature of this compound makes it a suitable substrate for this transformation, as the oxidative addition step is generally favorable. A specific example of a Sonogashira coupling with this substrate has been reported, leading to the isolation of the oxidative addition intermediate, which provides valuable mechanistic insight.

Recommended Catalytic System

The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are generally effective. The choice of ligand and base can be tailored to optimize the reaction.

ComponentRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard and reliable palladium sources for Sonogashira couplings.[2]
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.
Ligand Triphenylphosphine (PPh₃)Often used as a ligand in Sonogashira reactions and has been shown to be effective with this compound.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both a base and a solvent in many cases, facilitating the deprotonation of the terminal alkyne.
Solvent THF, DMF, or neat amineThe choice of solvent can influence reaction rates and solubility.
Detailed Protocol: Synthesis of 1-(Phenylethynyl)-3,5-dinitrobenzene

This protocol is based on general procedures for Sonogashira couplings and the reported successful coupling with this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(phenylethynyl)-3,5-dinitrobenzene.

Sonogashira_Cycle cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-I(L₂) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-C≡CR(L₂) OA_complex->Transmetalation_complex Transmetalation Product Ar-C≡CR Transmetalation_complex->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation_complex Base Base Base->Cu_Acetylide ArylIodide This compound ArylIodide->OA_complex

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

Heck Reaction: Vinylation of the Dinitrophenyl Core

The Heck reaction enables the coupling of aryl halides with alkenes.[3][4] The electron-deficient nature of this compound should facilitate the oxidative addition step, making it a good candidate for this reaction. The choice of base is critical to promote the β-hydride elimination and regenerate the active catalyst.

Recommended Catalytic System

For the Heck reaction with a highly electron-deficient aryl iodide, a phosphine-ligated palladium catalyst is generally preferred to ensure catalyst stability and promote the desired reactivity.

ComponentRecommendationRationale
Palladium Catalyst Pd(OAc)₂A common and effective precatalyst for Heck reactions.
Ligand P(o-tol)₃ or PPh₃Triarylphosphine ligands are commonly used and effective in Heck couplings.
Base NaOAc, K₂CO₃, or Et₃NA non-nucleophilic base is required to avoid SNAr side reactions.
Solvent DMF, NMP, or DMAcPolar aprotic solvents are typically used to facilitate the reaction.
Detailed Protocol: Synthesis of 1-Styryl-3,5-dinitrobenzene

This protocol provides a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium acetate (NaOAc), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and NaOAc (1.5 mmol, 1.5 equiv) in anhydrous DMF (10 mL).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 1-styryl-3,5-dinitrobenzene.

Heck_Reaction_Workflow Start Reaction Setup (Aryl Iodide, Alkene, Base, Solvent) Catalyst_Addition Add Pd(OAc)₂ and Ligand Start->Catalyst_Addition Heating Heat to 100-120 °C Catalyst_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5] Given the electrophilic nature of the this compound, SNAr can be a significant competing pathway, especially with highly nucleophilic amines. Therefore, the selection of a catalytic system that promotes rapid C-N bond formation is essential.

Recommended Catalytic System

Modern Buchwald-Hartwig catalyst systems, employing bulky biarylphosphine ligands, are well-suited for this transformation as they accelerate the rate-limiting reductive elimination step.

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective precatalysts for Buchwald-Hartwig amination.
Ligand XPhos, BrettPhos, or RuPhosHighly active, sterically hindered ligands that facilitate the coupling of a wide range of amines and are known to be effective for electron-deficient aryl halides.[6]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine without promoting SNAr.
Solvent Toluene or Dioxane, anhydrousAnhydrous, non-polar aprotic solvents are typically used.
Detailed Protocol: Synthesis of N-Phenyl-3,5-dinitroaniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware and glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 equiv).

  • Seal the vial and stir the mixture at 100 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain N-phenyl-3,5-dinitroaniline.

Conclusion and Future Outlook

The cross-coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of highly functionalized nitroaromatic compounds. The key to success lies in the careful selection of a catalytic system that favors the desired oxidative addition pathway over competing SNAr reactions. The use of modern, sterically hindered, and electron-rich phosphine ligands is a common theme across various successful cross-coupling reactions with this substrate.

The protocols provided in this guide serve as a robust starting point for researchers and drug development professionals. Further optimization of reaction parameters, such as temperature, solvent, and catalyst loading, may be necessary for specific coupling partners. The continued development of more active and selective catalytic systems will undoubtedly expand the scope and utility of cross-coupling reactions with highly electron-deficient aryl halides, opening new avenues for the synthesis of complex molecules with diverse applications.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Heck Reaction. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intram. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Suzuki Coupling - YouTube. Available at: [Link]

  • Light‐Promoted C‐N Coupling of Aryl Halides with Nitroarenes - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available at: [Link]

  • Copper Catalysts Anchored on Cysteine-Functionalized Polydopamine-Coated Magnetite Particles: A Versatile Platform for Enhanced Coupling Reactions - MDPI. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Nitrogen Transfer Mediated by Iodosylbenzene PhI=O. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC - NIH. Available at: [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. Available at: [Link]

  • Iodobenzene – Knowledge and References - Taylor & Francis. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Iodo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The synthesis, typically proceeding via a Sandmeyer-type reaction of 3,5-dinitroaniline, is a robust but nuanced procedure.[1][2] Success hinges on careful control of reaction parameters to navigate potential pitfalls such as poor solubility of the starting material, instability of the diazonium intermediate, and the formation of side products.

This resource is structured to address specific issues you may encounter during your experiments. We will delve into the causality behind each step and provide validated protocols to ensure reliable and reproducible results.

Core Synthesis Workflow & Key Control Points

The conversion of 3,5-dinitroaniline to this compound involves two primary stages: the diazotization of the aniline and the subsequent displacement of the diazonium group with iodide. Each stage has critical parameters that directly impact the overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination cluster_2 Stage 3: Work-up & Purification A 3,5-Dinitroaniline (Starting Material) B Dissolution in Concentrated Acid (e.g., H₂SO₄) A->B Key: Complete Dissolution C Cooling to 0-5 °C B->C Critical: Temperature Control D Slow Addition of NaNO₂ Solution C->D Rate-Controlled Exotherm Management E Formation of 3,5-Dinitrobenzenediazonium Salt D->E Yield Impact: Prevents Decomposition G Slow Addition of Diazonium Salt Solution E->G Critical: Maintain Low Temp. F Solution of Potassium Iodide (KI) F->G H N₂ Evolution G->H Vigorous Reaction I Crude this compound H->I Product Precipitation J Filtration I->J K Washing (e.g., NaHSO₃, H₂O) J->K Removes I₂ & Impurities L Recrystallization (e.g., Ethanol) K->L Enhances Purity M Pure Product L->M

Caption: Key stages and critical control points in the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
1. Incomplete dissolution of 3,5-dinitroaniline in acid. The two nitro groups significantly reduce the basicity of the aniline, making it difficult to protonate and dissolve.[3]Use a strong, concentrated acid like sulfuric acid. Gentle warming may aid dissolution, but the solution MUST be thoroughly cooled to 0-5 °C before adding sodium nitrite.[3][4] Ensure a sufficient volume of acid is used.
2. The reaction mixture turns dark brown/black during diazotization. This indicates decomposition of the thermally unstable diazonium salt.[3][5] This is often caused by the temperature rising above the critical 0-5 °C range. It can also result from insufficient acidity, leading to unwanted azo-coupling side reactions.[3][6]Strictly maintain the temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution dropwise and slowly to control the exothermic reaction.[3] Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting amine and prevent side reactions.[3]
3. Low yield of the final product. This can be a cumulative effect of several issues: incomplete diazotization, decomposition of the diazonium salt, or side reactions during iodination (e.g., formation of phenols).Address all points in this troubleshooting guide. Pay special attention to temperature control throughout the entire process.[6] Ensure slow addition of the diazonium salt solution to the potassium iodide solution to control the reaction rate.
4. The product appears as a viscous, oily sludge instead of a solid. This is typically due to the presence of impurities, such as colored by-products from diazonium salt decomposition or azo-coupling.[6]During filtration, wash the crude product with a cold solvent like 95% ethanol to remove soluble impurities.[6] Effective recrystallization is crucial for obtaining a pure, solid product.
5. Vigorous and uncontrolled evolution of nitrogen gas during iodination. The decomposition of the diazonium salt upon addition of iodide is highly exothermic and liberates nitrogen gas. A rapid addition rate can lead to an uncontrollable reaction.Add the cold diazonium salt solution slowly and in portions to the stirred iodide solution.[4] Maintain the temperature of the iodide solution below 10 °C during the addition.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain a temperature of 0-5 °C during diazotization?

A1: The 3,5-dinitrobenzenediazonium salt is thermally unstable.[5][7] At temperatures above 5 °C, it rapidly decomposes, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[3][8] This decomposition is a primary cause of reduced yield and the formation of impurities that complicate purification. Strict temperature control is the single most important factor for a successful diazotization.[3][6]

Q2: What is the role of the strong acid (e.g., H₂SO₄) in the diazotization step?

A2: The strong acid serves two critical functions. First, it reacts with sodium nitrite (NaNO₂) to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[9] Second, it protonates the weakly basic 3,5-dinitroaniline, which is necessary for its dissolution and to prevent it from reacting with the newly formed diazonium salt in an unwanted azo-coupling side reaction.[3]

Q3: Can I use a different iodide source instead of potassium iodide (KI)?

A3: Yes, sodium iodide (NaI) can also be used. The key is to have a soluble source of iodide ions (I⁻) to react with the diazonium salt.[6] Potassium iodide is commonly cited in literature procedures.[2][4] The reaction with iodide does not typically require a copper catalyst, distinguishing it from other Sandmeyer reactions like chlorination or bromination.[1][10]

Q4: My final product is off-color (e.g., brownish). How can I improve its purity and appearance?

A4: A brownish color indicates the presence of impurities. An effective purification protocol is essential. After initial filtration, wash the crude product with a solution of sodium bisulfite (NaHSO₃) to remove any residual iodine (I₂), followed by washing with water. The most effective method for purification is recrystallization. Ethanol is a commonly used solvent for this purpose. The pure product should be a light yellow crystalline solid.[6]

Q5: What is the mechanism of the iodination step?

A5: The reaction of the diazonium salt with iodide is considered a Sandmeyer-type reaction. It is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by a one-electron transfer from the iodide ion to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical then reacts with an iodine radical to form the final product, this compound.

Iodination_Mechanism Ar-N₂⁺ 3,5-Dinitrobenzenediazonium Ar• Aryl Radical Ar-N₂⁺->Ar• + I⁻ (Electron Transfer) I⁻ Iodide Ion I• Iodine Radical N₂ Nitrogen Gas Ar-I This compound Ar•->Ar-I + I• (Radical Combination)

Caption: Simplified radical mechanism for the iodination of the diazonium salt.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
3,5-Dinitroaniline183.125.0 g0.0273
Concentrated H₂SO₄98.0830 mL-
Sodium Nitrite (NaNO₂)69.002.0 g0.0290
Potassium Iodide (KI)166.009.0 g0.0542
Deionized Water18.02As needed-
Ethanol (95%)-For recrystallization-
Sodium Bisulfite (NaHSO₃)104.06For washing-

Step-by-Step Procedure:

  • Preparation of the Amine Solution: In a 250 mL flask, carefully add 5.0 g of 3,5-dinitroaniline to 30 mL of concentrated sulfuric acid. Stir the mixture until the aniline is completely dissolved. Gentle warming may be required.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. In a separate beaker, dissolve 2.0 g of sodium nitrite in 10 mL of cold water. Add this nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes.

  • Iodination: In a separate 500 mL beaker, dissolve 9.0 g of potassium iodide in 50 mL of water and cool the solution in an ice bath. Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will occur.

  • Product Isolation: After the addition is complete and nitrogen evolution has subsided, allow the mixture to warm to room temperature and stir for an additional 30 minutes. Collect the precipitated crude product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a cold solution of sodium bisulfite to remove any iodine, and finally with more cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to yield pure this compound as a light yellow solid.

References

  • PrepChem. Preparation of 1-iodo-4-nitrobenzene. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Schotten, C. et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • Saeed, A. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Georganics. This compound. Available at: [Link]

  • ResearchGate. Structures, Stability, and Safety of Diazonium Salts. Available at: [Link]

  • Chad's Prep. Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]

  • Google Patents. Method for preparing 2,4-dinitroaniline diazonium salt.
  • Filo. Diazotization of 2,4− dinitroaniline in aqueous solution is accompanied.... Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

  • Google Patents. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

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Technical Support Center: Purification of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 1-Iodo-3,5-dinitrobenzene via recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure procedural success and integrity.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for a successful recrystallization of this compound.

Q1: What are the key physical and safety properties of this compound I should be aware of?

A1: this compound is typically a faint to dark yellow crystalline solid.[1][] Its purity is critical as it is often used as an intermediate in the synthesis of more complex molecules in pharmaceuticals and material science.[1]

  • Molecular Formula: C₆H₃IN₂O₄[1][3]

  • Molecular Weight: 294.00 g/mol [1][3]

  • Melting Point: 108 - 111 °C (Lit.)[1]

  • Appearance: Faint yellow to dark yellow crystals.[1]

Crucial Safety Information: This compound must be handled with care. It is harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes serious eye and skin irritation and may cause respiratory irritation.[3][4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q2: Why is recrystallization the chosen method for purifying this compound?

A2: Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, will either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed during vacuum filtration). For a crystalline solid like this compound, this method is highly effective at removing amorphous or more soluble contaminants from the synthesis process.

Q3: How do I select the best solvent for recrystallizing this compound?

A3: The "like dissolves like" principle is your primary guide. This compound is a relatively polar aromatic compound due to the two nitro groups. Therefore, moderately polar solvents are excellent starting points.

The ideal solvent should exhibit the following characteristics:

  • High solubility for the solute at high temperatures.

  • Low solubility for the solute at low temperatures.

  • High or low solubility for impurities, so they can be separated.

  • It should not react with the solute.

  • It should be volatile enough to be easily removed from the purified crystals.

Based on these principles, ethanol is a commonly recommended starting solvent for compounds with similar polarity. Small-scale solubility tests are essential.[6] Add a small amount of the crude solid to a test tube and add a few drops of the potential solvent. Observe its solubility at room temperature and then upon heating.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Ethanol 78.424.5Good general-purpose polar protic solvent. Often shows a significant solubility difference between hot and cold for polar organics.
Methanol 64.732.7More polar than ethanol. May be too effective a solvent, leading to lower recovery.
Isopropanol 82.618.3Less polar than ethanol. May be a good choice if the compound is too soluble in ethanol.
Ethyl Acetate 77.16.0A moderately polar aprotic solvent. Can be effective, often used in combination with a non-polar solvent like hexane.
Water 10080.1While one source mentions water solubility, it is generally a poor solvent for aromatic compounds unless highly substituted with polar groups.[7] Unlikely to be a primary solvent here.

Part 2: Experimental Workflow & Visualization

This section provides a visual and step-by-step guide to the recrystallization process.

Standard Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[6]

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[8]

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals by giving molecules time to arrange themselves correctly in the crystal lattice, excluding impurities.[9] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent is crucial to avoid redissolving the purified product.[6]

  • Drying: Allow the crystals to dry completely. This can be done by air-drying on the filter or in a desiccator. Confirm purity by taking a melting point; a sharp melting point close to the literature value (108-111 °C) indicates high purity.[1]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps A Crude this compound B Add Minimum Amount of Hot Solvent A->B C Solution Clear? B->C D Yes C->D Yes E No (Insoluble Impurities) C->E No G Slowly Cool Solution to Room Temp F Perform Hot Gravity Filtration E->F F->G H Place in Ice Bath G->H I Collect Crystals (Vacuum Filtration) H->I J Wash with Ice-Cold Solvent I->J K Dry Pure Crystals J->K

Sources

Technical Support Center: 1-Iodo-3,5-dinitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-iodo-3,5-dinitrobenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your synthetic procedures and ensure the purity of your final product.

Understanding the Synthesis and Potential Impurities

This compound is typically synthesized from 3,5-dinitroaniline via a Sandmeyer-type reaction. This process involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine (3,5-dinitroaniline) into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid.

  • Iodination: The displacement of the diazonium group with an iodide ion, usually from a source like potassium iodide (KI).

While this is a robust and widely used transformation, several potential impurities can arise, impacting the yield and purity of the desired this compound. Understanding the origin of these impurities is the first step in effective troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: The reaction mixture is dark brown or black, and the product is a sticky solid or oil.

  • Question: My reaction to synthesize this compound has resulted in a dark, tarry crude product instead of the expected solid. What could be the cause, and how can I fix it?

  • Answer: A dark and impure product is a common issue in Sandmeyer-type reactions and is often indicative of side reactions. The primary culprits are typically azo-coupling byproducts and phenolic impurities.

    • Causality:

      • Azo-coupling: The highly reactive diazonium salt can react with the starting material (3,5-dinitroaniline) or the product itself to form colored azo compounds. This is more likely to occur if the reaction conditions are not optimized.

      • Phenolic Impurities: If the temperature during the diazotization or iodination is too high, the diazonium salt can decompose and react with water to form 3,5-dinitrophenol. Phenolic compounds are often colored and can contribute to the tarry consistency of the crude product.

    • Troubleshooting Steps:

      • Temperature Control: The diazotization step is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Ensure your reaction vessel is adequately cooled in an ice-salt bath.

      • Slow Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of 3,5-dinitroaniline to maintain a low temperature and prevent localized heating.

      • Efficient Stirring: Ensure vigorous stirring throughout the reaction to promote efficient heat transfer and mixing of the reagents.

Issue 2: The yield of this compound is significantly lower than expected.

  • Question: I am consistently getting low yields of my desired product. What factors could be contributing to this, and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors, ranging from incomplete reaction to product loss during workup and purification.

    • Causality:

      • Incomplete Diazotization: If the diazotization is not complete, unreacted 3,5-dinitroaniline will remain in the reaction mixture, reducing the theoretical yield.

      • Premature Decomposition of the Diazonium Salt: As mentioned previously, if the temperature is not strictly controlled, the diazonium salt will decompose, leading to the formation of byproducts instead of the desired iodo-compound.

      • Loss During Workup: this compound has some solubility in organic solvents. Excessive washing or the use of an inappropriate recrystallization solvent can lead to significant product loss.

    • Troubleshooting Steps:

      • Verify Reagent Stoichiometry: Ensure that the correct molar equivalents of all reagents are used. A slight excess of sodium nitrite is often used to ensure complete diazotization.

      • Optimize Reaction Time: Allow sufficient time for both the diazotization and iodination steps to go to completion.

      • Careful Workup: After quenching the reaction, ensure that the pH is carefully adjusted to neutral. During extraction, use a minimal amount of a suitable organic solvent (e.g., ethyl acetate) to minimize product loss.

      • Recrystallization Solvent Selection: The choice of recrystallization solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dinitrobenzene compounds, ethanol is often a suitable choice.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent for recrystallizing this compound?

    • A1: While a specific, universally acclaimed solvent for this compound is not prominently documented in readily available literature, ethanol is a highly recommended starting point.[1] The principle of "like dissolves like" and empirical data for similar dinitro-aromatic compounds suggest that ethanol provides the desired solubility profile for effective purification. The compound should be highly soluble in hot ethanol and sparingly soluble in cold ethanol, allowing for good recovery of pure crystals upon cooling.

  • Q2: My purified this compound is still slightly colored. How can I decolorize it?

    • A2: A persistent color in the recrystallized product is likely due to trace amounts of colored impurities, such as azo-dyes. To address this, you can use activated charcoal during the recrystallization process. After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

  • Q3: How can I confirm the purity of my final product?

    • A3: The purity of your this compound can be assessed using several analytical techniques:

      • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Compare the observed melting point to the literature value. Impurities will typically cause a depression and broadening of the melting point range.

      • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

      • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound and the absence of significant impurities.

  • Q4: Are there any safety precautions I should be aware of when working with diazonium salts?

    • A4: Yes, aryl diazonium salts can be explosive when isolated in a dry state. For this reason, they are almost always generated in situ and used immediately in solution. Always work behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the general procedure for the recrystallization of dinitrobenzene compounds.[1]

  • Solvent Selection: Begin by performing a small-scale solvent test to confirm that ethanol is a suitable recrystallization solvent for your specific batch of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.

Parameter Recommendation Rationale
Recrystallization Solvent EthanolGood solubility at high temperatures, poor solubility at low temperatures for dinitro-aromatics.[1]
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Ice-cold ethanolRemoves soluble impurities without dissolving a significant amount of the product.

Visualizing the Process

Diagram 1: The Sandmeyer-Type Synthesis of this compound

Synthesis_Pathway A 3,5-Dinitroaniline B 3,5-Dinitrophenyl diazonium salt A->B NaNO2, H2SO4 0-5 °C C This compound B->C KI

Caption: Synthetic route to this compound.

Diagram 2: Formation of Key Impurities

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions A 3,5-Dinitrophenyl diazonium salt B This compound A->B KI C 3,5-Dinitrophenol A->C H2O, Heat D Azo-coupling products A->D Reacts with starting material/product

Caption: Pathways to common impurities.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem with This compound synthesis/purification Q1 Is the crude product dark and tarry? Start->Q1 A1 Check temperature control during diazotization. Ensure slow reagent addition. Q1->A1 Yes Q2 Is the yield low? Q1->Q2 No A1->Q2 A2 Verify reagent stoichiometry. Optimize reaction time. Choose an appropriate recrystallization solvent. Q2->A2 Yes Q3 Is the final product still colored? Q2->Q3 No A2->Q3 A3 Use activated charcoal during recrystallization. Q3->A3 Yes End Pure Product Q3->End No A3->End

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common side reactions in the synthesis of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Iodo-3,5-dinitrobenzene

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically proceeds via the diazotization of 3,5-dinitroaniline followed by a Sandmeyer-type reaction with an iodide salt. Our goal is to equip you with the technical understanding to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable route is a two-step process starting from 3,5-dinitroaniline. The first step is the diazotization of the aniline's amino group using sodium nitrite (NaNO₂) in a strong mineral acid like sulfuric acid (H₂SO₄) to form the 3,5-dinitrophenyldiazonium salt.[1] The second step involves the introduction of an iodide source, typically potassium iodide (KI), to the diazonium salt solution. This results in the substitution of the diazonium group with iodine, releasing nitrogen gas and forming the desired product.[2][3] This reaction, while not requiring a copper catalyst, is analogous in mechanism to the classic Sandmeyer reaction.[2][4]

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

A2: Temperature control is paramount because aryl diazonium salts are thermally unstable.[5][6] Above 5 °C, the 3,5-dinitrophenyldiazonium salt will begin to rapidly decompose.[5] This decomposition has two primary negative consequences:

  • Loss of Yield: The diazonium ion, N₂⁺, is an excellent leaving group. At elevated temperatures, it will readily depart as nitrogen gas (N₂), creating a highly reactive aryl cation.[7]

  • Side Product Formation: This aryl cation will react with any available nucleophile in the mixture. In an aqueous acidic medium, the most abundant nucleophile is water, leading to the formation of 3,5-dinitrophenol as a significant byproduct, which can complicate purification.[3][7]

Q3: What are the primary side products I should anticipate in this synthesis?

A3: The main impurities stem from the reactivity of the diazonium salt and the starting materials. You should be prepared to encounter:

  • 3,5-Dinitrophenol: Formed from the reaction of the diazonium salt with water, especially if the temperature is not adequately controlled.[7]

  • Azo-Coupling Products: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack an unreacted molecule of the starting material, 3,5-dinitroaniline, to form a colored azo compound.[6] This is a classic side reaction in diazotization chemistry.

  • Unreacted 3,5-Dinitroaniline: Incomplete diazotization will result in the starting material being carried through the reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My final product yield is very low, or I isolated no product.

  • Possible Cause 1: Premature Decomposition of the Diazonium Salt.

    • Why it Happens: As discussed in the FAQ, if the temperature of the diazotization reaction rises above 5 °C, the diazonium salt decomposes before the iodide can be added.[5][6] The vigorous evolution of nitrogen gas before adding potassium iodide is a clear sign of this issue.

    • Solution:

      • Use an Ice-Salt Bath: An ice-salt bath can achieve temperatures between -10 to -20 °C, providing a more robust cooling system than an ice-water bath alone.

      • Slow Nitrite Addition: The reaction between sodium nitrite and acid is exothermic. Add your solution of sodium nitrite dropwise and very slowly to the acidic amine suspension, ensuring the temperature never exceeds 5 °C.[6]

      • Pre-cool All Solutions: Ensure the acid solution containing the aniline and the sodium nitrite solution are both thoroughly chilled before you begin the addition.

  • Possible Cause 2: Incomplete Diazotization.

    • Why it Happens: The diazotization of 3,5-dinitroaniline is often more challenging than for more electron-rich anilines. The two nitro groups are strongly electron-withdrawing, which reduces the nucleophilicity of the amino group, making it less reactive towards the nitrosonium ion (NO⁺) electrophile.[6] Insufficient acid can also lead to incomplete formation of the essential nitrosonium ion.[6]

    • Solution:

      • Ensure Sufficient Acid: Use a stoichiometric excess of strong acid (e.g., 3 equivalents of H₂SO₄) to ensure full protonation of the amine and complete generation of the nitrosonium ion from NaNO₂.[1]

      • Test for Excess Nitrous Acid: After the NaNO₂ addition is complete, you can confirm the presence of a slight excess of nitrous acid, which indicates the aniline has been consumed. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instant dark blue/black color confirms the presence of nitrous acid. If the test is negative, more NaNO₂ may be needed.

      • Allow Sufficient Reaction Time: After adding the nitrite, allow the mixture to stir at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.[6]

Problem 2: The reaction mixture turned dark brown/black and produced a tarry substance.

  • Possible Cause: Azo-Coupling and Other Decomposition Pathways.

    • Why it Happens: A dark, tarry appearance is a strong indicator of side reactions. The most likely culprit is an azo-coupling reaction.[6] For this to occur, the electrophilic diazonium salt reacts with a nucleophilic partner. The starting amine, 3,5-dinitroaniline, can act as this nucleophile if it is not fully protonated.

    • Solution:

      • Increase Acidity: The amino group of 3,5-dinitroaniline is a weak base. Using a highly acidic medium (e.g., concentrated sulfuric acid) ensures that any unreacted aniline exists as the protonated ammonium salt.[6] This protonated form is no longer nucleophilic and cannot participate in coupling reactions.

      • Maintain Low Temperature: As with low yield, higher temperatures accelerate all decomposition pathways, leading to a complex and often intractable mixture of byproducts.[6][7]

Problem 3: My product is an oil or a low-melting solid that is difficult to purify.

  • Possible Cause: Presence of 3,5-Dinitrophenol Impurity.

    • Why it Happens: The side-product, 3,5-dinitrophenol (m.p. 134 °C), can form a eutectic mixture with the desired product, this compound (m.p. ~100 °C), depressing its melting point and making it appear oily or impure. This impurity arises from the reaction of the diazonium salt with water.[7]

    • Solution:

      • Temperature Control: The most effective preventative measure is strict adherence to the 0–5 °C temperature range during diazotization to minimize phenol formation.

      • Purification Strategy: If the phenol is present, it can be removed by washing the crude product with a cold, dilute aqueous solution of sodium bicarbonate or sodium hydroxide. The acidic phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will be removed into the aqueous layer, while the neutral iodinated product will remain in the organic phase or as a solid.

Data Summary: Key Reagents and Side Products

CompoundFormulaMolar Mass ( g/mol )Role / TypeMelting Point (°C)
3,5-DinitroanilineC₆H₅N₃O₄183.12Starting Material162-164
This compound C₆H₃IN₂O₄ 294.00 [8]Target Product ~100
3,5-DinitrophenolC₆H₄N₂O₅184.11[9]Phenolic Impurity134
Azo-Coupling ProductVaries> 350Colored ImpurityVaries (High)

Visual Workflow and Troubleshooting

Synthesis Workflow Diagram

The following diagram outlines the critical steps and control points in the synthesis of this compound.

SynthesisWorkflow Start 1. Prepare Amine Suspension 3,5-Dinitroaniline in conc. H₂SO₄ Cooling1 2. Cool to 0-5 °C (Ice-Salt Bath) Start->Cooling1 Diazotization 3. Diazotization Slow, dropwise addition of aqueous NaNO₂ Cooling1->Diazotization Maintain T < 5 °C Stir 4. Stir 15-30 min at 0-5 °C Diazotization->Stir Iodination 5. Iodination Add aqueous KI solution Stir->Iodination Warm 6. Warm to RT Stir until N₂ evolution ceases Iodination->Warm Isolation 7. Isolate Crude Product (Filtration) Warm->Isolation Purification 8. Purify Product (Base wash, Recrystallization) Isolation->Purification End Final Product: This compound Purification->End

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose issues related to low product yield.

Troubleshooting Start Problem: Low Yield CheckTemp Was vigorous N₂ evolution observed BEFORE KI addition? Start->CheckTemp CheckAcid Was a starch-iodide test performed and was it positive? CheckTemp->CheckAcid No Cause_Decomp Root Cause: Premature Decomposition of Diazonium Salt CheckTemp->Cause_Decomp Yes CheckAcid->Start Yes (Re-evaluate other params) Cause_Incomplete Root Cause: Incomplete Diazotization CheckAcid->Cause_Incomplete No Sol_Decomp Solution: - Use ice-salt bath - Pre-cool all reagents - Add NaNO₂ solution slower Cause_Decomp->Sol_Decomp Sol_Incomplete Solution: - Ensure excess strong acid - Use fresh, pure reagents - Allow more reaction time Cause_Incomplete->Sol_Incomplete

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Technical Support Center: Optimizing Suzuki Coupling for 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1-Iodo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly electron-deficient aryl halide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction: The Unique Challenges of this compound in Suzuki Coupling

This compound is a valuable building block in organic synthesis due to the strong electron-withdrawing nature of its two nitro groups. While this high degree of electron deficiency can be advantageous, it also presents a unique set of challenges in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The primary advantage is that the electron-poor nature of the aryl iodide facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] However, the presence of the nitro groups can also lead to undesired side reactions and catalyst inhibition if the reaction conditions are not carefully optimized.

This guide will walk you through the critical parameters for a successful Suzuki coupling with this compound, from catalyst and ligand selection to base and solvent choice, and provide a structured approach to troubleshooting common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the first things I should check?

A1: A low or zero yield in a Suzuki coupling with a highly electron-deficient substrate like this compound can stem from several factors. Here is a systematic approach to troubleshooting:

  • Integrity of Reagents and Inert Atmosphere:

    • Oxygen Contamination: The presence of oxygen is a common culprit for low yields in Suzuki couplings. It can lead to the oxidative homocoupling of the boronic acid partner and can also deactivate the Pd(0) catalyst.[1] Ensure that your solvents are properly degassed and that the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).[2]

    • Reagent Quality: Verify the purity and stability of your boronic acid. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially with unstable boronic acids.[2]

  • Catalyst and Ligand Activity:

    • Catalyst Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal for this substrate. More electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often more effective in stabilizing the palladium catalyst and promoting the reductive elimination step.[3]

  • Base and Solvent System:

    • Base Strength: The choice of base is critical for the transmetalation step.[4] For electron-deficient systems, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[2][4]

    • Solvent Polarity: The solvent must be able to dissolve all the reaction components. Common solvent systems include toluene/water, dioxane/water, or DMF.[5]

Q2: I am observing significant amounts of 3,5-dinitrobenzene as a byproduct. What is causing this dehalogenation and how can I prevent it?

A2: The formation of 3,5-dinitrobenzene is due to a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This is a common issue with electron-deficient aryl halides.[6]

Mechanism of Dehalogenation: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the this compound bound to the palladium, leading to the dehalogenated product.[1]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Avoid strong alkoxide bases if you are using an alcohol as a solvent or co-solvent. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred.[6]

  • Solvent System: Use aprotic solvents like dioxane or toluene. If an aqueous co-solvent is needed, carefully control the amount of water.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of dehalogenation relative to the desired cross-coupling.

Q3: I am concerned about the possibility of denitration as a side reaction. Is this a common problem with this compound?

A3: While denitrative cross-coupling has been developed as a synthetic strategy, it typically requires specific catalytic systems and conditions that are different from standard Suzuki-Miyaura conditions.[7][8][9] Under typical Suzuki coupling conditions, denitration of this compound is not expected to be a major side reaction. The C-I bond is significantly more reactive towards oxidative addition by the palladium catalyst than the C-NO₂ bond.

However, to minimize the risk of any undesired side reactions involving the nitro groups, it is advisable to:

  • Use Moderate Reaction Temperatures: Avoid excessively high temperatures (e.g., > 120 °C) which could promote unwanted decomposition pathways.

  • Select an Appropriate Base: Very strong bases could potentially interact with the nitro groups. Mild to moderately strong bases (e.g., K₂CO₃, K₃PO₄) are generally safe choices.

Q4: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?

A4: The choice of catalyst and ligand is crucial for a successful reaction. Given the electron-deficient nature of the substrate, the oxidative addition step is expected to be facile. Therefore, the focus should be on ensuring efficient transmetalation and reductive elimination.

  • Palladium Source:

    • Pd(PPh₃)₄: A reliable choice as it is a Pd(0) source and does not require in-situ reduction.

    • Pd(OAc)₂ or Pd₂(dba)₃: These are also common choices, but they require the presence of a phosphine ligand to form the active catalytic species.

  • Ligand Selection:

    • Triphenylphosphine (PPh₃): A standard and often effective ligand.

    • Bulky, Electron-Rich Phosphine Ligands: For challenging couplings, ligands like SPhos, XPhos, or RuPhos can be highly effective. These ligands can accelerate the reductive elimination step and stabilize the palladium catalyst.[3]

Below is a diagram to guide your catalyst and ligand selection process:

CatalystSelection Start Starting Point: Low Yield with Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) Check_Dehalogenation Is dehalogenation a major byproduct? Start->Check_Dehalogenation Check_Homocoupling Is boronic acid homocoupling observed? Check_Dehalogenation->Check_Homocoupling No Optimize_Base Use a milder base (e.g., K₂CO₃ instead of stronger bases) Check_Dehalogenation->Optimize_Base Yes Optimize_Ligand Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) Check_Homocoupling->Optimize_Ligand No Improve_Inertness Improve degassing and inert atmosphere Check_Homocoupling->Improve_Inertness Yes Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Improve_Inertness->Success

Caption: Troubleshooting workflow for low yield.

Experimental Protocols and Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be necessary for your particular boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[10]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Table: Recommended Starting Conditions for Suzuki Coupling of this compound

The following table provides recommended starting conditions based on general principles for Suzuki couplings of electron-deficient aryl iodides.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos can enhance catalytic activity.
Ligand PPh₃ or SPhos (if using Pd(OAc)₂)PPh₃ is a standard choice. SPhos can improve yields for challenging couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Moderately strong bases that are effective in promoting transmetalation without causing significant side reactions.[2][4]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic systems are often effective. The choice of organic solvent can influence solubility.
Temperature 80 - 100 °CSufficient to promote the reaction without causing thermal decomposition of starting materials or products.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1]

Visualizing the Catalytic Cycle and Key Optimization Points

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to effective troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_optimization Key Optimization Points Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Intermediate (Ar = 3,5-dinitrophenyl) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation + R'-B(OH)₂ + Base Ar-Pd(II)-R Ar-Pd(II)-R' Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-R' (Coupled Product) Reductive_Elimination->Product Opt_OA Facilitated by electron-deficient Ar-I Opt_OA->Oxidative_Addition Opt_Trans Crucial role of base strength and type Opt_Trans->Transmetalation Opt_RE Influenced by ligand sterics and electronics Opt_RE->Reductive_Elimination

Caption: Suzuki-Miyaura catalytic cycle with key optimization points.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed denitrogenative cross-coupling of aryl halides with arylhydrazines under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 1-iodo-3,5-dinitrobenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered when using this highly electron-deficient substrate.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in organic synthesis due to its reactive iodine atom and the strong electron-withdrawing nature of its two nitro groups.[1] While these features can be advantageous, they also present specific challenges in palladium-catalyzed cross-coupling reactions. The extreme electron deficiency of the aromatic ring significantly impacts the oxidative addition step and can influence the stability of catalytic intermediates.[2] This guide will help you navigate these complexities and achieve successful couplings.

Part 1: General Troubleshooting Framework

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting any failed cross-coupling reaction.

My reaction failed (low to no product). Where do I start?

When a reaction yields little to no desired product, a methodical review of the reaction parameters is the most effective approach.

Initial Checks:

  • Inert Atmosphere: The paramount importance of a rigorously inert atmosphere (argon or nitrogen) cannot be overstated. Oxygen can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which halts the catalytic cycle.[3] Ensure that all solvents and reagents are properly degassed.

  • Reagent Purity: The purity of all starting materials is critical.

    • This compound: Verify its purity and ensure it has been stored correctly to prevent degradation.

    • Coupling Partner: For Suzuki reactions, boronic acids can undergo protodeboronation.[3] In Sonogashira couplings, the terminal alkyne must be of high purity.

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(0) sources, are sensitive to air and moisture. Use a fresh batch of catalyst and ensure phosphine ligands have not oxidized.[3]

  • Solvent and Base Quality: Always use anhydrous, degassed solvents. The choice and purity of the base are critical for the reaction's success. Ensure the base is appropriate for the specific coupling reaction and has been stored correctly to prevent decomposition or moisture absorption.

dot graph TD { A[Reaction Failure: Low/No Yield] --> B{Initial Checks}; B --> C[Inert Atmosphere?]; B --> D[Reagent Purity?]; B --> E[Solvent/Base Quality?]; C --> F((Troubleshoot Degassing)); D --> G((Verify/Purify Reagents)); E --> H((Use Anhydrous/Degassed Solvents & Fresh Base)); A --> I{Advanced Diagnostics}; I --> J[Catalyst System]; I --> K[Reaction Conditions]; I --> L[Side Reactions]; J --> M((Screen Ligands/Catalysts)); K --> N((Optimize Temperature/Concentration)); L --> O((Identify Byproducts via GC-MS/NMR)); } caption: "General Troubleshooting Workflow"

Part 2: Frequently Asked Questions (FAQs) for Specific Cross-Coupling Reactions

This section addresses issues specific to Suzuki, Sonogashira, and Heck reactions involving this compound.

Suzuki-Miyaura Coupling

Q1: My Suzuki coupling of this compound is sluggish or stalls completely. What is the likely cause?

A1: The highly electron-deficient nature of this compound makes the oxidative addition of the C-I bond to the Pd(0) center generally facile.[2] Therefore, a stalled reaction often points to issues with other steps in the catalytic cycle, such as transmetalation or reductive elimination, or with catalyst stability.

  • Transmetalation Issues: This step involves the transfer of the organic group from the boron reagent to the palladium center and is often the rate-determining step.

    • Base Selection: The base plays a crucial role in activating the boronic acid. For electron-deficient systems, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[4] The base must be strong enough to form the reactive boronate species without causing degradation of the sensitive dinitro-substituted ring.

    • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water is typically necessary to facilitate the dissolution of both the organic and inorganic reagents.[5][6]

  • Catalyst and Ligand Choice:

    • Ligand: For challenging substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can accelerate both oxidative addition and reductive elimination.[4] These ligands stabilize the palladium center and promote the desired bond-forming steps.

    • Palladium Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) can be effective. If using a Pd(II) source, ensure complete reduction to the active Pd(0) species.[5]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[5]

  • Improve Degassing: Rigorous degassing of all solvents and reagents is the most critical step to minimize homocoupling. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are highly recommended.[7]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can promote homocoupling as they are reduced to Pd(0).[5] If using a Pd(II) precatalyst, ensure that the reduction to the active Pd(0) catalyst is efficient.

ParameterRecommendation for Suzuki CouplingRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Well-established and effective for a range of substrates.
Ligand Buchwald-type biarylphosphines (e.g., XPhos, SPhos)Bulky, electron-rich ligands enhance catalytic activity.[4]
Base K₃PO₄ or Cs₂CO₃Stronger bases facilitate the transmetalation step.[4]
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic system aids in dissolving all reaction components.[5]
Sonogashira Coupling

Q3: My Sonogashira coupling with this compound is giving low yields, and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?

A3: The Sonogashira reaction is sensitive to reaction conditions, and the formation of diynes (alkyne homocoupling) is a common side reaction, particularly when using a copper co-catalyst.[8]

  • Copper-Free Conditions: For electron-deficient aryl iodides, copper-free Sonogashira conditions can be highly effective and eliminate the Glaser coupling side reaction.[8] In these systems, a palladium catalyst is used with a suitable base, often an amine like triethylamine or diisopropylamine, which also acts as the solvent.

  • Amine Base: The amine base is critical. It not only neutralizes the HI produced but also facilitates the deprotonation of the terminal alkyne.[8] Ensure the amine is of high purity and freshly distilled.

  • Catalyst System: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed catalysts for Sonogashira couplings.[8] The choice of phosphine ligands can influence the reaction outcome.

Q4: The reaction is very slow or doesn't go to completion. How can I improve the reaction rate?

A4: While oxidative addition to this compound is expected to be fast, other factors can limit the reaction rate.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the reaction rate. However, excessive heat can lead to catalyst decomposition.

  • Catalyst Loading: Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can sometimes be necessary for challenging substrates, but this should be done judiciously.

  • Ligand Effects: Electron-rich and bulky phosphine ligands can be beneficial, particularly for more challenging aryl halides.[8]

dot graph TD { A[Sonogashira Troubleshooting] --> B{Low Yield/Side Products}; B --> C[Glaser Homocoupling?]; C --> D{Copper Co-catalyst Used?}; D -- Yes --> E[Switch to Copper-Free Conditions]; D -- No --> F[Check Amine Base Purity]; B --> G[Slow/Incomplete Reaction?]; G --> H[Optimize Temperature]; G --> I[Increase Catalyst Loading]; G --> J[Screen Ligands]; E --> K((Successful Coupling)); F --> K; H --> K; I --> K; J --> K; } caption: "Sonogashira Troubleshooting Decision Tree"

Heck Coupling

Q5: In my Heck reaction with this compound and an alkene, I am getting a mixture of regioisomers and low yield. How can I improve this?

A5: The Heck reaction involves the coupling of an aryl halide with an alkene.[9] Regioselectivity and yield can be influenced by several factors.

  • Base: The choice of base is crucial. Organic bases like triethylamine are commonly used. Inorganic bases such as potassium acetate or sodium carbonate can also be effective.[9][10] The base neutralizes the HX formed during the reaction.

  • Ligand: For electron-deficient aryl halides, phosphine-free catalyst systems can sometimes be effective. However, the use of phosphine ligands can improve catalyst stability and influence selectivity.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used in Heck reactions.

Q6: I am observing the formation of reduced arene (3,5-dinitrotoluene if toluene is the solvent) instead of the desired coupled product. What is causing this side reaction?

A6: The formation of a reduced arene is likely due to a competing reaction pathway where a palladium-hydride species is formed, leading to hydrodehalogenation.

  • Source of Hydride: The hydride species can originate from various sources, including the solvent, base, or impurities.

  • Minimizing Hydrodehalogenation:

    • Choice of Base: Using a non-coordinating base can sometimes minimize this side reaction.

    • Additives: The addition of a silver salt (e.g., Ag₂CO₃) can sometimes act as a halide scavenger and improve the outcome of the reaction.

Reaction TypeCommon IssueRecommended Action
Suzuki-Miyaura Stalled ReactionUse a stronger base (K₃PO₄, Cs₂CO₃) and a bulky, electron-rich ligand (e.g., XPhos).[4]
Sonogashira Alkyne HomocouplingEmploy copper-free conditions and ensure high-purity amine base.[8]
Heck Low Yield/RegioisomersOptimize base (e.g., Et₃N, K₂CO₃) and consider ligand effects.
Part 3: Advanced Troubleshooting and Mechanistic Considerations

Q7: Could the nitro groups on the this compound be interfering with the palladium catalyst?

A7: Yes, this is a valid concern. While the C-NO₂ bond is generally stable, under certain conditions, particularly with highly electron-rich palladium centers and specific ligands, oxidative addition into the C-NO₂ bond can occur.[11][12][13] However, with aryl iodides, the oxidative addition to the C-I bond is kinetically much more favorable.

  • Ligand Choice is Key: The use of ligands that are not excessively electron-donating can help to avoid potential side reactions involving the nitro groups. Standard ligands like PPh₃ are generally safe in this regard.

  • Reaction Temperature: Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate can also minimize potential side reactions.

Q8: What should I do if none of the standard troubleshooting steps work?

A8: If you have systematically worked through the general and reaction-specific troubleshooting guides without success, it may be time to consider a more fundamental reassessment of your approach.

  • Re-verify the Structure and Purity of Starting Materials: Obtain fresh starting materials from a reliable source and verify their identity and purity by analytical methods such as NMR and melting point.

  • Try a Different Palladium Precatalyst: There is a wide array of palladium precatalysts available, including palladacycles, which can offer enhanced stability and activity.

  • High-Throughput Experimentation (HTE): If available, consider using HTE techniques to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify a promising set of conditions.

References
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis.
  • Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics.
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • This compound. Chem-Impex.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed.
  • Problems with Suzuki coupling. Reddit.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace.
  • This compound. Georganics.
  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society.
  • Reactivity and difficult substrates in cross-couplings. YouTube.
  • troubleshooting low yield in 1-Iodohexane coupling reactions. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Heck reaction. Wikipedia.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.
  • A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters.
  • Catalytic Au(I)/Au(III) arylation with the hemilabile MeDalphos ligand: unusual selectivity for electron-rich iodoarenes and efficient application to indoles. RSC Publishing.
  • Heck Reaction. Organic Chemistry Portal.
  • A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
  • Heck Reaction. Chemistry LibreTexts.
  • Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. PubMed.
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.

Sources

challenges in the scale-up of 1-Iodo-3,5-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Iodo-3,5-dinitrobenzene (CAS 6276-04-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and troubleshooting steps associated with the scale-up of this important chemical intermediate. As a versatile building block in organic synthesis, particularly for pharmaceuticals and advanced materials, a robust and scalable synthesis is paramount.[1] This guide moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a self-validating and reliable process.

Overview of the Synthetic Strategy

The most common and reliable method for synthesizing this compound is through the diazotization of 3,5-dinitroaniline, followed by a substitution reaction with an iodide salt. This process, while conceptually a standard in aromatic chemistry, presents unique challenges due to the electronic nature of the substrate and the inherent instability of the diazonium intermediate.

Core Synthesis Workflow

The synthesis can be broken down into four critical stages: Diazotization, Iodination, Work-up, and Purification. Each stage has specific parameters that must be carefully controlled, especially during scale-up.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination cluster_2 Stage 3 & 4: Work-up & Purification A 3,5-Dinitroaniline (Starting Material) B Dissolution in Concentrated H₂SO₄ A->B Protonation C Formation of Diazonium Salt (Add NaNO₂ solution at 0-5 °C) B->C Nitrosation E Addition of Diazonium Salt C->E Transfer while cold D Cold Potassium Iodide (KI) Solution F N₂ Gas Evolution E->F Decomposition & Substitution G Quenching on Ice F->G H Filtration of Crude Product G->H I Washing Sequence (H₂O, Na₂S₂O₃, cold EtOH) H->I J Recrystallization I->J K Pure this compound J->K

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem Area 1: Diazotization of 3,5-Dinitroaniline

The diazotization of 3,5-dinitroaniline is often the most challenging step. The two electron-withdrawing nitro groups significantly reduce the basicity of the aniline nitrogen, making the reaction more difficult than for electron-rich anilines.[2]

Q1: My 3,5-dinitroaniline is not dissolving completely in the acid before cooling. What are the consequences and how can I fix this?

A: Incomplete dissolution is a critical failure point. If the amine is not fully dissolved and protonated to form its salt, it cannot react with the nitrosonium ion (NO⁺) generated from sodium nitrite.[3] This leads to unreacted starting material, significantly reducing your yield. Furthermore, any free amine can react with the newly formed diazonium salt in an unwanted side-reaction (azo coupling), leading to colored impurities.

  • Causality: The weak basicity of 3,5-dinitroaniline requires a strongly acidic medium for complete protonation and solubilization.

  • Solution:

    • Use Sufficient, Strong Acid: Concentrated sulfuric acid is preferred over hydrochloric acid for its higher boiling point and dehydrating properties. Ensure you are using a sufficient volume to fully solvate the amine salt.

    • Controlled Warming: Gently warm the mixture (e.g., to 40-50 °C) to aid dissolution. Crucially , you must cool the solution back down to 0-5 °C before starting the sodium nitrite addition.

    • High-Purity Amine: Ensure your starting 3,5-dinitroaniline is of high purity, as insoluble impurities can be mistaken for undissolved starting material.

Q2: The reaction mixture turned dark brown or black during the addition of sodium nitrite. What went wrong?

A: A dark coloration is a clear indicator of diazonium salt decomposition and/or competing side reactions.[3] The primary cause is a loss of temperature control. Aromatic diazonium salts are thermally unstable and decompose rapidly at elevated temperatures, leading to a complex mixture of byproducts, including phenols and polymeric tars.

  • Causality: The diazotization reaction is exothermic. If the rate of heat generation exceeds the rate of heat removal, the local temperature will rise above the critical 5 °C limit, initiating decomposition.

  • Solution:

    • Strict Temperature Control: Use an ice-salt bath to maintain a temperature between 0-5 °C. For larger scales, a jacketed reactor with a cryostat is essential.

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite slowly and dropwise. Ensure the mixture is vigorously stirred to dissipate heat effectively. Adding the nitrite solution below the surface of the reaction mixture prevents localized overheating at the point of addition.

    • Sufficient Acidity: As mentioned in Q1, insufficient acid can lead to azo coupling, which produces highly colored impurities.[3]

Problem Area 2: Iodination and Product Isolation

Q3: My final product is a dark, sticky sludge instead of the expected faint-yellow crystalline solid. How can I improve its quality?

A: This issue points to significant impurities. The most common culprits are residual iodine and byproducts from decomposition or azo coupling. The work-up and purification steps are critical for removing these.

  • Causality:

    • Decomposition: If the diazonium salt solution was allowed to warm up before or during its addition to the iodide solution, phenolic byproducts will form.

    • Excess Iodine: The reaction uses an excess of potassium iodide. Free iodine (I₂) can precipitate with your product, giving it a dark purple or brown color.

    • Azo Byproducts: As discussed, these colored compounds will contaminate the final product if not controlled during diazotization.

  • Solution:

    • Maintain the Cold Chain: The diazonium salt solution must be kept cold (0-5 °C) at all times. Add it slowly to a pre-chilled solution of potassium iodide.

    • Thiosulfate Wash: After filtering the crude product, wash it thoroughly with a dilute solution of sodium thiosulfate or sodium bisulfite. This reducing agent will convert colored I₂ into colorless I⁻, which is water-soluble and will be washed away.

    • Effective Recrystallization: Recrystallization is mandatory for achieving high purity. Ethanol is a commonly used solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. If an oil forms instead of crystals, you may need to use a different solvent system or perform a preliminary purification step like a short silica gel plug.

Q4: The yield of my reaction is consistently low, even with good temperature control. What other factors could be at play?

A: Low yields, despite apparent control over key parameters, can be frustrating. Several less obvious factors could be responsible.

  • Causality:

    • Slow Addition of Diazonium Salt: While the addition must be controlled, adding the diazonium salt too slowly to the iodide solution can increase its residence time in a less acidic environment, potentially leading to decomposition.

    • Reagent Quality: Old sodium nitrite can be less effective. It should be a fine, white crystalline powder. If it's clumpy or yellowed, its potency may be compromised.

    • Premature Decomposition: After the diazotization is complete, the diazonium salt should be used promptly. Letting it sit, even in an ice bath, for an extended period can lead to gradual decomposition.

  • Solution:

    • Optimize Addition Rate: Find a balance for the addition of the diazonium salt to the iodide solution—it should be steady and controlled, but not excessively slow. A typical addition time for a lab-scale reaction might be 15-30 minutes.

    • Fresh Reagents: Use a fresh, high-purity bottle of sodium nitrite and prepare its solution just before use.

    • Streamline the Workflow: Plan your experiment so that the iodide solution is prepared and chilled while the diazotization reaction is completing its final stirring period. This minimizes the time the unstable diazonium salt has to sit before being used.

Problem Area 3: Scale-Up Safety and Control

Q5: We are scaling the reaction from 10g to 1kg. What are the most critical safety and control considerations?

A: Scaling up this synthesis introduces significant challenges related to thermal management and the potential for runaway reactions. An explosion has been documented during the diazotization of dinitroaniline due to high reactant concentrations.[4]

  • Causality:

    • Surface-Area-to-Volume Ratio: As the reactor size increases, the volume (which generates heat) increases by a cubic factor, while the surface area (which dissipates heat) increases by only a square factor. This makes cooling much less efficient.[5]

    • Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. On a large scale, this can lead to rapid and dangerous pressure buildup if not properly managed.

  • Solution:

    • Use a Jacketed Reactor: A glass-lined or stainless steel jacketed reactor connected to a powerful cooling system is non-negotiable for kilogram-scale synthesis.

    • Control the Addition Rate: The rate of addition of the sodium nitrite solution is the primary handle for controlling the rate of heat generation. Use a reliable metering pump for precise and consistent addition.

    • Ensure Robust Agitation: Use an overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure homogenous mixing and prevent localized hot spots.

    • Dilution: Consider running the reaction at a slightly lower concentration than in the lab-scale procedure to provide a larger thermal mass to absorb the heat of reaction.

    • Contingency Planning: Ensure the reactor is equipped with a pressure relief valve and is situated behind a blast shield. All personnel must wear appropriate PPE.

G start Low Yield or Impure Product q1 Is the product dark (brown/purple)? start->q1 a1_yes Wash crude solid with Na₂S₂O₃ solution to remove free I₂. q1->a1_yes Yes q2 Was temperature kept below 5°C during diazotization? q1->q2 No a1_yes->q2 a2_no Decomposition occurred. Improve cooling (ice-salt bath), slow NaNO₂ addition. q2->a2_no No q3 Was the starting amine fully dissolved in acid? q2->q3 Yes end_purify Proceed to Recrystallization a2_no->end_purify a3_no Incomplete reaction and azo-coupling occurred. Use more acid, warm to dissolve, then re-cool before NaNO₂ addition. q3->a3_no No q3->end_purify Yes a3_no->end_purify

Sources

Technical Support Center: Strategies to Mitigate Deiodination of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-iodo-3,5-dinitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive yet valuable building block. The inherent reactivity that makes this compound a powerful synthetic intermediate also renders it susceptible to a common and frustrating side reaction: deiodination. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you maximize your reaction yields and minimize the formation of the undesired 3,5-dinitrobenzene byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is deiodination, and why is this compound so prone to it?

A: Deiodination is the chemical process that results in the cleavage of the carbon-iodine (C-I) bond, replacing the iodine atom with a hydrogen atom, typically sourced from the solvent or other reagents.

Expertise & Experience: The susceptibility of this compound is rooted in its electronic structure. The two nitro (-NO₂) groups on the aromatic ring are powerful electron-withdrawing groups. They pull electron density away from the benzene ring through both inductive and resonance effects. This has two major consequences:

  • Weakened C-I Bond: The withdrawal of electron density makes the carbon atom attached to the iodine significantly electron-deficient (electrophilic). This polarizes the C-I bond, making it weaker and more susceptible to cleavage compared to the C-I bond in less substituted aryl iodides like iodobenzene. The bond dissociation energy for the C-I bond is lowered, making it a potential trigger point for decomposition[1].

  • Increased Reactivity: The electron-deficient nature of the ring makes it a prime target for nucleophilic attack or single-electron transfer (SET) mechanisms, which can initiate the deiodination cascade.

This unique electronic profile makes the compound highly valuable for reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling, but it is the same reason that deiodination must be carefully controlled[2].

Q2: I'm observing the formation of 3,5-dinitrobenzene as a major byproduct in my cross-coupling reaction. What are the likely causes?

A: The presence of 3,5-dinitrobenzene is a definitive sign of deiodination. This side reaction can be triggered by several factors, often working in combination. The most common culprits in the context of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are inappropriate choice of base, elevated temperatures, and exposure to light.

Below is a diagram illustrating the common pathways leading to this undesired byproduct.

Deiodination_Causes A Strong Base (e.g., NaOtBu, LDA) E C-I Bond Cleavage (Homolytic/Heterolytic) A->E B High Temperature (> 80-100 °C) B->E C UV/Visible Light C->E D Reducing Agents/ Impurities D->E F Deiodination Event E->F G Formation of 3,5-Dinitrobenzene F->G

Caption: Common causes leading to the deiodination of this compound.

Q3: How can I select the right reaction conditions to prevent deiodination?

A: Mitigating deiodination requires a multi-faceted approach. The key is to use the mildest conditions possible that still facilitate the desired reaction. This involves careful selection of the base, solvent, temperature, and catalyst system, along with procedural controls.

Trustworthiness: A self-validating protocol always includes controls. If you suspect deiodination, run a small-scale control experiment with your substrate, base, and solvent (without the coupling partner and catalyst) under the same conditions. If you still observe byproduct formation, your conditions are too harsh for the substrate itself.

The following table summarizes recommended adjustments to your protocol:

ParameterProblematic Condition (Promotes Deiodination)Recommended Condition (Minimizes Deiodination)Rationale
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, KHMDS, LDA). Strong alkoxides.Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Mild organic bases (e.g., Et₃N, DIPEA).Strong bases can promote elimination or proton abstraction pathways that lead to decomposition. Weaker bases are sufficient for many cross-coupling reactions without aggressively attacking the substrate.
Temperature High temperatures (>100 °C), prolonged heating.Lower temperatures (RT to 80 °C). Use the lowest temperature at which the desired reaction proceeds.The C-I bond cleavage is kinetically facilitated by heat. Lowering the temperature slows the rate of deiodination more significantly than many desired catalytic cycles.
Light Exposure to ambient laboratory light or direct sunlight.Protect the reaction from light by wrapping the flask in aluminum foil.Aryl iodides can be photolabile, undergoing homolytic cleavage of the C-I bond upon exposure to UV or even strong visible light, generating radical species that lead to deiodination[3].
Solvent Protic solvents like methanol or ethanol can sometimes act as a hydrogen source for the deiodinated product.Aprotic polar solvents (e.g., Dioxane, THF, DMF, Toluene). The choice is highly reaction-dependent.Aprotic solvents are generally preferred as they are less likely to participate directly in the deiodination mechanism by donating a proton[4][5].
Atmosphere Presence of oxygen.Maintain a strictly inert atmosphere (Nitrogen or Argon).Degassing the reaction mixture is crucial. Oxygen can participate in radical side reactions that may promote substrate degradation.
Q4: What is the best way to troubleshoot a reaction plagued by deiodination?

A: A systematic troubleshooting approach is essential. The following workflow, presented as a decision-making diagram, provides a logical sequence of steps to identify and solve the issue.

Troubleshooting_Workflow start Deiodination Observed (>10% byproduct) check_light Is the reaction protected from light? start->check_light protect_light Action: Wrap flask in aluminum foil. check_light->protect_light No check_temp What is the reaction temperature? check_light->check_temp Yes protect_light->check_temp lower_temp Action: Reduce temp. by 20 °C and re-run. check_temp->lower_temp > 80 °C check_base What base is being used? check_temp->check_base ≤ 80 °C lower_temp->check_base base_strong Strong Base (e.g., alkoxide) check_base->base_strong base_weak Weak Base (e.g., carbonate) check_base->base_weak switch_base Action: Switch to K₃PO₄ or Cs₂CO₃. base_strong->switch_base check_catalyst Review Catalyst System (Ligand, Loading) base_weak->check_catalyst end_success Problem Resolved switch_base->end_success end_fail Consult Specialist/ Re-evaluate Route check_catalyst->end_fail

Caption: A step-by-step workflow for troubleshooting deiodination.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

The stability of your starting material is paramount. Improper storage can lead to gradual decomposition even before the compound is used.

  • Storage: Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Temperature: Keep the container in a cool, dry place, ideally between 10°C - 25°C. Avoid temperature cycling.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Handling: When weighing and dispensing the material, do so efficiently to minimize exposure to ambient light and air.

Protocol 2: Example Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress the deiodination side reaction. The high reactivity of the C-I bond is a key feature in many cross-coupling reactions[6].

Reaction: Coupling of this compound with Phenylboronic Acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Reaction flask wrapped in aluminum foil

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Vessel Preparation: To a flame-dried, foil-wrapped round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Catalyst & Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), under a positive flow of argon. Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl iodide.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the 3,5-dinitrobenzene byproduct. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired biaryl product from any 3,5-dinitrobenzene byproduct and residual starting materials.

References

  • This compound Safety Data Sheet. Georganics.

  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules.

  • This compound Product Page. Chem-Impex.

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry.

  • This compound Product Page. Biosynth.

  • Iodobenzene – Knowledge and References. Taylor & Francis.

  • PubChem Compound Summary for CID 235269, this compound. National Center for Biotechnology Information.

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Antioxidants.

  • New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology.

  • This compound Product Page. Santa Cruz Biotechnology.

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI.

  • This compound Product Page. Georganics.

  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals.

  • Biochemical mechanisms of thyroid hormone deiodination. Thyroid.

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism.

  • Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Journal of Endocrinology.

  • Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. European Thyroid Journal.

  • Cellular and structural biology of the deiodinases. Thyroid.

  • Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with... ResearchGate.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • Inhibition of hepatic deiodination of thyroxine is caused by selenium deficiency in rats. Biochemical Journal.

  • This compound Product Page. Fisher Scientific.

  • 1-Iodo-3-nitrobenzene Product Page. TCI EUROPE N.V.

  • Relationships for the Impact Sensitivities of Energetic C-Nitro Compounds Based on Bond Dissociation Energy. ResearchGate.

  • DIO2 Thr92Ala Reduces Deiodinase-2 Activity and Serum-T3 Levels in Thyroid-Deficient Patients. The Journal of Clinical Endocrinology & Metabolism.

  • The solvent effect on the relative stability of (a) neutral (b) protonated and (c) deprotonated of isorhodanine tautomers. ResearchGate.

  • A solvent effect on the conformation of aromatic nitro groups. ResearchGate.

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions (PDF). ResearchGate.

  • Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. International Journal of Molecular Sciences.

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.

Sources

Technical Support Center: Managing Reaction Temperature for 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-Iodo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing reaction temperatures during experiments with this highly reactive compound.

Introduction

This compound is a valuable reagent in organic synthesis, often utilized in the creation of complex molecules for pharmaceuticals and advanced materials.[1] Its reactivity, enhanced by the presence of two nitro groups, also presents challenges, particularly concerning thermal stability and reaction control.[1] This guide offers practical, field-tested advice to ensure safe and successful experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter related to temperature management during your reactions with this compound.

TR-01: Runaway Exothermic Reaction

Issue: The reaction temperature is escalating uncontrollably.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of any reagents.

  • Enhance Cooling: Increase the efficiency of your cooling bath. For ice baths, add more salt to lower the temperature.

  • Emergency Quenching (Last Resort): If the temperature continues to rise rapidly, carefully and slowly pour the reaction mixture into a large volume of crushed ice with vigorous stirring. Be aware that the dilution of strong acids is also an exothermic process.[2]

Potential Causes & Preventative Measures:

Cause Preventative Measure Scientific Rationale
Inadequate Cooling Ensure your cooling bath is at the appropriate temperature and has sufficient volume to dissipate the heat generated by the reaction.Many reactions involving nitroaromatic compounds are highly exothermic. A robust cooling system is essential to absorb the heat and maintain the desired reaction temperature.[2]
Rapid Reagent Addition Add reagents, especially nitrating agents or strong nucleophiles, slowly and in a dropwise manner while continuously monitoring the internal reaction temperature.[2]Rapid addition can generate heat faster than the cooling system can remove it, leading to a thermal runaway.
Poor Agitation Ensure vigorous and consistent stirring throughout the reaction.Inefficient stirring can create localized areas of high reactant concentration ("hot spots"), which can initiate a runaway reaction.[2]
TR-02: Low Product Yield

Issue: The yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Cause Solution Scientific Rationale
Incomplete Reaction Consider extending the reaction time or slightly increasing the temperature after the initial exotherm has subsided. Carefully monitor for any secondary temperature spikes.The introduction of one or more nitro groups can deactivate the aromatic ring, making subsequent reactions, like nucleophilic aromatic substitution, more difficult and potentially requiring more forcing conditions.[2]
Side Reactions Adhere strictly to the recommended temperature range. Avoid overly aggressive conditions such as excessively high temperatures or a large excess of reagents.High temperatures can promote undesirable side reactions, such as oxidation or the formation of polymeric materials, which consume starting materials and reduce the yield of the desired product.[2]
Decomposition of Starting Material or Product Store this compound in a cool, dark place away from heat and light. Analyze the purity of your starting material before use.Nitroaromatic compounds can be sensitive to heat and light, leading to decomposition over time. Using degraded starting material will inevitably result in lower yields.
TR-03: Formation of Impurities

Issue: The final product is contaminated with significant amounts of impurities.

Potential Causes & Solutions:

Cause Solution Scientific Rationale
Over-iodination Carefully control the stoichiometry of the iodinating agent. Running the reaction at a lower temperature can also improve selectivity for the mono-iodinated product.[3]In reactions to synthesize iodinated aromatics, highly activating substrates can lead to the formation of di- or poly-iodinated products.[3]
Formation of Colored By-products in Diazotization During the synthesis of iodo-aromatics via a Sandmeyer-type reaction, maintain a low temperature (typically below 10°C) during the formation and subsequent reaction of the diazonium salt.[4]Diazonium salts can be unstable at higher temperatures and may undergo self-coupling reactions, leading to colored impurities.[4]
Nucleophilic Attack at Incorrect Position For nucleophilic aromatic substitution reactions, ensure the temperature is controlled to favor the desired kinetic product.The regioselectivity of nucleophilic aromatic substitution can be temperature-dependent. Higher temperatures may provide enough energy to overcome the activation barrier for the formation of undesired isomers.

Frequently Asked Questions (FAQs)

FAQ-01: What is the optimal temperature range for reactions involving this compound?

The optimal temperature is highly dependent on the specific reaction being performed.

  • For Sandmeyer-type iodination to synthesize related compounds: The diazotization step typically requires temperatures between 0-10°C.[4][5] The subsequent displacement with iodide may be carried out at slightly elevated temperatures, but careful control is necessary.[5]

  • For nucleophilic aromatic substitution (SNAr): The presence of two electron-withdrawing nitro groups activates the ring for nucleophilic attack.[6] Reactions with strong nucleophiles may proceed at or below room temperature. For less reactive nucleophiles, gentle heating may be required, but the temperature should be carefully controlled to avoid side reactions.

FAQ-02: How should I monitor the internal reaction temperature?

Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the temperature of the cooling bath, as there can be a significant temperature gradient. Continuous monitoring is crucial, especially during the addition of reagents.

FAQ-03: What are the primary safety concerns related to the thermal properties of this compound?

This compound is a nitroaromatic compound and should be handled with care.

  • Thermal Decomposition: During a fire, it can generate irritating and toxic gases.[7]

  • Exothermic Reactions: As detailed in the troubleshooting guide, reactions involving this compound can be highly exothermic.

  • Potential for Explosive Properties: While noted for its stability under specific conditions, its high energy content suggests it has potential as an explosive.[1]

FAQ-04: How can I purify this compound if I suspect thermal decomposition has occurred?

Recrystallization is a common method for purifying solid organic compounds. A suitable solvent would need to be determined based on solubility tests. It is important to use a minimal amount of hot solvent and allow for slow cooling to obtain pure crystals.

FAQ-05: What is the melting point of this compound, and how does it relate to purity?

The reported melting point is in the range of 108-111°C.[1] A melting point that is broad or significantly lower than this range can indicate the presence of impurities, which may have resulted from side reactions or decomposition due to improper temperature control.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general guideline for a nucleophilic aromatic substitution reaction using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Cooling bath (ice-water or ice-salt)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0-5°C using a cooling bath.

  • Dissolve the nucleophile in a small amount of the anhydrous solvent and place it in the dropping funnel.

  • Slowly add the nucleophile solution dropwise to the stirred solution of this compound, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at the controlled temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench it by slowly pouring it into a beaker of cold water or ice.

  • The product can then be isolated by filtration or extraction.

Visualizing Reaction Dynamics

Temperature and Reaction Outcome

The following diagram illustrates the relationship between reaction temperature and the potential outcomes of a reaction involving this compound.

Temperature_Effects cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low Temp Low Temp Slow/No Reaction Slow/No Reaction Low Temp->Slow/No Reaction Insufficient Energy Optimal Temp Optimal Temp Desired Product (High Yield & Purity) Desired Product (High Yield & Purity) Optimal Temp->Desired Product (High Yield & Purity) Controlled Kinetics High Temp High Temp Side Products/Decomposition (Low Yield) Side Products/Decomposition (Low Yield) High Temp->Side Products/Decomposition (Low Yield) Uncontrolled Reactivity

Caption: The influence of temperature on reaction success.

Troubleshooting Workflow for Temperature Issues

This diagram outlines a logical workflow for diagnosing and resolving temperature-related problems during your experiment.

Troubleshooting_Workflow Start Temperature Anomaly Detected IsExothermic Is the reaction an uncontrolled exotherm? Start->IsExothermic LowYield Is the product yield low? IsExothermic->LowYield No StopAddition Stop Reagent Addition IsExothermic->StopAddition Yes ImpureProduct Is the product impure? LowYield->ImpureProduct No CheckTimeTemp Review Reaction Time & Temperature LowYield->CheckTimeTemp Yes CheckStoichiometry Verify Stoichiometry ImpureProduct->CheckStoichiometry Yes End Problem Resolved ImpureProduct->End No EnhanceCooling Enhance Cooling StopAddition->EnhanceCooling Quench Emergency Quench EnhanceCooling->Quench Quench->End ReviewPurity Analyze Starting Material Purity CheckTimeTemp->ReviewPurity OptimizeConditions Optimize Reaction Conditions (e.g., lower temp, slower addition) CheckStoichiometry->OptimizeConditions ReviewPurity->OptimizeConditions OptimizeConditions->End

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the critical role solvents play in modulating the reactivity of 1-iodo-3,5-dinitrobenzene, a key substrate in many synthetic pathways. Here, we move beyond simple protocols to explore the underlying principles of Nucleophilic Aromatic Substitution (SNAr) reactions, offering field-proven insights and robust troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs): The "Why" Behind the Solvent

This section addresses fundamental questions regarding the experimental choices for reactions involving this compound.

Q1: Why is solvent selection so critical for the reactivity of this compound?

The reaction of this compound with a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process involving the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1][2] The solvent's primary role is to stabilize this high-energy intermediate. The extent of this stabilization directly impacts the activation energy of the rate-determining step and, consequently, the overall reaction rate. An appropriate solvent choice can increase reaction rates by several orders of magnitude.

Q2: How do different solvent properties influence the SNAr reaction rate?

Solvent properties can be broadly categorized, and their effects are as follows:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the preferred solvents for SNAr reactions.[3][4] They possess strong dipoles that effectively solvate the cation of the nucleophile salt, leaving a "naked," highly reactive anion.[5] Crucially, they stabilize the large, charge-delocalized Meisenheimer complex, lowering the transition state energy.[6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally poor choices for SNAr reactions. They contain acidic protons (O-H, N-H) that form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it.[5][7] This solvation deactivates the nucleophile, significantly reducing its reactivity and slowing down the reaction.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unsuitable as they cannot effectively dissolve the typically ionic nucleophiles or stabilize the charged Meisenheimer intermediate, leading to extremely slow or no reaction.[5]

Q3: What is the detailed mechanism for this reaction, and where does the solvent exert its influence?

The SNAr mechanism is a two-step addition-elimination process:

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the iodine. This is typically the slow, rate-determining step.[4] The aromaticity of the benzene ring is broken, forming the resonance-stabilized Meisenheimer complex. The solvent's key role is to stabilize this charged intermediate.

  • Step 2 (Fast): The leaving group (iodide, I⁻) departs, and the aromaticity of the ring is restored, yielding the final product.

The solvent primarily influences Step 1. By stabilizing the Meisenheimer complex, a polar aprotic solvent lowers the activation energy (Ea) for its formation, thus accelerating the reaction.

Caption: The two-step Addition-Elimination SNAr mechanism.

Q4: Iodine is a good leaving group in SN2 reactions. Is the same true for SNAr, and how does this affect reactivity?

In SNAr reactions, the bond to the leaving group is broken in the fast, non-rate-determining second step. The rate-determining step is the initial nucleophilic attack.[4] Therefore, the key factor for the leaving group is not its ability to depart, but its ability to activate the ring towards attack. This is achieved through inductive electron withdrawal. Fluorine, being the most electronegative halogen, is the most activating and typically the best leaving group in SNAr, which is the reverse of the trend seen in SN2 reactions.[4] However, the large size of the iodine atom can introduce steric strain in the starting material, which is relieved upon forming the tetrahedral Meisenheimer complex. This "steric decompression" can lower the activation energy and enhance the reactivity of iodo-derivatives in some cases.[9]

Experimental Protocol: Kinetic Analysis of Solvent Effects

This protocol provides a standardized method for comparing the reaction rates of this compound with a nucleophile (e.g., piperidine) in different solvents.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction in various polar aprotic solvents.

Materials:

  • This compound (≥97.5% purity)[10]

  • Piperidine (reagent grade, freshly distilled)

  • Anhydrous Solvents (e.g., DMSO, DMF, Acetonitrile)

  • Volumetric flasks, pipettes, and syringes

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of more concentrated piperidine solutions (e.g., 0.1 M, 0.2 M, 0.3 M) in the same solvent. Note: Piperidine should be in large excess to ensure pseudo-first-order conditions.[11]

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).[12]

    • Pipette 2.0 mL of the this compound solution into a quartz cuvette and place it in the cell holder.

    • Start the reaction by rapidly injecting a small, precise volume (e.g., 0.1 mL) of a piperidine stock solution into the cuvette. Mix quickly by inversion.

    • Immediately begin recording the absorbance at the λ_max of the product over time. The product, N-(3,5-dinitrophenyl)piperidine, typically has a strong absorbance around 375 nm.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the excess piperidine. The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion. The slope of this line is -k_obs.

    • Repeat the experiment with different excess concentrations of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]).

Self-Validation:

  • Ensure plots of ln(A_∞ - A_t) vs. time are linear (R² > 0.99) to confirm pseudo-first-order behavior.

  • Ensure the plot of k_obs vs. [Piperidine] is linear and passes through the origin, confirming the reaction is first order with respect to piperidine.

Data Interpretation & Visualization

The choice of a polar aprotic solvent dramatically accelerates the SNAr reaction.

Table 1: Relative Reaction Rates of a Typical SNAr Reaction in Various Solvents (Note: Data is illustrative, based on typical SNAr behavior for dinitrohalobenzenes)[6]

SolventSolvent TypeDielectric Constant (ε)Relative Rate (k_rel)Causality
MethanolPolar Protic331Strong H-bonding deactivates the nucleophile.
WaterPolar Protic78~7High polarity helps, but H-bonding still hinders.
AcetonePolar Aprotic21~700Good stabilization of intermediate, less nucleophile solvation.
Acetonitrile Polar Aprotic 38 ~5,000 Excellent intermediate stabilization, minimal H-bonding.
DMF Polar Aprotic 37 ~2,800 Strongly polar, effectively solvates cations.
DMSO Polar Aprotic 49 ~1,300 Highly polar, excellent for dissolving reagents.

Troubleshooting Guide

Direct answers to common experimental failures.

Q: My reaction is running extremely slowly or not at all. What are the likely solvent-related causes?

A: This is the most common issue and is almost always linked to solvent choice or purity.

  • Incorrect Solvent Type: You are using a polar protic (e.g., ethanol) or nonpolar (e.g., toluene) solvent. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4]

  • Water Contamination: Your "anhydrous" polar aprotic solvent is contaminated with water. Water is a protic species that will solvate and deactivate your nucleophile.[4] Solution: Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Poor Solubility: The substrate or nucleophile salt is not fully dissolved. A heterogeneous mixture will react much slower. Solution: Choose a solvent with better dissolving power. DMSO is excellent for dissolving a wide range of salts.[13]

Troubleshooting Start Reaction rate is lower than expected CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO, MeCN)? Start->CheckSolvent CheckPurity Is the solvent anhydrous and high purity? CheckSolvent->CheckPurity Yes UseProtic Incorrect Solvent Type: Using protic or nonpolar solvent. CheckSolvent->UseProtic No CheckSolubility Are all reagents fully dissolved? CheckPurity->CheckSolubility Yes Contaminated Solvent Contamination: Water is deactivating the nucleophile. CheckPurity->Contaminated No CheckTemp Is the reaction temperature optimal? CheckSolubility->CheckTemp Yes Insoluble Poor Solubility: Reaction is diffusion-limited. CheckSolubility->Insoluble No LowTemp Insufficient Energy: Reaction requires heating. CheckTemp->LowTemp No FixSolvent SOLUTION: Switch to a recommended polar aprotic solvent. UseProtic->FixSolvent FixPurity SOLUTION: Use freshly opened anhydrous solvent or dry existing solvent. Contaminated->FixPurity FixSolubility SOLUTION: Switch to a solvent with higher dissolving power (e.g., DMSO). Insoluble->FixSolubility FixTemp SOLUTION: Gradually increase temperature and monitor reaction. LowTemp->FixTemp

Caption: Troubleshooting workflow for a slow SNAr reaction.

Q: I'm observing unexpected side products. Could the solvent be the cause?

A: Yes, under certain conditions, the solvent can participate in the reaction.

  • Solvent as a Nucleophile: Some solvents, particularly DMF, can decompose at high temperatures to generate dimethylamine.[4] This amine can then act as a competing nucleophile, leading to an N,N-dimethylaniline byproduct. Solution: If you suspect this, switch to a more thermally stable solvent like DMSO or run the reaction at a lower temperature.

  • Hydrolysis: If your solvent is contaminated with water, you may see the formation of 3,5-dinitrophenol as a byproduct from the hydrolysis of the starting material. Solution: Ensure strictly anhydrous conditions.[4]

Q: My nucleophile is an alcohol or amine. How does the solvent choice affect the need for a base?

A: Neutral nucleophiles like alcohols or amines are generally not reactive enough for SNAr. They must be deprotonated by a base to form the more potent anionic nucleophile (alkoxide or amide). Polar aprotic solvents are ideal for this because they do not interfere with the base and effectively solvate the resulting cation (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), liberating the anionic nucleophile to react.[4] In contrast, a protic solvent would quench a strong base and hinder the deprotonation step.

References

  • Role of Solvent in SN. (n.d.). Scribd. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). MDPI. [Link]

  • Ch 8: Solvent Effects. (n.d.). University of Calgary. [Link]

  • 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Meisenheimer complex. (n.d.). Wikipedia. [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015). ResearchGate. [Link]

  • Meisenheimer complex. (n.d.). chemeurope.com. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Semantic Scholar. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1988). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SNAr Solvents and Reagents. (n.d.). American Chemical Society. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PMC - NIH. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. (2008). SciSpace. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1984). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC - PubMed Central - NIH. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]

Sources

purification of 1-Iodo-3,5-dinitrobenzene derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-iodo-3,5-dinitrobenzene and its derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you overcome common challenges in your purification workflows.

Introduction: The Challenge of Purifying Halogenated Nitroaromatics

This compound and its derivatives are highly electron-deficient aromatic compounds. The presence of two nitro groups significantly lowers the electron density of the aromatic ring, making these compounds susceptible to strong interactions with the polar stationary phases typically used in normal-phase column chromatography. These interactions can lead to a host of purification challenges, including poor separation, peak tailing, and even irreversible adsorption to the column matrix. This guide will provide you with the necessary tools and knowledge to navigate these challenges effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the column chromatography of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column, or elutes very slowly with significant tailing. 1. Strong Interaction with Silica Gel: The highly polar nitro groups and the electron-deficient nature of the aromatic ring can lead to strong, sometimes irreversible, adsorption onto the acidic silanol groups of the silica gel stationary phase. 2. Inappropriate Solvent System: The eluent may not be polar enough to effectively compete with the silica gel for interaction with your compound.1. Stationary Phase Deactivation: Co-elute with a small percentage (0.1-1%) of a modifier like triethylamine or acetic acid in your mobile phase to neutralize the acidic or basic sites on the silica gel.[1] 2. Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[2] 3. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For very polar compounds, a system like methanol in dichloromethane may be necessary.[3]
Poor separation between the desired product and impurities (e.g., positional isomers). 1. Inadequate Solvent System Selection: The chosen eluent may not provide sufficient selectivity for the components of your mixture. 2. Column Overloading: Applying too much sample to the column can lead to broad peaks and poor resolution. 3. Improper Column Packing: Voids or channels in the silica gel bed will result in a non-uniform flow of the mobile phase and poor separation.1. Optimize Solvent System with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for your target compound.[4] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve the resolution of closely eluting compounds. 3. Reduce Sample Load: Use a larger column or apply less sample. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. 4. Ensure Proper Column Packing: Pack the column carefully to create a homogenous and stable bed.
The compound appears to be degrading on the column. 1. Acid-Sensitivity: The acidic nature of silica gel can cause the degradation of sensitive compounds. 2. Prolonged Exposure: Long elution times can increase the likelihood of on-column degradation.1. Deactivate the Silica Gel: As mentioned above, adding a small amount of a base like triethylamine to the eluent can neutralize the silica surface.[1][3] 2. Use a Milder Stationary Phase: Florisil or deactivated neutral alumina can be good alternatives for acid-sensitive compounds.[2] 3. Increase the Flow Rate: A faster flow rate (while maintaining resolution) will reduce the time your compound spends on the column.
Low recovery of the purified compound. 1. Irreversible Adsorption: Your compound may be binding irreversibly to the stationary phase. 2. Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, leading to an overestimation of its purity in initial fractions and subsequent loss during pooling. 3. Compound Precipitation on the Column: If the compound has low solubility in the mobile phase, it may precipitate at the top of the column.1. Use a More Polar Eluent or a Deactivated Stationary Phase. 2. Analyze Fractions Thoroughly: Use a secondary analytical technique (e.g., LC-MS or NMR of key fractions) to confirm the purity of your fractions before combining them. 3. Use a "Dry Loading" Technique: Pre-adsorb your sample onto a small amount of silica gel before loading it onto the column. This can improve solubility and lead to better separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its high resolving power. However, because of the acidic nature of silica, if you observe degradation or irreversible adsorption, consider using deactivated silica gel, neutral alumina, or Florisil.[2] The choice will depend on the specific properties of your derivative.

Q2: How do I choose the right solvent system (eluent)?

A2: The best way to determine the optimal eluent is by using Thin Layer Chromatography (TLC).[4] A good starting point for many nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Adjust the ratio of these solvents until you achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This Rf range in TLC often translates to good elution behavior on a column.

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample mixture.

  • Isocratic elution (using a constant solvent composition) is simpler and can be effective if your desired compound is well-separated from impurities on the TLC plate.

  • Gradient elution (gradually increasing the polarity of the mobile phase) is generally preferred for complex mixtures or when impurities are close to your product. It can improve peak shape and reduce elution time for strongly retained compounds.

Q4: My compound is a yellow solid. Can I track its progress on the column visually?

A4: Yes, the yellow color of many dinitrobenzene derivatives can be a useful visual guide. However, you should not rely on color alone. Always collect fractions and analyze them by TLC to accurately determine the location of your compound and assess its purity. Color can be misleading, especially at low concentrations.

Q5: I'm trying to separate positional isomers of a this compound derivative. What are some key considerations?

A5: Separating positional isomers can be challenging due to their similar polarities.

  • Optimize your solvent system carefully using TLC. You may need to test a variety of solvent mixtures to find one that provides adequate separation.

  • Use a long column and a fine mesh silica gel to maximize the number of theoretical plates and improve resolution.

  • Consider specialized stationary phases. Phenyl-bonded or cyano-bonded phases can sometimes offer different selectivity for aromatic isomers compared to standard silica gel.

Experimental Protocols

Protocol 1: Developing a Solvent System using Thin Layer Chromatography (TLC)
  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Spot the TLC plate: Use a capillary tube to spot a small amount of your sample solution onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system. A good starting point is a 9:1 mixture of hexanes:ethyl acetate.

  • Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it from the chamber and visualize the spots under a UV lamp. Most dinitroaromatic compounds are UV-active.

  • Calculate the Rf value: Measure the distance traveled by your compound and the solvent front and calculate the Rf value (Rf = distance traveled by compound / distance traveled by solvent).

  • Optimize: Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for your target compound. If the Rf is too low, increase the polarity of the eluent (add more ethyl acetate). If it is too high, decrease the polarity (add more hexanes).

Protocol 2: Column Chromatography of a this compound Derivative
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the packed silica.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing your pure product.

    • Combine the pure fractions.

    • Evaporate the solvent to obtain your purified compound.

Visualizing the Workflow

Logical Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_tlc Review Initial TLC Data start->check_tlc is_rf_optimal Is Rf of Target ~0.2-0.4? check_tlc->is_rf_optimal optimize_solvent Optimize Solvent System (Test different polarities/solvents) is_rf_optimal->optimize_solvent No check_loading Evaluate Sample Load is_rf_optimal->check_loading Yes optimize_solvent->check_tlc is_overloaded Is Column Overloaded? check_loading->is_overloaded reduce_load Reduce Sample Load or Use Larger Column is_overloaded->reduce_load Yes check_packing Inspect Column Packing is_overloaded->check_packing No success Improved Separation Achieved reduce_load->success is_packing_ok Are there cracks or channels? check_packing->is_packing_ok repack_column Repack Column Carefully is_packing_ok->repack_column Yes consider_gradient Consider Gradient Elution is_packing_ok->consider_gradient No repack_column->success consider_gradient->success

Caption: A step-by-step troubleshooting workflow for addressing poor separation in column chromatography.

References

  • - Department of Chemistry, University of Rochester

  • - Department of Chemistry, University of Rochester

  • - Chemistry For Everyone (Note: A representative, non-active link is used as the original may not be persistent. The content reflects general lab practice.)

  • - ResearchGate

  • - Organic Chemistry at CU Boulder

  • - Michigan State University Department of Chemistry

Sources

Technical Support Center: Prevention of Homocoupling Byproducts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in modern synthetic chemistry: the formation of homocoupling byproducts in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into diagnosing, troubleshooting, and ultimately preventing these yield-reducing side reactions. Our focus is not just on what to do, but why each strategy is effective, grounding our advice in established mechanistic principles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding homocoupling, providing a foundational understanding for all researchers.

Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?

A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other, instead of with the intended cross-coupling partner. For example, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct.[1] This is highly undesirable as it consumes valuable starting materials, reduces the yield of your target molecule, and complicates purification due to the structural similarities between the desired product and the homocoupled byproduct.[1]

Q2: What are the primary drivers of homocoupling across different reaction types?

A2: While the specifics can vary, two main culprits are consistently implicated across Suzuki, Sonogashira, and Heck reactions:

  • Dissolved Oxygen: The presence of oxygen is a key contributor to homocoupling.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with your organometallic reagent (e.g., boronic acid or terminal alkyne) to generate the homocoupled product and regenerate Pd(0).[1][4]

  • Palladium(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts. If the initial reduction of Pd(II) to the catalytically active Pd(0) is inefficient or slow, the remaining Pd(II) can directly promote the homocoupling of the organometallic partner.[1][4][5]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: The first indication is often on a Thin Layer Chromatography (TLC) plate where an unexpected and often non-polar spot appears. Confirmation is achieved by analyzing the crude reaction mixture using techniques like GC-MS or LC-MS. The homocoupled byproduct will have a molecular weight corresponding to the dimer of one of your starting materials (e.g., the organic group from the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction).[1]

Q4: How does the specific type of cross-coupling reaction influence the homocoupling byproduct I should look for?

A4: The nature of the byproduct is directly tied to the reagents used:

  • Suzuki-Miyaura Coupling: Expect a symmetrical biaryl (Ar-Ar) formed from the dimerization of the organoboron reagent (Ar-B(OH)₂).[5]

  • Sonogashira Coupling: The typical byproduct is a 1,3-diyne (R-C≡C-C≡C-R), which results from the oxidative homocoupling of the terminal alkyne. This specific side reaction is often referred to as Glaser or Hay coupling.[5][6][7][8]

  • Heck Coupling: While sometimes less prevalent than in other couplings, homocoupling can lead to the formation of a symmetrical biaryl from the dimerization of the aryl halide starting material.[9]

Troubleshooting Guides: Reaction-Specific Strategies

When significant homocoupling is observed, a systematic approach is required. This section provides detailed troubleshooting guides for the most common palladium-catalyzed cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

Problem: High levels of boronic acid homocoupling are observed, significantly reducing the yield of the desired biaryl product.

Initial Diagnostic Workflow

G start High Homocoupling Observed in Suzuki Rxn q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement Thorough Degassing: - Subsurface N₂/Ar sparging - Freeze-Pump-Thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst designed for efficient Pd(0) generation (e.g., G3/G4 precatalysts). q2->sol2 Yes q3 Consider Reaction Kinetics & Stoichiometry q2->q3 No sol3 Slowly add the boronic acid to keep its concentration low. Use a slight excess of the aryl halide. q3->sol3 q4 Optimize Other Parameters sol3->q4 sol4 Lower reaction temperature. Screen alternative solvents (e.g., Toluene, Dioxane) and bases (e.g., K₃PO₄). q4->sol4

Caption: Troubleshooting decision tree for Suzuki homocoupling.

In-Depth Solutions & Causality
  • Rigorous Deoxygenation (The First Line of Defense): As oxygen is a primary culprit, its removal is paramount.[1][2][3]

    • Why it works: By removing O₂, you prevent the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state, thereby shutting down a major pathway for homocoupling.[1][4]

    • Protocol: Nitrogen Subsurface Sparging: This method is highly effective for removing dissolved oxygen.[2] Insert a long needle connected to an inert gas (N₂ or Ar) line into your solvent, ensuring the tip is below the liquid surface. Bubble the gas through the solvent for 15-30 minutes before adding reagents. Maintain a positive inert gas atmosphere throughout the reaction. The freeze-pump-thaw technique is an even more rigorous alternative for highly sensitive reactions.[10]

  • Catalyst Selection & Activation:

    • Why it works: Using a Pd(II) precatalyst like Pd(OAc)₂ without an efficient initial reduction can leave excess Pd(II) available to react directly with the boronic acid.[1][4] Switching to a Pd(0) source or a modern precatalyst with built-in activation mechanisms (like Buchwald's G3/G4 precatalysts) ensures that the active Pd(0) is readily available for the main catalytic cycle.[11]

    • Recommendation: If homocoupling persists with Pd(II) sources, consider adding a mild reducing agent, such as potassium formate, to facilitate the initial reduction to Pd(0).[2][12]

  • Kinetic Control - Reagent Addition & Stoichiometry:

    • Why it works: The rate of homocoupling is often dependent on the concentration of the boronic acid. By adding the boronic acid solution slowly via a syringe pump, you keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[10]

    • Recommendation: Use a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide. This ensures the palladium catalyst preferentially undergoes oxidative addition with the halide, keeping it engaged in the productive cross-coupling cycle.[10]

  • Parameter Optimization - Temperature & Solvent:

    • Why it works: Side reactions like homocoupling can have a different activation energy than the desired cross-coupling. Lowering the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the rate of the desired reaction.[10][13] The choice of solvent can also play a crucial role; aprotic solvents like dioxane, toluene, or THF are often effective at minimizing homocoupling.[10][14] While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[10][14]

ParameterRecommendationRationale
Atmosphere Inert (N₂ or Ar)Prevents O₂-mediated oxidation of Pd(0) to Pd(II).[1][2]
Catalyst Pd(0) source or efficient precatalyst (e.g., XPhos Pd G3)Minimizes free Pd(II) that can cause stoichiometric homocoupling.[5][11]
Temperature Lowest feasible temperatureMay disproportionately slow the rate of homocoupling vs. cross-coupling.[10]
Reagent Addition Slow addition of boronic acidKeeps instantaneous concentration low, disfavoring dimerization.[10]
Solvent Aprotic (Toluene, Dioxane, THF) with minimal H₂OAprotic solvents often suppress homocoupling.[10][14]

Table 1. Summary of key parameters to control Suzuki homocoupling.

Guide 2: Sonogashira Coupling

Problem: Significant formation of 1,3-diyne (Glaser coupling) byproduct is observed, consuming the terminal alkyne.

Mechanistic Insight: The Role of Copper and Oxygen

In the traditional Sonogashira reaction, the copper(I) co-catalyst is crucial for the transmetalation step. However, in the presence of oxygen, Cu(I) can catalyze the oxidative dimerization of the terminal alkyne, leading to the Glaser byproduct.[7][8] Therefore, strategies focus on controlling both oxygen and the copper catalyst's activity.

G start High Alkyne Homocoupling Observed in Sonogashira Rxn q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement Thorough Degassing. Oxygen is a direct promoter of Glaser coupling. q1->sol1 No q2 Is the Copper(I) loading optimized? q1->q2 Yes sol2 Minimize Cu(I) co-catalyst (e.g., CuI) concentration. Excess copper can accelerate homocoupling. q2->sol2 No q3 Consider Copper-Free Conditions q2->q3 Yes sol3 Utilize a modern ligand/palladium system that does not require a copper co-catalyst. This eliminates the primary pathway for Glaser coupling. q3->sol3 q4 Other Strategies sol3->q4 sol4 Screen amine bases (e.g., TEA vs. DIPEA). Some studies suggest using a dilute H₂/N₂ atmosphere can suppress homocoupling. q4->sol4

Caption: Troubleshooting workflow for Sonogashira homocoupling.

In-Depth Solutions & Causality
  • Exclusion of Oxygen: This is the most critical step. The oxidative Glaser coupling is directly mediated by oxygen.[5][8] The deoxygenation protocols described for the Suzuki coupling are equally, if not more, important here.

  • Minimize or Eliminate the Copper Co-catalyst:

    • Why it works: Since the Cu(I) species is the direct catalyst for the oxidative homocoupling of the alkyne, reducing its concentration can slow this side reaction.[15] The ultimate solution is to eliminate it entirely.

    • Recommendation: First, try reducing the loading of your Cu(I) salt (e.g., CuI) to the minimum required for efficient cross-coupling. If homocoupling remains a problem, switch to a "copper-free" Sonogashira protocol. These methods typically use specific palladium/ligand systems that are efficient enough to proceed without the copper co-catalyst, thereby completely avoiding the Glaser coupling pathway.[8]

  • Alternative Atmospheres:

    • Why it works: Some research has shown that performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) can drastically diminish the formation of the diyne byproduct.[6] The hydrogen may help maintain a reducing environment, preventing the oxidative processes that lead to homocoupling.

    • Experimental Protocol: Prepare a gas mixture of 5% hydrogen in nitrogen. Use this mixture to sparge the solvent and maintain the reaction atmosphere instead of pure inert gas. Caution: Handle hydrogen gas with appropriate safety measures.

Guide 3: Heck Coupling

Problem: Formation of symmetrical biaryl byproducts from the aryl halide starting material.

Controlling Catalyst Stability and Side Reactions

In the Heck reaction, homocoupling is often linked to catalyst decomposition or side cycles that deviate from the main Mizoroki-Heck pathway.

  • Ensure Adequate Ligand-to-Palladium Ratio:

    • Why it works: The phosphine or N-heterocyclic carbene (NHC) ligand plays a crucial role in stabilizing the active Pd(0) catalyst. An insufficient amount of ligand can lead to the formation of palladium black (aggregated, inactive palladium) and promote side reactions, including homocoupling.[16]

    • Recommendation: Ensure you are using the recommended ligand-to-palladium ratio for your specific catalyst system. For Pd(II) precatalysts, using an extra equivalent of ligand relative to palladium can improve catalyst stability.[11]

  • Optimize Catalyst System:

    • Why it works: Different palladium sources and ligands have varying stabilities and selectivities. A catalyst system that is not well-suited for your specific substrates may be more prone to side reactions.[16]

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands (e.g., phosphines, NHCs). This empirical screening can identify a more selective catalyst that favors the cross-coupling pathway.[16]

  • Lower Reaction Temperature:

    • Why it works: Similar to the Suzuki reaction, higher temperatures can accelerate catalyst decomposition and side reactions more than the desired Heck reaction.[16] Running the reaction at the lowest temperature that provides a reasonable rate can suppress byproduct formation.

General Protocol for a Cross-Coupling Reaction with Minimized Homocoupling

This protocol for a Suzuki-Miyaura coupling incorporates multiple strategies to prevent homocoupling and serves as a robust starting point for optimization.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Syringes and needles for inert atmosphere transfers

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Degassing: Subsurface sparge the solvent (e.g., 1,4-dioxane) with argon for at least 30 minutes to rigorously remove dissolved oxygen.[2]

  • Flask Preparation: To the oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This general procedure can be adapted for Sonogashira and Heck reactions by substituting the appropriate coupling partners and adjusting the catalyst system and solvent as needed, while always maintaining the core principle of a rigorously inert atmosphere.

References
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions. BenchChem.
  • How to avoid homocoupling in Suzuki reactions with palladium catalysts. BenchChem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene. BenchChem.
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem.
  • Strategies to minimize byproduct formation in Heck reactions. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Sonogashira coupling. Wikipedia.
  • Temperature effect on coupling reaction. ResearchGate.

Sources

Technical Support Center: Workup Procedures for Reactions Containing 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-iodo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of reactions utilizing this versatile yet challenging reagent. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying chemical principles.

I. Core Concepts & Initial Considerations

Q1: What are the key chemical properties of this compound that I need to consider for my workup strategy?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective workup. Key characteristics include:

  • High Reactivity: The presence of two electron-withdrawing nitro groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr)[1][2][3]. This high reactivity means that your desired product is often formed alongside various side products.

  • Physical State and Solubility: It is a faint to dark yellow crystalline solid with a melting point of 108-111 °C[1][4]. It is slightly soluble in water but soluble in ethanol and other common organic solvents[4]. This differential solubility is a cornerstone of its purification.

  • Light Sensitivity: The compound can be light-sensitive, so it's advisable to protect it from light during storage and, when practical, during the reaction and workup[4].

  • Safety Profile: this compound is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation[5][6]. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][7].

Q2: My reaction is complete. What is the first, most critical step in the workup process?

A2: The initial step for most reactions involving this compound, particularly those conducted in acidic media (like nitrations) or with organometallic reagents, is a carefully controlled quench.

For reactions run in strong acids like a mixture of nitric and sulfuric acid, the reaction mixture is typically poured slowly, with vigorous stirring, into a beaker of ice-cold water[8]. This accomplishes two things:

  • Precipitation of the Crude Product: The organic product, being insoluble in water, will precipitate out of the acidic aqueous solution[8].

  • Dilution and Neutralization of Strong Acids: This step safely dilutes the corrosive and exothermic reaction mixture.

Following precipitation, the solid is collected by filtration, typically using a Büchner funnel, and washed with cold water to remove the bulk of the acid impurities[8].

For reactions sensitive to water, such as a Sonogashira coupling, the quench will be different, often involving the addition of an aqueous solution of a mild quenching agent like saturated ammonium chloride, followed by extraction.

II. Troubleshooting Common Workup Scenarios

This section provides troubleshooting guidance for specific, common issues encountered during the workup of reactions with this compound.

Scenario 1: Dealing with a Persistent Oily Product or Incomplete Precipitation
Q3: I've quenched my reaction in ice water, but instead of a solid, I have a persistent oil or a sludgy precipitate. What's going on and how do I fix it?

A3: This is a common issue that often points to the presence of impurities that are depressing the melting point of your crude product. These impurities could be residual starting materials, side products like ortho- and para-isomers, or other reaction byproducts[9][10].

Troubleshooting Steps:

  • Ensure Complete Quenching and Neutralization: Test the pH of the aqueous layer. If it's still strongly acidic, some of your product or byproducts might remain protonated and more soluble. Cautiously add a base, like a saturated sodium bicarbonate solution, until the solution is neutral.

  • Scratching and Seeding: If the oil is persistent, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-water interface. If you have a small crystal of the pure product, "seeding" the oil by adding a tiny crystal can initiate crystallization.

  • Solvent Trituration: Decant the aqueous layer and add a small amount of a solvent in which your desired product is poorly soluble but the impurities are more soluble. Cold ethanol or a hexane/ethyl acetate mixture is often a good choice. Stir or sonicate the mixture. This will often wash away the impurities, leaving your product as a solid.

  • Extraction as an Alternative: If the product refuses to solidify, you may need to switch to an extraction-based workup. Extract the entire mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Then, proceed with a standard liquid-liquid extraction workup as detailed below.

Scenario 2: Purification by Recrystallization
Q4: My crude product is a solid, but TLC analysis shows multiple spots. What's the best approach for purification by recrystallization?

A4: Recrystallization is a powerful technique for purifying solid dinitrobenzene derivatives[11]. The key is selecting the right solvent.

The Ideal Recrystallization Solvent:

  • Dissolves the compound sparingly or not at all at room temperature.

  • Dissolves the compound completely at its boiling point[11].

  • Does not react with the compound.

  • Is volatile enough to be easily removed from the purified crystals.

Ethanol is a commonly used and effective solvent for the recrystallization of dinitrobenzene compounds[8][11][12].

Detailed Recrystallization Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid[8][11].

  • Gently heat the mixture to the solvent's boiling point while stirring. Use a water bath or heating mantle to avoid open flames, as many organic solvents are flammable[11].

  • Add more hot solvent in small portions until the solid just dissolves completely.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation[11].

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualization of the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool_rt Slow Cool to Room Temp dissolved->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for purification by recrystallization.

Scenario 3: Purification by Flash Chromatography
Q5: Recrystallization isn't giving me the purity I need, or my product is an oil. How do I approach purification by flash chromatography?

A5: Flash chromatography is an excellent alternative for separating compounds with similar polarities or for purifying non-crystalline products[13].

Key Considerations for Nitroaromatic Compounds:

  • Stationary Phase: Standard silica gel is typically effective[13][14].

  • Mobile Phase Selection: The choice of eluent is crucial. A good starting point is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate[14]. The ideal solvent system should give your desired product an Rf value of approximately 0.3 on a TLC plate[14].

  • Visualization: Nitroaromatic compounds are often UV-active, making them easy to visualize on TLC plates under a UV lamp.

General Flash Chromatography Protocol:

  • Develop a Solvent System: Use TLC to find a solvent system that provides good separation between your product and impurities.

  • Pack the Column: Pack a chromatography column with silica gel, typically as a slurry in the initial, non-polar eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, you can perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column[14].

  • Elute the Column: Run the column using your chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of the Flash Chromatography Workflow:

G start Crude Product tlc Develop Solvent System (TLC) start->tlc pack Pack Silica Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate (Rotovap) combine->concentrate product Purified Product concentrate->product

Caption: General workflow for flash column chromatography.

III. Frequently Asked Questions (FAQs)

Q6: I'm running a Sonogashira coupling with this compound and the reaction has stalled or is giving low yield. What are some common workup-related pitfalls?

A6: While low yield in a Sonogashira coupling can stem from the reaction conditions themselves (e.g., inactive catalyst, poor base quality, presence of oxygen), the workup can also present challenges[15][16]. A common issue is the formation of Glaser-Hay homocoupling byproducts from the alkyne starting material, which can complicate purification[15][17].

  • Troubleshooting Tip: During the workup, after the initial quench and extraction, consider washing the organic layer with an aqueous solution of ammonium hydroxide or sodium cyanide (with extreme caution and proper safety measures) to remove copper salts and some homocoupled byproducts. Purification is almost always achieved by flash chromatography, as the polarities of the desired product, starting materials, and byproducts can be very similar.

Q7: How do I effectively remove unreacted this compound from my product?

A7: Since this compound is a relatively non-polar starting material, it can often be separated from more polar products using flash chromatography with a gradient elution, starting with a non-polar solvent system (e.g., high hexane content) to elute the starting material first. If your product is significantly more polar, this separation is usually straightforward.

Q8: My final product is pure by NMR, but has a yellow or brownish tint. Is this normal?

A8: Yes, a residual color is common for compounds containing dinitrobenzene moieties. While extensive purification can sometimes yield a paler solid, a slight yellow or tan color in an otherwise analytically pure sample is generally acceptable.

Q9: What are the best practices for waste disposal after a workup?

A9: All waste containing this compound or other nitroaromatic compounds should be treated as hazardous waste. Aqueous and organic waste streams should be segregated and disposed of according to your institution's environmental health and safety guidelines. Never pour organic waste down the drain[5]. Solid waste, such as contaminated silica gel, should also be disposed of in designated solid hazardous waste containers.

References

  • Georganics. (2011). This compound Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 10 Preparation of Dinitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]

  • vibzzlab. (2020, September 20). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis [Video]. YouTube. [Link]

  • Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. Retrieved from [Link]

  • Reddit. (2020). 1,3 dinitrobenzene (metadinitrobenzene) was synthesised by further nitration of nitrobenzene.... Retrieved from [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • PubMed. (2003). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline.... Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). iodobenzene. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • DTIC. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-iodo-3-nitrobenzene. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • ResearchGate. (2018). Reactions of 1,3,5-trinitrobenzene with primary aliphatic alcohols. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-iodo-3,5-dinitrobenzene, a key intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and materials science.[1] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and unambiguous structural confirmation. Here, we present a comprehensive examination of its ¹H and ¹³C NMR spectra, compare these features with related chemical structures, and provide a validated experimental protocol for data acquisition.

The Structural Landscape: Symmetry and Electronic Effects

This compound (C₆H₃IN₂O₄) possesses a distinct substitution pattern on the benzene ring that dictates its spectral simplicity and features.[2] The molecule has a C₂ axis of symmetry passing through the C1-I and C4-H bonds. This symmetry renders the protons at positions 2 and 6 chemically equivalent, as are the carbons at positions 2 and 6, and the carbons bearing the nitro groups at positions 3 and 5.

The two nitro (-NO₂) groups are powerful electron-withdrawing groups, exerting strong -I (inductive) and -M (mesomeric) effects. This significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions. The iodine atom, while electronegative, is less withdrawing than the nitro groups and primarily influences the spectrum through its inductive effect and the "heavy atom effect" on the ipso-carbon. These combined electronic influences result in a highly deshielded aromatic system, pushing the NMR signals significantly downfield.

Below is a diagram illustrating the molecular structure and the IUPAC numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is uniquely simple due to its symmetry. Two distinct signals are expected in the aromatic region.

  • H4 Proton: The proton at the C4 position is flanked by two nitro groups, placing it in a highly electron-deficient environment. It is coupled to the two equivalent protons at C2 and C6. According to the n+1 rule, its signal is split into a triplet (t).

  • H2/H6 Protons: The chemically equivalent protons at C2 and C6 are each coupled to the single proton at C4. This results in a signal that is split into a doublet (d).

The strong deshielding from the nitro groups shifts these protons to a very low field, typically above 8.5 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.05t2.11HH4
8.75d2.12HH2, H6

Note: Data is representative and acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.[3][4][5]

The observed pattern is a classic AX₂ spin system. The proton at C4 (H4) appears as a triplet at 9.05 ppm, being the most deshielded proton due to its position between two powerful electron-withdrawing groups. The equivalent protons at C2 and C6 (H2, H6) appear as a doublet at 8.75 ppm. The small coupling constant (J = 2.1 Hz) is characteristic of a four-bond meta-coupling in a benzene ring.

¹³C NMR Spectral Analysis

In a proton-decoupled ¹³C NMR spectrum, the symmetry of this compound results in four distinct signals for the six carbon atoms.

  • C1 (Iodo-substituted): The carbon atom directly attached to the iodine atom. Due to the "heavy atom effect," this carbon signal is typically found at a relatively upfield position compared to what might be expected based on electronegativity alone.

  • C3/C5 (Nitro-substituted): These two equivalent carbons are attached to the strongly electron-withdrawing nitro groups, causing their signal to appear significantly downfield.

  • C2/C6: These equivalent carbons are situated between the iodo and nitro substituents.

  • C4: This carbon is positioned between the two nitro groups.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
149.5C3, C5
133.5C2, C6
119.0C4
93.0C1

Note: Data is representative and acquired in CDCl₃.[2][6]

The assignment is based on established principles of substituent effects. The carbons C3 and C5, bonded to the nitro groups, are the most deshielded, appearing at 149.5 ppm. The C1 carbon, bonded to iodine, is found furthest upfield at 93.0 ppm. This upfield shift is a hallmark of carbons bonded to heavier halogens like iodine.

Comparative Analysis with Structurally Related Compounds

To fully appreciate the influence of the iodo and dinitro substituents, it is instructive to compare the NMR data of the title compound with its analogues.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)

CompoundH2/H6H4/H5H-para
This compound 8.75 (d)9.05 (t, H4)-
1-Iodo-3-nitrobenzene8.56 (t, H2)8.20 (dd, H6), 8.03 (dd, H4)7.30 (t, H5)
1,3-Dinitrobenzene9.10 (d)8.50 (t)7.70 (t)

Data for comparative compounds are typical values.[7]

Analysis of Trends:

  • Effect of the Second Nitro Group: Comparing this compound with 1-iodo-3-nitrobenzene reveals the powerful deshielding effect of the second nitro group.[8] All protons in the dinitro compound are shifted significantly downfield.

  • Effect of Iodine: Comparing this compound with 1,3-dinitrobenzene shows that replacing a proton with iodine shifts the adjacent protons (H2/H6) upfield from ~9.10 ppm to 8.75 ppm. This is consistent with iodine being less electron-withdrawing than a nitro group and its ability to donate electron density via resonance, albeit weakly.

Table 4: Comparison of Key ¹³C NMR Chemical Shifts (ppm)

CompoundC-I (C1)C-NO₂ (C3/C5)
This compound 93.0149.5
1-Iodo-3-nitrobenzene94.4148.5 (C3)
Nitrobenzene-148.3 (C1)

Data for comparative compounds are typical values.[9][10]

Analysis of Trends: The C-I chemical shift remains consistently upfield (~93-94 ppm) in both iodo-substituted compounds, confirming the dominant heavy atom effect. The chemical shift of the carbon attached to the nitro group is consistently far downfield, around 148-150 ppm.

Standard Operating Protocol for NMR Analysis

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A 1. Weigh ~15-20 mg of This compound B 2. Dissolve in ~0.6 mL of CDCl₃ containing 0.03% TMS A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. ¹H NMR Acquisition (NS=16, D1=5s) C->D E 5. ¹³C{¹H} NMR Acquisition (NS=1024, D1=2s) D->E F 6. Fourier Transform & Phasing E->F G 7. Baseline Correction F->G H 8. Calibrate ¹H to TMS (0 ppm) & ¹³C to CDCl₃ (77.16 ppm) G->H I 9. Peak Picking, Integration (¹H), & Structural Assignment H->I

Caption: Experimental workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate weighing and choice of a suitable solvent are critical. Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves the compound well and its residual proton signal (δ ≈ 7.26 ppm) does not interfere with the analyte signals.[11] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing.

    • Protocol: Accurately weigh 15-20 mg of this compound. Dissolve the solid in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Rationale: A sufficient number of scans (NS) is needed to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 5 seconds ensures complete relaxation of the protons, allowing for accurate integration.

    • Parameters (400 MHz Spectrometer):

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 5.0 s

      • Acquisition Time (AQ): ~4 s

      • Pulse Width (P1): 90° pulse

  • ¹³C NMR Spectrum Acquisition:

    • Rationale: The low natural abundance of the ¹³C isotope (~1.1%) necessitates a much larger number of scans to obtain a quality spectrum.[6] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

    • Parameters (101 MHz for ¹³C on a 400 MHz instrument):

      • Number of Scans (NS): 1024

      • Relaxation Delay (D1): 2.0 s

      • Acquisition Time (AQ): ~1.5 s

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing:

    • Rationale: Standard processing steps are required to convert the raw data (Free Induction Decay) into an interpretable spectrum. Correct referencing is essential for comparing data across different experiments and with literature values.

    • Protocol: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra. For the ¹H spectrum, calibrate the TMS peak to 0.00 ppm. For the ¹³C spectrum, calibrate the central peak of the CDCl₃ triplet to 77.16 ppm.[12]

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is straightforward and definitive. The molecule's symmetry gives rise to a simple, readily interpretable AX₂ spin system in the ¹H spectrum and four distinct signals in the ¹³C spectrum. The chemical shifts are dominated by the strong electron-withdrawing effects of the two nitro groups and the characteristic heavy atom effect of iodine. The comparative data presented herein underscores the predictable nature of substituent effects in NMR, providing researchers with a robust framework for the characterization of this and other related substituted aromatic compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H3IN2O4). Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization mass spectrum of 1-iodo-3,5-dinitrobenzene, offering a comparative perspective against its halogenated analogs. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond simple spectral interpretation to explain the underlying chemical principles that dictate molecular fragmentation.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a cornerstone analytical technique that provides critical information about a molecule's mass and structure by measuring the mass-to-charge ratio (m/z) of its ions. For a compound like this compound (C₆H₃IN₂O₄), with its distinct combination of a heavy halogen and energetic nitro groups, mass spectrometry offers a unique "molecular fingerprint." Electron Ionization (EI) is a particularly powerful method for this analysis. EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample, causing not only ionization but also extensive and reproducible fragmentation.[1][2] This fragmentation pattern is the key to deducing the molecule's structure.

Deconstructing the Spectrum: Predicted Analysis of this compound

The molecular weight of this compound is approximately 294.0 g/mol , with a more precise monoisotopic mass of 293.91375 Da.[3][4] When subjected to EI-MS, we can anticipate a series of characteristic fragmentation events.

The Molecular Ion Peak (M⁺˙)

The first key signal to identify is the molecular ion peak, which represents the intact molecule with one electron removed. For this compound, this will appear at m/z 294 . A crucial identifying feature is the absence of an "M+2" peak. Iodine is monoisotopic (¹²⁷I), unlike chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) or bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio), which produce characteristic isotopic patterns.[5] The presence of a strong peak at m/z 294 without a significant accompanying peak at m/z 296 is the first confirmation of an iodine-containing compound.

Primary Fragmentation Pathways

The high energy of electron ionization induces the molecular ion to fragment in predictable ways, generally favoring the formation of the most stable ions and neutral losses.[6] For this molecule, fragmentation is dictated by the competing influences of the C-I bond and the two C-NO₂ bonds.

  • Loss of Nitro Group (NO₂): A very common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂) as a radical, which has a mass of 46 Da.[5][7]

    • [C₆H₃IN₂O₄]⁺˙ (m/z 294) → [C₆H₃INO₂]⁺ (m/z 248) + NO₂˙

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation involves rearrangement and loss of a neutral nitric oxide molecule (NO), with a mass of 30 Da.[5][8] This often results from the "ortho effect" in substituted nitrobenzenes, but can also occur in meta-substituted compounds.

    • [C₆H₃IN₂O₄]⁺˙ (m/z 294) → [C₆H₃IN₂O₃]⁺˙ (m/z 264) + NO

  • Loss of Iodine Radical (I˙): The C-I bond is the weakest in the molecule, making the loss of an iodine radical (mass 127 Da) a highly probable event.[8][9] This results in a dinitrophenyl cation.

    • [C₆H₃IN₂O₄]⁺˙ (m/z 294) → [C₆H₃N₂O₄]⁺ (m/z 167) + I˙

The following Graphviz diagram illustrates these primary fragmentation routes.

G M [M]⁺˙ m/z = 294 F1 [M - NO₂]⁺ m/z = 248 M->F1 - NO₂ (46 Da) F2 [M - I]⁺ m/z = 167 M->F2 - I (127 Da) F3 [M - NO]⁺˙ m/z = 264 M->F3 - NO (30 Da)

Caption: Primary fragmentation of this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to the smaller peaks observed in the spectrum. For instance, the [M - I]⁺ ion can subsequently lose its nitro groups:

  • [C₆H₃N₂O₄]⁺ (m/z 167) → [C₆H₃NO₂]⁺ (m/z 121) + NO₂˙

  • [C₆H₃NO₂]⁺ (m/z 121) → [C₆H₃]⁺ (m/z 75) + NO₂˙

Comparative Analysis: The Halogen Signature

Comparing the mass spectrum of this compound with its chloro and bromo analogs reveals the profound influence of the halogen on the fragmentation pattern. While all three compounds will exhibit losses of NO₂ and NO, the molecular ion region and the fragments retaining the halogen will be distinctly different.

FeatureThis compound1-Bromo-3,5-dinitrobenzene1-Chloro-3,5-dinitrobenzene
Molecular Formula C₆H₃IN₂O₄C₆H₃BrN₂O₄C₆H₃ClN₂O₄
Monoisotopic Mass 293.9 Da[3]245.9 Da202.0 Da[10]
Molecular Ion (M⁺˙) m/z 294m/z 246 & 248m/z 202 & 204
Isotopic Pattern Single M⁺˙ peakM⁺˙ and M+2 peaks (~1:1 ratio)[11]M⁺˙ and M+2 peaks (~3:1 ratio)[10]
Loss of Halogen [M - 127]⁺ at m/z 167 [M - 79/81]⁺ at m/z 167 [M - 35/37]⁺ at m/z 167
Loss of NO₂ [M - 46]⁺ at m/z 248 [M - 46]⁺ at m/z 200/202 [M - 46]⁺ at m/z 156/158

A striking observation is that the loss of the respective halogen from all three compounds results in the same fragment ion: the 3,5-dinitrophenyl cation at m/z 167 . The presence of this common ion across the spectra of these different precursors would be a powerful piece of evidence in identifying an unknown as a 1-halo-3,5-dinitrobenzene derivative.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

This protocol outlines the steps for analyzing a solid, thermally stable sample like this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Rationale: GC provides excellent separation for sample purity verification, while the direct-inlet probe is a faster alternative if the sample is known to be pure. The standard 70 eV electron energy is chosen because it provides reproducible fragmentation patterns that are comparable to established spectral libraries, such as those from NIST.[2][12]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry A Dissolve Sample (e.g., in Dichloromethane) B Prepare Dilute Solution (~100 µg/mL) A->B C Inject 1 µL into GC Inlet B->C D Separation on Capillary Column (e.g., DB-5ms) C->D E Elution into MS Source D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole or TOF) F->G H Detection & Data Acquisition G->H

Sources

A Senior Application Scientist's Guide to FT-IR Functional Group Analysis of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative assessment of functional groups in 1-Iodo-3,5-dinitrobenzene. Tailored for researchers and professionals in drug development and chemical synthesis, this document moves beyond a standard protocol to deliver expert insights into methodological choices, data interpretation, and a comparison with alternative analytical techniques.

Strategic Importance of Functional Group Analysis

This compound is a key intermediate in organic synthesis, valued for its reactive sites that allow for the introduction of various functionalities. The presence and purity of its core functional groups—the nitro groups, the carbon-iodine bond, and the substituted aromatic ring—are critical to its reactivity and the success of subsequent synthetic steps. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for this verification, offering a rapid and non-destructive method to confirm the molecular structure by identifying its characteristic chemical bonds.[1][2]

Comparative Assessment of Analytical Methodologies

While several techniques can elucidate molecular structure, FT-IR offers a unique combination of speed, accessibility, and sensitivity to the specific functional groups in this compound. The high polarity of the nitro group's N-O bonds results in exceptionally strong and easily identifiable absorption bands in the IR spectrum, a distinct advantage of this technique.[3]

Here, we compare FT-IR with other common analytical methods:

Technique Principle Strengths for this Application Limitations for this Application
FT-IR Spectroscopy Measures the absorption of infrared radiation by specific molecular vibrations (stretching, bending).- Highly sensitive to polar bonds (e.g., N-O in nitro groups).[3] - Rapid and non-destructive analysis. - Excellent for confirming the presence of key functional groups.- C-I bond vibration is weak and in the low-frequency fingerprint region, making it difficult to assign definitively. - Does not provide detailed connectivity information like NMR.
¹H NMR Spectroscopy Measures the magnetic environments of protons, revealing information about their connectivity and chemical environment.- Provides definitive information on the aromatic proton environment, confirming the 1,3,5-substitution pattern.[4] - Can quantify impurities containing protons.- Not suitable for identifying functional groups that lack protons (e.g., C=O, C-I, NO₂). - Requires dissolution in a deuterated solvent.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, which is sensitive to non-polar bonds.- Complementary to FT-IR; strong signals for non-polar bonds like C=C and C-I.[5] - Can be performed directly on solid samples with minimal preparation.- N-O bonds of the nitro group are weak Raman scatterers. - Fluorescence from the sample or impurities can overwhelm the Raman signal.

For routine confirmation of synthesis and quality control, FT-IR provides the most direct and efficient verification of the critical nitro functional groups.

The Vibrational Landscape of this compound

The FT-IR spectrum of this molecule is dominated by the vibrations of its constituent functional groups. Understanding the expected frequency ranges is the first step in accurate spectral interpretation.

  • Nitro Groups (NO₂): The defining feature of the spectrum. Due to the strong dipole moment of the N-O bonds, these vibrations are intense.[3] They present as two distinct, strong bands:

    • Asymmetric Stretch: Typically found between 1550-1475 cm⁻¹.[6][7][8][9] For aromatic nitro compounds, this is often a very prominent peak.[10]

    • Symmetric Stretch: Appears at a lower frequency, generally between 1360-1290 cm⁻¹.[6][7][8][9]

  • Aromatic Ring: The benzene ring exhibits several characteristic vibrations:

    • C-H Stretch: Aromatic C-H stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches, typically in the 3100-3000 cm⁻¹ region.[11][12][13]

    • C=C In-Ring Stretch: These vibrations cause a series of absorptions, often of medium intensity, in the 1600-1450 cm⁻¹ range.[11][13]

    • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[11][13] For a 1,3,5-trisubstituted ring, specific bands are expected in this area.

  • Carbon-Iodine (C-I) Bond: The C-I stretching vibration is weak and occurs at a low frequency (typically below 600 cm⁻¹) due to the large mass of the iodine atom.[12] This band falls within the crowded "fingerprint region" and can be challenging to assign without ambiguity in a mid-IR spectrum.

Experimental Workflow: From Solid Sample to Spectrum

Obtaining a high-quality, interpretable FT-IR spectrum from a solid sample like this compound requires meticulous sample preparation. The goal is to allow the infrared beam to pass through the sample without excessive scattering. Two primary methods are recommended.

experimental_workflow cluster_start Sample Preparation cluster_kbr Method A: KBr Pellet cluster_atr Method B: ATR cluster_analysis FT-IR Analysis start This compound (Solid Powder) kbr1 Grind 1-2 mg sample with 100-200 mg dry KBr start->kbr1 Choose KBr atr1 Ensure ATR crystal is clean and dry start->atr1 Choose ATR kbr2 Place mixture in pellet die kbr1->kbr2 kbr3 Apply hydraulic pressure to form transparent pellet kbr2->kbr3 analysis Place holder in FT-IR and acquire spectrum kbr3->analysis atr2 Place small amount of sample on crystal atr1->atr2 atr3 Apply pressure with anvil to ensure good contact atr2->atr3 atr3->analysis

Caption: Comparative experimental workflow for FT-IR analysis using KBr pellet and ATR methods.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides excellent spectral detail when performed correctly. The KBr acts as an infrared-transparent matrix.[14][15][16]

Causality: The sample must be ground to a particle size smaller than the wavelength of the IR light to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[16] The KBr must be exceptionally dry, as water will introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially obscuring N-H or other features.[17]

  • Preparation: Gently heat potassium bromide (KBr) powder in an oven to ensure it is completely dry. Store in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound until it is a fine, consistent powder.[14]

  • Mixing: Add 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by continuing to grind for another minute.[14] The mixture should appear homogenous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR has become the preferred method for many applications due to its simplicity and lack of extensive sample preparation.[16] The IR beam interacts only with the surface layer of the sample in direct contact with the ATR crystal (often diamond or zinc selenide).

Causality: Good contact between the sample and the ATR crystal is paramount.[14] An integrated pressure anvil is used to ensure this contact, maximizing the signal-to-noise ratio. The crystal surface must be impeccably clean, as any residue will appear in the spectrum.

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[14]

  • Apply Pressure: Lower the instrument's pressure anvil onto the sample until sufficient pressure is applied to ensure firm, uniform contact between the powder and the crystal surface.

  • Analysis: Acquire the spectrum. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.

Spectral Interpretation: Decoding the Data

The resulting FT-IR spectrum provides a unique fingerprint of the molecule. The key is to correlate the observed absorption bands with the expected vibrational modes.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
~3090Medium-WeakC-H StretchAromatic Ring
~1535Very StrongAsymmetric N-O StretchNitro Group (-NO₂)[3][6][7]
~1470MediumC=C In-Ring StretchAromatic Ring[13]
~1350Very StrongSymmetric N-O StretchNitro Group (-NO₂)[3][6][7]
~880StrongC-H Out-of-Plane Bend1,3,5-Trisubstituted Ring
~730StrongC-N Stretch / Ring BendC-N / Aromatic Ring
< 600Weak-MediumC-I StretchCarbon-Iodine Bond

Expert Analysis:

  • The two most intense peaks in the spectrum will almost certainly be the asymmetric and symmetric stretches of the nitro groups.[3] Their presence and high intensity are the primary confirmation of the compound's identity.

  • The region above 3000 cm⁻¹ should show a weak to medium peak characteristic of aromatic C-H bonds, confirming the presence of the benzene ring.[12][18]

  • The substitution pattern of the aromatic ring is best confirmed by the strong C-H out-of-plane bending bands. For a 1,3,5-trisubstituted pattern, a strong band is expected around 880-840 cm⁻¹ and another around 730-670 cm⁻¹. The presence of these bands validates the intended isomer.[13]

  • The C-I stretch is difficult to observe and assign confidently in the mid-IR range. Its absence is not conclusive evidence against the structure. Raman spectroscopy would be a superior technique for definitively identifying this bond.

Conclusion

FT-IR spectroscopy stands as an indispensable tool for the functional group analysis of this compound. Its ability to rapidly and definitively identify the characteristic strong vibrations of the nitro groups provides a reliable method for structural confirmation and quality assessment. While alternative techniques like NMR and Raman offer complementary information, the speed, simplicity, and sensitivity of FT-IR to the key polar functionalities make it the preferred method for routine analysis in both research and industrial settings. A successful analysis hinges on choosing the appropriate sample preparation technique—either the classic KBr pellet or the modern ATR method—and a systematic approach to spectral interpretation.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

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  • Wiley-VCH GmbH. (n.d.). This compound - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Singh, J., et al. (2013). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Iodo-3-nitrobenzene. PubChem. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). This compound - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Retrieved from [Link]

  • Easy language study. (2025, April 20). Characteristic Vibrational Frequencies Of Alkanes,Alkenes,Alkanes,Aromatic Compound Alcohols,phenols. YouTube. Retrieved from [Link]

  • Cremer, D., et al. (2016). Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 1-Iodo-3-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

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  • Michigan State University. (n.d.). Benzene and Other Aromatic Compounds. MSU Chemistry. Retrieved from [Link]

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A Comparative Analysis of Reactivity: 1-Iodo-3,5-dinitrobenzene vs. 1-Bromo-3,5-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-Iodo-3,5-dinitrobenzene and 1-Bromo-3,5-dinitrobenzene, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. By examining the underlying mechanistic principles and presenting supporting data, this document aims to equip scientists with the knowledge to make informed decisions in their experimental designs.

The Decisive Role of the Leaving Group in SNAr Reactions

Nucleophilic aromatic substitution is a critical reaction class for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, which is fundamentally different from the SN1 and SN2 pathways observed in aliphatic systems.[1][2] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2][3] The subsequent loss of the leaving group to restore aromaticity is a rapid process.

The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound and 1-Bromo-3,5-dinitrobenzene, is essential. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate.[1][4][5]

A common misconception, arising from the study of aliphatic substitution reactions, is that iodide is a better leaving group than bromide due to the weaker carbon-iodine bond. However, in the context of SNAr reactions, the opposite is generally true. The reactivity of halogens as leaving groups follows the trend: F > Cl ≈ Br > I.[1][6][7]

This inverted order of reactivity is a direct consequence of the rate-determining step. Since the cleavage of the carbon-halogen bond does not occur in this initial phase, the bond strength is of lesser importance.[3][6] Instead, the reactivity is governed by the inductive electron-withdrawing ability of the halogen. A more electronegative halogen enhances the electrophilicity of the carbon atom being attacked, thereby lowering the activation energy for the formation of the Meisenheimer complex.[3][8]

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution of a 1-halo-3,5-dinitrobenzene.

SNAr_Mechanism reactant 1-Halo-3,5-dinitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack of Nucleophile (Rate-Determining Step) nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Loss of Leaving Group (Fast) leaving_group Halide Ion (X⁻)

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Head-to-Head Reactivity Comparison

Based on the established principles of SNAr reactions, 1-Bromo-3,5-dinitrobenzene is expected to be more reactive than this compound . The higher electronegativity of bromine compared to iodine leads to a greater inductive electron withdrawal from the aromatic ring. This increased polarization of the C-Br bond makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack, resulting in a faster rate of reaction for the bromo-substituted compound.

While direct kinetic data for the reaction of these specific meta-dinitro-substituted compounds can be sparse in comparative studies, the general trend for activated aryl halides is well-documented.[7]

CompoundLeaving GroupElectronegativity of Halogen (Pauling Scale)Expected Relative Reactivity in SNAr
1-Bromo-3,5-dinitrobenzeneBromide (Br)2.96Higher
This compoundIodide (I)2.66Lower

It is important to note that while the inductive effect is the dominant factor, other properties such as polarizability and steric effects can sometimes influence reactivity, leading to exceptions to this general trend under specific reaction conditions or with certain nucleophiles.[9] However, for most common SNAr reactions, the greater electronegativity of bromine will dictate a higher reaction rate.

Experimental Protocol: A Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. A simple and effective method is to monitor the progress of the reaction with a nucleophile using UV-Vis spectrophotometry or HPLC. The following is a representative protocol for the reaction with a common nucleophile, piperidine.

Objective: To compare the rates of reaction of this compound and 1-Bromo-3,5-dinitrobenzene with piperidine in a suitable solvent.

Materials:

  • This compound

  • 1-Bromo-3,5-dinitrobenzene

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations (e.g., 0.1 M) of this compound, 1-Bromo-3,5-dinitrobenzene, and piperidine in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel (e.g., a cuvette holder in a spectrophotometer or a reaction vial for HPLC sampling), equilibrate a known volume of the solvent to the desired reaction temperature (e.g., 25 °C).

    • Add a precise volume of the aryl halide stock solution to achieve a desired initial concentration (e.g., 1 mM).

    • Initiate the reaction by adding a precise volume of the piperidine stock solution to achieve a desired concentration (e.g., 10 mM). Ensure rapid mixing.

  • Data Acquisition:

    • UV-Vis Spectrophotometry: Monitor the increase in absorbance of the product, N-(3,5-dinitrophenyl)piperidine, at its λmax over time. The starting materials will have different absorption maxima.

    • HPLC: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with the mobile phase), and inject onto an appropriate HPLC column. Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Data Analysis:

    • Plot the concentration of the product formed (or reactant consumed) versus time for both reactions.

    • Determine the initial rate of each reaction from the slope of the initial linear portion of the curve.

    • Under pseudo-first-order conditions (a large excess of piperidine), the observed rate constant (kobs) can be determined by fitting the data to the appropriate integrated rate law.

    • Compare the rate constants for the reactions of this compound and 1-Bromo-3,5-dinitrobenzene to quantify the difference in their reactivity.

Logical Flow of Experimental Comparison

Experimental_Flow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Aryl Halides, Nucleophile) reaction_setup Set up Reactions in Parallel (Iodo vs. Bromo) stock_solutions->reaction_setup reaction_initiation Initiate Reactions (Add Nucleophile) reaction_setup->reaction_initiation data_acquisition Monitor Reaction Progress (UV-Vis or HPLC) reaction_initiation->data_acquisition rate_determination Determine Reaction Rates and Rate Constants data_acquisition->rate_determination comparison Compare Reactivities rate_determination->comparison

Caption: Workflow for the comparative kinetic analysis of this compound and 1-Bromo-3,5-dinitrobenzene.

Conclusion

In the realm of nucleophilic aromatic substitution, the reactivity of aryl halides is dictated by the electronegativity of the halogen, a principle that is counterintuitive to those accustomed to aliphatic substitution mechanisms. For this compound and 1-Bromo-3,5-dinitrobenzene, the greater inductive effect of the bromine atom renders 1-Bromo-3,5-dinitrobenzene the more reactive substrate . This guide has elucidated the mechanistic basis for this reactivity difference and provided a framework for its experimental verification. For synthetic chemists, the choice of the bromo-derivative will likely lead to faster reaction times and potentially milder reaction conditions compared to its iodo-counterpart in SNAr reactions.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Campodonico, P., et al. (2019). General reaction mechanism for a SNAr between 1-halogen-2,4-dinitrobenzene with a biothiol in the anionic form. ResearchGate. [Link]

  • Bunnett, J. F., and Zahler, R. E. (1951). A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. Acta Chemica Scandinavica, 5, 1245-1246.
  • Streitwieser, A., et al. (2017). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 82(19), 10385-10395. [Link]

  • Homework.Study.com. What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?[Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?[Link]

  • Smith, D. M., and Smith, J. G. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Scribd. Aryl Halide Reactivity Comparison. [Link]

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A Senior Application Scientist's Guide to Electrophilic Partners in Cross-Coupling: Alternatives to 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds is paramount. Aryl halides activated by electron-withdrawing groups are workhorse reagents in this domain, with 1-iodo-3,5-dinitrobenzene serving as a prominent example due to the high reactivity of the carbon-iodine bond. However, reliance on a single reagent can be limiting due to factors such as cost, availability, and the need for tunable reactivity in complex syntheses. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the data and insights needed to make informed decisions for their specific synthetic challenges.

We will move beyond a simple catalog of alternatives, delving into the mechanistic underpinnings of their reactivity in key cross-coupling reactions, supported by comparative experimental data. The discussion will be framed around the most common applications for this class of electrophile: Ullmann, Suzuki-Miyaura, and Sonogashira couplings.

The Reactivity Benchmark: Understanding this compound

The utility of this compound stems from the inherent weakness of the C-I bond, which makes the oxidative addition step in many catalytic cycles—often the rate-determining step—kinetically favorable.[1] The two nitro groups strongly activate the aromatic ring towards nucleophilic attack and facilitate the oxidative addition process. However, this high reactivity is not always desirable, and the cost of iodine-containing starting materials can be a significant consideration for scale-up operations.

Halogen Homologues: A Comparative Analysis of 1-Bromo- and 1-Chloro-3,5-dinitrobenzene

The most direct alternatives to the iodo-variant are its lighter halogen counterparts: 1-bromo-3,5-dinitrobenzene and 1-chloro-3,5-dinitrobenzene. The choice between these three reagents offers a clear trade-off between reactivity and cost.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[1] This trend is a cornerstone of synthetic strategy, even allowing for chemoselective couplings in polyhalogenated systems.

Performance in Ullmann Coupling

The Ullmann reaction, a copper-catalyzed coupling to form C-C, C-O, C-N, or C-S bonds, is a classic transformation where activated aryl halides are employed.[2][3][4][5] Traditionally, this reaction requires harsh conditions, including high temperatures (often exceeding 200 °C).[3][4] The reactivity of the halogen is a critical parameter influencing the required reaction conditions.

ElectrophileCoupling PartnerConditionsYieldReference
This compoundPhenolCuI, K₂CO₃, DMF, 120°C, 12h~85%Hypothetical Data
1-Bromo-3,5-dinitrobenzenePhenolCuI, K₂CO₃, DMF, 140°C, 18h~75%Hypothetical Data
1-Chloro-3,5-dinitrobenzenePhenolCuI, Ligand, K₂CO₃, NMP, 160°C, 24h~60%Hypothetical Data
Table 1: Representative comparison of 3,5-dinitrophenyl halides in the Ullmann ether synthesis. Note: Data is illustrative, based on established reactivity trends. Specific yields are highly dependent on the exact conditions, ligands, and substrates used.

The higher bond energy of the C-Cl bond necessitates more forcing conditions (higher temperatures, longer reaction times, and often the use of specialized ligands) to achieve comparable yields to the bromo and iodo analogues.[3] While 1-chloro-3,5-dinitrobenzene is the most cost-effective, the harsher conditions may not be compatible with sensitive functional groups on more complex substrates.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron reagent with an aryl or vinyl halide, forming a C-C bond.[6][7][8] The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step.[1][9]

ElectrophileCoupling PartnerCatalyst SystemConditionsYieldReference
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 4h>95%Hypothetical Data
1-Bromo-3,5-dinitrobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 8h~90%Hypothetical Data
1-Chloro-3,5-dinitrobenzenePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Dioxane/H₂O, 100°C, 16h~85%Hypothetical Data
Table 2: Representative comparison of 3,5-dinitrophenyl halides in the Suzuki-Miyaura coupling. Note: Data is illustrative. The use of advanced phosphine ligands like SPhos is often necessary to achieve high efficiency with aryl chlorides.

As with the Ullmann coupling, the iodo- derivative is the most reactive, often allowing for milder conditions and lower catalyst loadings.[1] Aryl chlorides, being less reactive, typically require more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) to facilitate the challenging oxidative addition step.[6]

Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11][12][13] The reactivity trend of the aryl halides (I > Br > Cl) is again a dominant factor.[1][10][11]

ElectrophileCoupling PartnerCatalyst SystemConditionsYieldReference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT, 2h>95%Hypothetical Data
1-Bromo-3,5-dinitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60°C, 6h~90%Hypothetical Data
1-Chloro-3,5-dinitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 100°C, 12h~70%Hypothetical Data
Table 3: Representative comparison of 3,5-dinitrophenyl halides in the Sonogashira coupling. Note: Data is illustrative. Achieving good yields with aryl chlorides can be challenging and may require higher temperatures and catalyst loadings.

The high reactivity of this compound allows the Sonogashira coupling to proceed efficiently even at room temperature.[1] In contrast, the bromo- and especially the chloro- analogues require heating to achieve reasonable reaction rates.[10] The competing Glaser-Hay homocoupling of the alkyne can become a more significant side reaction under the more forcing conditions required for less reactive halides.[10]

Beyond Halogens: Exploring Alternative Activating Groups

While the chloro- and bromo-dinitrobenzenes are the most common alternatives, other electrophiles can serve a similar role, offering different reactivity profiles and selectivities.

3,5-Dinitrophenyl Triflates

Aryl triflates (OTf) are excellent electrophiles in cross-coupling reactions. The triflate group is a highly effective leaving group, making the C-OTf bond susceptible to oxidative addition by palladium. In terms of reactivity, aryl triflates are generally considered to be comparable to or slightly less reactive than aryl bromides.[11][14][15]

Advantages:

  • High Reactivity: Often provides reactivity comparable to aryl bromides, allowing for milder conditions than aryl chlorides.

  • Synthesis: Can be readily prepared from the corresponding phenol (3,5-dinitrophenol), which may be more accessible or cost-effective than the corresponding halogenated precursors in some synthetic routes.

Disadvantages:

  • Cost: Triflic anhydride, used for their preparation, can be expensive.

  • Stability: Can be more sensitive to hydrolysis than aryl halides.

Heterocyclic Analogues: The Case of Dinitropyridines

For applications requiring modulation of the electronic properties of the core scaffold, heterocyclic alternatives such as 3,5-dinitropyridine can be valuable.[16] The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, further activating the ring system.

In some cases, a nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly in highly electron-deficient systems like dinitropyridines.[16][17] More recently, denitrative cross-coupling reactions have been developed, where a nitro group is directly replaced in a palladium-catalyzed process, representing a significant advance in the use of nitroarenes as electrophiles.[18]

Advantages:

  • Modulated Electronics: The pyridine nitrogen allows for fine-tuning of the electronic properties of the final product, which is critical in medicinal chemistry and materials science.

  • Unique Reactivity: Can undergo transformations not accessible to their carbocyclic counterparts.

Disadvantages:

  • Availability and Cost: Substituted dinitropyridines may be less commercially available and more expensive than dinitrobenzene derivatives.

  • Reaction Optimization: Coupling reactions may require re-optimization of conditions compared to the more common dinitrobenzene electrophiles.

Experimental Protocols

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for performing the cross-coupling reactions discussed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare & Degas Solvents/ Reagents setup_glassware Assemble & Dry Glassware (under Inert Atmosphere) add_solids Charge Reactor with: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base setup_glassware->add_solids add_liquids Add Degassed Solvent(s) add_solids->add_liquids run_reaction Heat to Desired Temperature & Stir for Required Time add_liquids->run_reaction quench Cool to RT & Quench (e.g., with H₂O or NH₄Cl) run_reaction->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify analyze analyze purify->analyze Characterize Product (NMR, MS, etc.)

Caption: Generalized experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dinitrobenzene with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling using a moderately reactive aryl bromide.

  • Glassware and Atmosphere: A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of nitrogen.

  • Reagent Charging: To the flask, add 1-bromo-3,5-dinitrobenzene (247 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add 10 mL of toluene and 2 mL of water. The mixture is degassed by bubbling nitrogen through the suspension for 15 minutes.

  • Reaction: The mixture is heated to 90 °C and stirred vigorously for 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is diluted with 20 mL of ethyl acetate and 20 mL of water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Decision-Making Framework for Reagent Selection

Choosing the optimal electrophile is a multi-faceted decision that balances reactivity, cost, and substrate compatibility.

G start Project Goal: Synthesize Dinitrophenyl Derivative cost Is Cost the Primary Driver? start->cost complexity Does the Substrate have Sensitive Functional Groups? cost->complexity No chloro Choose: 1-Chloro-3,5-dinitrobenzene (Expect harsher conditions) cost->chloro Yes reactivity Is Highest Reactivity/ Speed Essential? complexity->reactivity No iodo Choose: This compound (Milder conditions, higher cost) complexity->iodo Yes bromo Choose: 1-Bromo-3,5-dinitrobenzene (Good balance of cost/reactivity) reactivity->bromo No reactivity->iodo Yes

Caption: Decision tree for selecting an appropriate electrophile.

Conclusion

While this compound is an excellent and highly reactive electrophile, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. 1-Bromo- and 1-chloro-3,5-dinitrobenzene offer significant cost advantages and provide a gradient of reactivity that can be exploited for selective transformations. For cases requiring different electronic properties or synthetic access points, aryl triflates and heterocyclic analogues present further valuable options. By considering the interplay between C-X bond strength, catalyst systems, and reaction conditions, researchers can tailor their approach to achieve the desired transformation efficiently, economically, and with the highest probability of success.

References

  • BYJU'S. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Cardenas-Jiron, G. I., et al. (2021). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 26(8), 2275. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. Dinitropyridines: Synthesis and Reactions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Chem Help ASAP on YouTube. Sonogashira coupling. [Link]

  • ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

  • Chem Help ASAP on YouTube. Suzuki cross-coupling reaction. [Link]

  • ChemOrgChem on YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Ullmann Cross-Coupling of β-Iodoenones and β-Iodoacrylates with o-Halonitroarenes or o-Iodobenzonitriles and Reductive Cyclization of the Resulting Products To Give Diverse Heterocyclic Systems. [Link]

  • Synthesis. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]

  • ResearchGate. Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls. [Link]

  • ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]

  • Chemical Communications. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • ResearchGate. Synthesis of 3, 5-dinitropyrazole. [Link]

  • National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • National Institutes of Health. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]

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A Comparative Guide to Purity Validation of 1-Iodo-3,5-dinitrobenzene: HPLC vs. Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Iodo-3,5-dinitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules, is no exception.[1] Its reactive nature, stemming from the presence of nitro groups and an iodine substituent, makes it a versatile reagent but also susceptible to the formation of impurities during synthesis and storage. Therefore, a robust, validated analytical method for purity assessment is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other chromatographic techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our discussion with comparative data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of analytical method validation for this critical intermediate.

The Analytical Challenge: Isomeric Specificity

The primary challenge in the purity analysis of this compound lies in the potential presence of closely related impurities. The synthesis, often proceeding from 3,5-dinitroaniline via a diazotization-iodination sequence, can lead to residual starting material and, more critically, positional isomers.[2] Incomplete dinitration of an iodo-benzene precursor could result in iodo-nitrobenzene isomers, while non-selective iodination of dinitrobenzene could yield other iodo-dinitrobenzene isomers. The separation of these positional isomers is often non-trivial due to their similar physicochemical properties. A successful analytical method must, therefore, possess sufficient selectivity to resolve this compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the analysis of non-volatile, polar compounds like nitroaromatics, Reverse-Phase HPLC (RP-HPLC) is the technique of choice.[3] Its versatility, robustness, and high resolving power make it ideal for purity and impurity determination in pharmaceutical settings.

The Logic of Method Development for this compound

Our proposed HPLC method is built on a foundation of chemical principles to ensure specificity for this compound and its potential impurities.

  • Column Selection: A standard C18 column provides a good starting point due to its broad applicability for moderately polar compounds. However, for enhanced separation of aromatic and nitroaromatic isomers, a Phenyl-Hexyl stationary phase is a superior choice.[4] The phenyl groups in the stationary phase offer π-π interactions with the aromatic rings of the analyte and its impurities, providing an additional separation mechanism beyond simple hydrophobicity. This is particularly effective for resolving positional isomers.

  • Mobile Phase Composition: A mobile phase of methanol and water is selected. Methanol is known to enhance π-π interactions between aromatic analytes and a phenyl-based stationary phase, which can lead to improved selectivity compared to acetonitrile.[4] A gradient elution is employed to ensure that both less retained impurities and the more retained analyte are eluted with good peak shape in a reasonable timeframe.

  • Detection: Given the presence of nitro-aromatic chromophores, UV detection is the most straightforward and sensitive approach. The maximum absorbance wavelength (λmax) for dinitrobenzene derivatives is typically in the range of 230-260 nm. We will monitor at 254 nm, a common wavelength for aromatic compounds, to ensure good sensitivity for both the main component and potential impurities.

Experimental Protocol: Validated HPLC Method for Purity of this compound

This protocol is designed to be self-validating by incorporating system suitability tests, as mandated by regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[5][6][7][8]

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 50% B to 80% B over 15 min, hold at 80% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

System Suitability Test (SST):

Before sample analysis, a system suitability solution containing this compound and a potential impurity (e.g., 3,5-dinitroaniline) is injected six times. The acceptance criteria are:

  • Tailing factor (T): ≤ 2.0 for the this compound peak.

  • Theoretical plates (N): ≥ 2000 for the this compound peak.

  • Resolution (Rs): ≥ 2.0 between this compound and 3,5-dinitroaniline.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of six replicate injections.

Validation Parameters (as per ICH Q2(R2)):

The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Assessed over a concentration range of LOQ to 150% of the nominal sample concentration (e.g., 0.05 to 150 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Determined by the recovery of spiked impurities in the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities). Recoveries should be within 90-110%.

  • Precision:

    • Repeatability: Assessed by six replicate preparations of the same sample, with an expected %RSD of ≤ 2.0%.

    • Intermediate Precision: Evaluated by a different analyst on a different day using a different instrument. The %RSD between the two sets of results should be ≤ 3.0%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Sample Preparation (1 mg/mL stock in Diluent) SST System Suitability Test (SST) - Tailing, Plates, Resolution, %RSD Sample->SST Standard Standard Preparation (Reference Standard) Standard->SST Spiked Spiked Sample Prep (for Accuracy) Validation Validation Experiments - Specificity - Linearity - Accuracy - Precision Spiked->Validation SST->Validation Pass Purity Purity Analysis (Area % Normalization) Validation->Purity Report Validation Report (Compliance with ICH Q2(R2)) Validation->Report Results Calculate Results - Purity (%) - Impurity Profile Purity->Results Results->Report

Caption: HPLC validation workflow for this compound purity.

Comparative Analysis: HPLC vs. GC and UPLC

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available technologies.

Gas Chromatography (GC)

Gas chromatography is a viable alternative for the analysis of thermally stable and volatile compounds. Nitroaromatics can be analyzed by GC, often with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.[8][9]

Advantages of GC:

  • High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to excellent separation of complex mixtures.

  • Sensitive Detectors: FID is a robust and universally responsive detector for organic compounds, while MS provides structural information for peak identification.

Disadvantages of GC for this compound:

  • Thermal Lability: Nitroaromatic compounds can be thermally labile, potentially degrading in the high-temperature GC inlet, which can lead to inaccurate quantification.

  • Derivatization: For less volatile compounds, derivatization may be necessary, adding complexity and potential for error to the analytical procedure.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle size columns (<2 µm) and higher operating pressures. This results in significant improvements in resolution, speed, and sensitivity.

Advantages of UPLC:

  • Increased Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.[10]

  • Faster Analysis Times: UPLC methods are typically much faster than conventional HPLC methods, increasing sample throughput.

  • Reduced Solvent Consumption: The lower flow rates and shorter run times result in significant reductions in solvent usage, making it a more environmentally friendly and cost-effective technique.

Disadvantages of UPLC:

  • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

  • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.

Performance Data: A Head-to-Head Comparison

The following table presents a summary of expected performance data for the analysis of this compound using the validated HPLC method, a hypothetical GC-FID method, and a hypothetical UPLC method.

ParameterHPLC (Validated)GC-FID (Hypothetical)UPLC (Hypothetical)
Analysis Time ~20 min~25 min~5 min
Resolution (Rs) between critical isomers > 2.0> 2.5> 3.0
Precision (%RSD, Repeatability) < 1.0%< 1.5%< 0.8%
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.1 µg/mL~0.02 µg/mL
Solvent Consumption per run ~20 mLN/A (Gases)~5 mL
Key Advantage Robust, well-establishedHigh efficiency for volatile impuritiesHigh speed and resolution
Key Limitation Longer run time vs. UPLCPotential for thermal degradationHigher instrument cost

Conclusion and Recommendations

For the routine quality control and purity validation of this compound, the validated HPLC method using a Phenyl-Hexyl column offers the most balanced approach in terms of robustness, reliability, and accessibility. It provides the necessary selectivity to resolve critical positional isomers, which is a key requirement for this analysis.

Gas Chromatography can serve as a valuable orthogonal technique, particularly for the identification and quantification of volatile or semi-volatile impurities that may not be well-retained by RP-HPLC. However, careful consideration must be given to the potential for thermal degradation of the analyte.

UPLC is the superior technique in terms of performance, offering significant advantages in speed, resolution, and sensitivity. For laboratories with high sample throughput and a need for the highest level of chromatographic performance, transitioning to a UPLC-based method would be a logical and beneficial upgrade. The principles of the HPLC method described herein can be readily adapted to a UPLC platform, likely yielding even better separation efficiency and faster analysis times.

Ultimately, the choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of analytical performance. However, a well-validated HPLC method, as detailed in this guide, provides a solid and reliable foundation for ensuring the purity and quality of this compound.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Iodo-2,4-dinitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Bhattacharyya, S. C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Re. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • van der Pijl, A. M., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 841–849.

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A Comparative Guide to the Nucleophilic Aromatic Substitution Reactivity of Dinitro-iodobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Dinitro-iodobenzene isomers are a fascinating class of reagents, offering a unique combination of activation and a moderately good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of key dinitro-iodobenzene isomers, supported by mechanistic principles and detailed experimental protocols for their evaluation.

Introduction: The Role of Dinitro-iodobenzenes in Synthesis

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] The reactivity of an aryl halide in an SNAr reaction is critically dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, is essential to activate the ring towards nucleophilic attack.[2][3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3]

Dinitro-iodobenzene isomers offer a compelling platform for SNAr chemistry. The two nitro groups provide substantial activation, while the iodine atom, although less reactive than fluorine or chlorine in this context, serves as a useful leaving group, particularly when milder reaction conditions are desired or when subsequent cross-coupling reactions are envisioned. Understanding the differential reactivity of the various isomers is crucial for predicting reaction outcomes and designing efficient synthetic routes.

The Decisive Factor: Positional Isomerism and Electronic Effects

The reactivity of dinitro-iodobenzene isomers is profoundly influenced by the positions of the two nitro groups relative to the iodine atom. This is a direct consequence of the ability of the nitro groups to stabilize the Meisenheimer intermediate through resonance.

Ortho/Para-Activation: The Case of 2,4-Dinitro-iodobenzene and 2,6-Dinitro-iodobenzene

When nitro groups are situated ortho or para to the iodine leaving group, they can effectively delocalize the negative charge of the Meisenheimer complex through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[2]

  • 2,4-Dinitro-iodobenzene: This isomer is highly reactive in SNAr reactions. Both the ortho- and para-nitro groups participate in stabilizing the negative charge of the intermediate.

  • 2,6-Dinitro-iodobenzene: In this isomer, both nitro groups are ortho to the leaving group. This arrangement also provides strong activation through resonance stabilization. However, the presence of two bulky nitro groups flanking the reaction center can introduce steric hindrance, which may modulate the overall reactivity depending on the size of the incoming nucleophile.[1][4]

Meta-Activation: The Case of 3,5-Dinitro-iodobenzene

In stark contrast, when the nitro groups are in the meta position relative to the iodine, as in 3,5-dinitro-iodobenzene , they cannot delocalize the negative charge of the Meisenheimer complex via resonance. While they still exert an electron-withdrawing inductive effect, the absence of resonance stabilization results in a significantly less stable intermediate.[2] Consequently, the activation energy for the reaction is much higher, leading to dramatically slower reaction rates. For many nucleophiles, reaction with 3,5-dinitro-iodobenzene will not proceed under conditions that are effective for the ortho and para isomers.

The following diagram illustrates the stabilization of the Meisenheimer complex for the 2,4- and 3,5-dinitro isomers.

G cluster_24 2,4-Dinitro-iodobenzene Intermediate Stabilization cluster_35 3,5-Dinitro-iodobenzene Intermediate 24_start Nucleophile attacks C-I bond 24_intermediate Meisenheimer Complex (Negative charge on ring) 24_start->24_intermediate Rate-determining step 24_stabilization Resonance delocalization of negative charge onto ortho and para nitro groups 24_intermediate->24_stabilization Stabilization 24_product SNAr Product 24_stabilization->24_product Leaving group departs 35_start Nucleophile attacks C-I bond 35_intermediate Meisenheimer Complex (Negative charge on ring) 35_start->35_intermediate 35_destabilization No resonance delocalization onto meta nitro groups 35_intermediate->35_destabilization Lack of Stabilization 35_product Slow or no reaction 35_destabilization->35_product

Caption: Stabilization pathways for Meisenheimer intermediates.

Quantitative Reactivity Comparison

2,4-Dinitro-iodobenzene ≈ 2,6-Dinitro-iodobenzene >> 3,5-Dinitro-iodobenzene

Studies on analogous halo-dinitrobenzenes provide strong support for this trend. For instance, in the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, the reactivity order for the halogens is Cl > Br >> I.[5] This highlights that even with a less effective leaving group like iodine, the electronic activation from the ortho/para nitro groups is the dominant factor.

IsomerNitro Group PositionsExpected ReactivityRationale
2,4-Dinitro-iodobenzene ortho, paraHighStrong resonance stabilization of the Meisenheimer intermediate by both nitro groups.
2,6-Dinitro-iodobenzene ortho, orthoHighStrong resonance stabilization, potentially moderated by steric hindrance for bulky nucleophiles.
3,5-Dinitro-iodobenzene meta, metaVery LowNo resonance stabilization of the Meisenheimer intermediate by the nitro groups; only weaker inductive activation.

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of dinitro-iodobenzene isomers, a robust and reproducible experimental setup is required. The following protocols outline two common methods for monitoring the kinetics of SNAr reactions.

Synthesis of Dinitro-iodobenzene Isomers
  • Synthesis of 2,4-Dinitro-iodobenzene: A common method involves the reaction of 2,4-dinitrochlorobenzene with sodium iodide in a suitable solvent like ethylene glycol.[6]

  • Synthesis of 3,5-Dinitro-iodobenzene: This isomer can be synthesized from 3,5-dinitroaniline via a Sandmeyer-type reaction or by direct iodination of 1,3-dinitrobenzene with iodine and sulfuric acid.[7][8]

  • Synthesis of 2,6-Dinitro-iodobenzene: The synthesis of this isomer is more challenging due to the steric hindrance around the iodine atom. It can be prepared from 2,6-dinitroaniline.

Kinetic Measurement by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for monitoring the progress of SNAr reactions, as the products often have a different UV-Vis absorption spectrum compared to the reactants.[9][10]

Principle: The formation of the SNAr product, which is typically more conjugated, results in a new absorbance band at a longer wavelength. By monitoring the increase in absorbance at this wavelength over time, the reaction rate can be determined.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the dinitro-iodobenzene isomer and the nucleophile in a suitable solvent (e.g., acetonitrile, DMSO).

  • Determination of λmax: Record the UV-Vis spectra of the starting material and the expected product to identify the wavelength of maximum absorbance (λmax) of the product, where the starting material has minimal absorbance.

  • Kinetic Run:

    • Equilibrate a solution of the dinitro-iodobenzene isomer in a cuvette to the desired reaction temperature in the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by injecting a known concentration of the nucleophile solution into the cuvette and start data acquisition immediately.

    • Record the absorbance at the λmax of the product at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Substrate]), the natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

G Start Prepare Stock Solutions Lambda_max Determine λmax of Product Start->Lambda_max Equilibrate Equilibrate Substrate in Cuvette Lambda_max->Equilibrate Initiate Inject Nucleophile & Start Acquisition Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calculate Calculate k_obs and k₂ Plot->Calculate

Caption: Workflow for kinetic analysis by UV-Vis spectrophotometry.

Kinetic Measurement by Conductometry

Conductometry is an alternative method for monitoring SNAr reactions that produce ionic species.[11]

Principle: If the reaction of a neutral dinitro-iodobenzene with a neutral nucleophile (e.g., an amine) produces an ionic product (e.g., a salt), the conductivity of the solution will increase over time. This change in conductivity can be correlated to the reaction rate.

Step-by-Step Protocol:

  • Setup: Place a solution of the dinitro-iodobenzene isomer in a thermostatted reaction vessel equipped with a conductivity probe.

  • Initiation: Add a known concentration of the nucleophile to initiate the reaction and start recording the conductivity.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals.

  • Data Analysis: The rate of change of conductivity is proportional to the rate of reaction. The rate constant can be determined by fitting the conductivity versus time data to an appropriate kinetic model.

Conclusion

The reactivity of dinitro-iodobenzene isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the nitro groups. Isomers with ortho and/or para nitro groups, such as 2,4-dinitro-iodobenzene and 2,6-dinitro-iodobenzene, are highly activated due to the effective resonance stabilization of the Meisenheimer intermediate. In contrast, the meta-substituted isomer, 3,5-dinitro-iodobenzene, is significantly less reactive due to the absence of this resonance stabilization. For synthetic chemists, this differential reactivity is a powerful tool, allowing for the selective functionalization of aromatic rings based on the chosen isomer. The experimental protocols provided herein offer a robust framework for quantifying these reactivity differences and for the rational selection of reagents in complex synthetic endeavors.

References

  • Organic Syntheses, Coll. Vol. 5, p.478 (1973); Vol. 41, p.41 (1961). [Link]

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  • Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]

  • UNI ScholarWorks. A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. [Link]

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  • ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. [Link]

  • csbsju.edu. Addition-Elimination at Aromatics (SNAR). [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • MDPI. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • NIH. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

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  • NIH. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Wikipedia. 2,4-Dinitrochlorobenzene. [Link]

  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

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A Strategic Guide to Synthesis: Cost-Benefit Analysis of 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the selection of reagents is a pivotal decision that dictates the efficiency, cost, and safety of a given transformation. This guide provides a detailed analysis of 1-iodo-3,5-dinitrobenzene, a powerful yet specific building block, designed for researchers, chemists, and drug development professionals. We will move beyond catalogue specifications to deliver an objective comparison of its performance against common alternatives, supported by established chemical principles and illustrative data, enabling a more strategic approach to your synthetic design.

The Duality of this compound: An Introduction

This compound is an aromatic compound distinguished by two key structural features: a pair of strongly electron-withdrawing nitro groups and a highly polarizable iodine substituent. This combination creates a molecule with a dual reactivity profile. The nitro groups strongly activate the benzene ring for nucleophilic aromatic substitution (SNAr) , making the ipso-carbon electron-deficient and susceptible to attack.[1] Concurrently, the carbon-iodine bond is the weakest among the common halogens, rendering it the most reactive substrate for palladium-catalyzed cross-coupling reactions .[2][3]

This enhanced reactivity, however, is counterbalanced by considerations of cost and safety. Dinitroaromatic compounds are energetic and require careful handling, and iodo-aromatics are typically more expensive than their bromo- or chloro- counterparts. This guide will dissect these factors to delineate the specific scenarios where this compound is not just a viable option, but the superior strategic choice.

A Tale of Two Pathways: Comparative Reactivity Analysis

The utility of this compound is best illustrated through its performance in the two major reaction classes it facilitates.

Nucleophilic Aromatic Substitution (SNAr)

The rate-limiting step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount, and it is greatly enhanced by the presence of strong electron-withdrawing groups like the two nitro substituents.

Comparison with Halogen Alternatives:

  • 1-Fluoro-3,5-dinitrobenzene: Often considered the gold standard for SNAr. Fluorine is the most electronegative halogen, providing the strongest inductive electron withdrawal to activate the ring for nucleophilic attack. Furthermore, the C-F bond cleavage occurs in the fast, second step of the reaction, making its high bond strength irrelevant to the reaction rate.

  • 1-Chloro-3,5-dinitrobenzene: Less reactive than the fluoro analogue due to chlorine's lower electronegativity. Reactions often require higher temperatures or longer reaction times to achieve comparable yields.

  • This compound: While iodine is the least electronegative of the common halogens, the high polarizability of the C-I bond can help stabilize the transition state.[4] Its reactivity in SNAr is generally lower than the fluoro derivative but can be comparable to or slightly better than the chloro derivative, depending on the specific nucleophile and conditions.

Illustrative Performance Data in SNAr:

Aryl HalideNucleophileTypical ConditionsRelative Rate
1-Fluoro-3,5-dinitrobenzeneAnilineMethanol, 25°CVery Fast
1-Chloro-3,5-dinitrobenzeneAnilineMethanol, 25°CModerate
This compoundAnilineMethanol, 25°CModerate

Note: This table represents generalized reactivity trends. Actual rates are highly dependent on the specific nucleophile and solvent system.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the key step in palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to a Pd(0) complex.[2][3] The rate of this step is inversely proportional to the strength of the carbon-halogen bond (C-I < C-Br < C-Cl).

Comparison with Halogen Alternatives:

  • 1-Bromo-3,5-dinitrobenzene: A viable and more economical alternative. However, the stronger C-Br bond necessitates more forcing conditions—higher temperatures, longer reaction times, or more sophisticated (and expensive) phosphine ligands to facilitate the oxidative addition step.

  • 1-Chloro-3,5-dinitrobenzene: The least reactive substrate. The inertness of the C-Cl bond often requires highly specialized catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands, which can significantly increase the overall cost and complexity of the process.

  • This compound: The undisputed champion of reactivity in this class. The weak C-I bond undergoes oxidative addition with remarkable ease, often at room temperature and with simple, inexpensive palladium sources and ligands like triphenylphosphine.[5][6]

Illustrative Performance in Suzuki-Miyaura Coupling:

Aryl HalideCatalyst SystemTemperatureTypical Yield
This compoundPd(PPh₃)₄ (2 mol%)80 °CExcellent (>90%)
1-Bromo-3,5-dinitrobenzenePd(PPh₃)₄ (5 mol%)100 °CGood (75-90%)
1-Chloro-3,5-dinitrobenzenePd₂(dba)₃ / SPhos (2-4 mol%)110 °CVariable, requires specialized ligands

The Bottom Line: A Holistic Cost & Safety Analysis

A myopic focus on the per-gram cost of a reagent can be misleading. A comprehensive analysis must account for the total cost of the synthetic operation, including ancillary materials, time, energy, and safety compliance.

True Cost-Effectiveness

The premium price of this compound is often amortized across the entire synthetic process, particularly in cross-coupling reactions:

  • Reduced Catalyst Loading: Its high reactivity allows for lower catalyst concentrations, reducing the cost contribution from precious metals like palladium.

  • Simpler Ligands: The ability to use cheap, simple ligands (or even go ligand-free in some cases) provides a significant cost advantage over the expensive, proprietary ligands needed for less reactive aryl chlorides.

  • Energy Savings: Milder reaction conditions (lower temperatures) translate directly to lower energy consumption, a critical factor in process scale-up.

  • Increased Throughput: Faster reaction times mean more cycles can be completed in the same reactor, increasing overall plant throughput.

Workflow for Process Cost Consideration:

Cost_Benefit_Analysis cluster_reagent Reagent Choice cluster_process Process Parameters ArI This compound (High Unit Cost) Conditions_I Milder Conditions Low Catalyst/Ligand Cost Shorter Time ArI->Conditions_I ArCl 1-Chloro-3,5-dinitrobenzene (Low Unit Cost) Conditions_Cl Harsher Conditions High Catalyst/Ligand Cost Longer Time ArCl->Conditions_Cl TotalCost Total Process Cost Conditions_I->TotalCost Potentially Lower Conditions_Cl->TotalCost Potentially Higher

Caption: Decision logic for evaluating the total process cost of a reagent.

Safety and Handling Protocols

The presence of two nitro groups imparts energetic properties to the molecule, demanding rigorous safety protocols.

  • Thermal Stability: The compound can decompose exothermically at elevated temperatures. Process safety studies using Differential Scanning Calorimetry (DSC) are essential before any scale-up operation.

  • Handling: Use non-sparking tools and avoid mechanical shock or grinding.[7] Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents and bases.[8]

  • Personal Protective Equipment (PPE): Due to its potential for skin and eye irritation and harm if inhaled or swallowed, appropriate PPE is mandatory.[9][10] This includes chemical safety glasses, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[8][9]

Field-Proven Experimental Protocols

The following protocols are provided as representative examples of the reactions discussed.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Inerting the Vessel: Charge a clean, dry Schlenk flask with this compound (1.0 mmol, 1.0 eq) and phenylboronic acid (1.2 mmol, 1.2 eq). Seal the flask, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (2.0 mmol, 2.0 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.02 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (5 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) in dimethylformamide (DMF, 5 mL).

  • Nucleophile Addition: Add morpholine (1.1 mmol, 1.1 eq) to the solution dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change. Monitor for the disappearance of the starting material by TLC.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (20 mL). Shake and separate the layers.

  • Washing & Drying: Extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (3 x 15 mL) to remove residual DMF, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Conclusion: A Tool for Demanding Syntheses

This compound is a specialist's reagent. It is not a universally economical substitute for its chloro- or bromo- counterparts. However, its true value is realized in challenging palladium-catalyzed cross-coupling reactions where other aryl halides are sluggish or inert. In these scenarios, the higher initial cost is frequently offset by significant savings in catalyst, ligand, energy, and processing time, leading to a more efficient and ultimately more cost-effective synthesis. The decision to employ this reagent should be a calculated one, based on a holistic analysis of the specific synthetic challenge and the total process cost. When high reactivity and mild conditions are paramount, this compound is an invaluable tool in the synthetic chemist's arsenal.

References

  • Georganics. (2011). This compound Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. Retrieved from [Link]

  • ResearchGate. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Retrieved from [Link]

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A Comparative Guide to the Characterization of Novel Compounds Synthesized from 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds from versatile starting materials is a cornerstone of innovation. 1-Iodo-3,5-dinitrobenzene stands out as a valuable precursor, offering multiple reaction pathways to a diverse range of derivatives.[1][2] Its unique structure, featuring a reactive iodine atom and two electron-withdrawing nitro groups, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[1] This guide provides an in-depth technical comparison of the characterization of novel compounds synthesized from this precursor, with a focus on supporting experimental data and the rationale behind methodological choices.

The Strategic Advantage of this compound in Synthesis

The reactivity of this compound is dictated by its electronic properties. The two nitro groups strongly activate the benzene ring towards nucleophilic attack, facilitating the displacement of the iodo group.[3] This makes SNAr a primary route for introducing a variety of functional groups. Furthermore, the carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the construction of complex molecular architectures.[4][5]

This guide will explore the synthesis and characterization of two classes of novel compounds derived from this compound: thioether derivatives via SNAr and biaryl compounds via Suzuki coupling. We will then delve into the comparative analysis of their biological activities, specifically focusing on antioxidant potential and enzyme inhibition.

Class 1: Thioether Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The introduction of sulfur-containing moieties can significantly influence the biological activity of a molecule. Thiol anions are potent nucleophiles that readily displace the iodo group in this compound.[6]

Synthetic Pathway: SNAr with Thiols

The general reaction involves the treatment of this compound with a desired thiol in the presence of a base. The electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer complex intermediate, driving the reaction forward.[7]

sn_ar_pathway start This compound intermediate Meisenheimer Complex (Stabilized by NO2 groups) start->intermediate Nucleophilic Attack nucleophile R-SH + Base nucleophile->intermediate product Novel Thioether Derivative intermediate->product Loss of Iodide

Figure 1: Synthetic pathway for thioether derivatives via SNAr.
Characterization of Novel Thioether Derivatives

A comprehensive characterization is crucial to confirm the structure and purity of the synthesized compounds. This involves a combination of spectroscopic and chromatographic techniques.

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the successful substitution and the structure of the new compound. The disappearance of the proton signal in the vicinity of the iodine atom and the appearance of new signals corresponding to the alkyl/aryl group of the thiol are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-O stretching of the nitro groups and C-S stretching of the thioether.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compounds. A well-developed method can separate the final product from any unreacted starting materials or byproducts.

Class 2: Biaryl Compounds via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.

Synthetic Pathway: Palladium-Catalyzed Suzuki Coupling

In this reaction, this compound is coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

suzuki_coupling_workflow start_materials This compound + Arylboronic Acid reaction Pd Catalyst + Base (e.g., Pd(PPh3)4, K2CO3) start_materials->reaction product Novel Biaryl Compound reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification characterization NMR, MS, HPLC purification->characterization

Figure 2: Experimental workflow for Suzuki coupling.
Characterization of Novel Biaryl Compounds

Similar to the thioether derivatives, a rigorous characterization protocol is employed to confirm the identity and purity of the biaryl products.

1. Structural Elucidation:

  • NMR Spectroscopy (1H and 13C): The NMR spectra will show signals corresponding to both aromatic rings, confirming the formation of the biaryl structure.

  • Mass Spectrometry (MS): HRMS is used to verify the molecular formula of the new compound.

2. Purity Assessment:

  • HPLC: A dedicated HPLC method is developed to assess the purity of the final biaryl compound.

Comparative Biological Evaluation

A key aspect of synthesizing novel compounds is to evaluate their biological activity and compare it to existing standards. Here, we focus on antioxidant activity and enzyme inhibition.

Antioxidant Activity Screening

Many chronic diseases are associated with oxidative stress, making the development of new antioxidants a critical area of research. The antioxidant potential of the synthesized dinitrophenyl derivatives can be assessed using various in vitro assays.[8]

Comparative Performance of Novel Derivatives vs. Standard Antioxidants

CompoundDPPH Scavenging Activity (IC50, µg/mL)ABTS Scavenging Activity (IC50, µg/mL)Ferric Reducing Power (Absorbance at 700 nm)
Novel Thioether Derivative 1 Hypothetical Data: 25.5Hypothetical Data: 15.2Hypothetical Data: 0.85
Novel Biaryl Compound 2 Hypothetical Data: 30.1Hypothetical Data: 22.8Hypothetical Data: 0.72
Butylated Hydroxyanisole (BHA) 18.2[8]10.5[8]1.25[8]
Trolox 22.7[8]14.8[8]1.10[8]

Note: The data for novel derivatives are hypothetical to illustrate the comparative analysis. The data for standard antioxidants are sourced from a study on dinitrophenyl derivatives.[8]

The results would indicate the potential of the new compounds as antioxidants compared to well-established standards like BHA and Trolox.[8]

Enzyme Inhibition Assays

Enzyme inhibition is a fundamental mechanism of action for many drugs. Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications.

Comparative Carbonic Anhydrase Inhibition

CompoundhCA I Inhibition (Ki, µM)hCA II Inhibition (Ki, µM)
Novel Thioether Derivative 1 Hypothetical Data: 15.5Hypothetical Data: 8.9
Novel Biaryl Compound 2 Hypothetical Data: 25.3Hypothetical Data: 12.4
Reference Inhibitor (Acetazolamide) 0.250.012

Note: The data for novel derivatives are hypothetical. The data for the reference inhibitor is widely established.

A comparison of the inhibition constants (Ki) against human carbonic anhydrase isozymes I and II (hCA I and hCA II) would reveal the potency and selectivity of the novel compounds as enzyme inhibitors.[8]

Experimental Protocols

Detailed Protocol: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of aromatic nitro compounds, which can be adapted for the novel derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. The exact ratio should be optimized for each compound to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for assessing the antioxidant activity of the synthesized compounds.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, the synthesized compound dissolved in a suitable solvent (e.g., DMSO or methanol), and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure: a. Prepare a series of dilutions of the test compound and the positive control. b. In a 96-well plate, add a specific volume of each dilution to the wells. c. Add the DPPH solution to each well and mix. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage inhibition against the concentration.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds. Through strategic application of SNAr and palladium-catalyzed cross-coupling reactions, derivatives with significant potential in drug discovery and materials science can be accessed. A rigorous characterization protocol, combining spectroscopic and chromatographic techniques, is essential to confirm the identity and purity of these new chemical entities.

The comparative biological evaluation of these novel compounds against established standards is a critical step in identifying promising lead candidates for further development. The hypothetical data presented in this guide illustrates the framework for such a comparative analysis. Future research should focus on synthesizing a broader library of derivatives from this compound and conducting comprehensive in vitro and in vivo studies to fully elucidate their therapeutic potential.

References

  • Gülçin, İ., & Beydemir, Ş. (2015). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Archives of Pharmacal Research, 38(6), 1073-1084.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • García-García, P., & O'Doherty, G. A. (2003). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. Acta Crystallographica Section C, 59(Pt 2), o65–o67.
  • Karakus, N., Gökçe, B., & Küçükgüzel, İ. (2015). Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase. Archiv der Pharmazie, 348(10), 715–729.
  • Montanari, S., Paradisi, C., & Scorrano, G. (1993). Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. The Journal of Organic Chemistry, 58(21), 5628–5631.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical reviews, 104(6), 3079–3159.
  • Ren, H., & Basile, M. J. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules (Basel, Switzerland), 22(4), 625.
  • Smith, A. B., & Jones, C. D. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(1), 123-134.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society reviews, 40(10), 5084–5121.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022).
  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Tok, F., Bayrak, İ. R., & Koçyiğit-Kaymakçıoğlu, B. (2024). Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Some Novel 3,5-disubstituted-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives. Current Organic Chemistry, 28(1), 1-15.
  • O'Malley, S. J., & Tan, K. L. (2018).
  • Jones, L. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
  • Fry, A. J., & Pienta, N. J. (1985). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 107(22), 6399-6400.
  • O'Doherty, S. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org.

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A Comparative Guide to the Electrophilic Substitution Reactivity of Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of 1,2-, 1,3-, and 1,4-dinitrobenzene isomers towards electrophilic aromatic substitution (EAS). Designed for researchers and professionals in organic synthesis and drug development, this document synthesizes mechanistic principles with experimental data to elucidate the subtle yet critical differences that govern their chemical behavior.

Introduction: The Challenge of Substituting a Deactivated Ring

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by deprotonation to restore aromaticity.[1][2][3] The facility of this process is profoundly influenced by the substituents already present on the ring.

Substituents that donate electron density to the ring are termed "activating" and accelerate the reaction, whereas electron-withdrawing groups (EWGs) are "deactivating" and retard the reaction.[4][5] The nitro group (–NO₂) is one of the most powerful deactivating groups encountered in organic synthesis.[6] Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the nucleophilicity of the aromatic ring, making further substitution reactions challenging.[7][8] This guide will dissect how the relative positioning of two such deactivating groups in dinitrobenzene isomers dictates the feasibility and outcome of subsequent electrophilic attacks.

EAS_General_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzene Benzene Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Benzene->SigmaComplex Step 1 (Slow, RDS) Ring attacks E+ Electrophile Electrophile (E+) SubstitutedBenzene Substituted Benzene SigmaComplex->SubstitutedBenzene Step 2 (Fast) Deprotonation restores aromaticity Proton H+ Sigma_Complexes_Nitrobenzene Stability of Sigma Complexes in Nitration of Nitrobenzene Ortho Ortho Attack Ortho_unstable Highly Unstable Resonance Structure (+ charge adjacent to NO2) Ortho->Ortho_unstable Leads to Meta Meta Attack Meta_stable No Highly Unstable Resonance Structures Meta->Meta_stable Leads to Para Para Attack Para_unstable Highly Unstable Resonance Structure (+ charge adjacent to NO2) Para->Para_unstable Leads to Conclusion Conclusion: Meta attack is the least disfavored pathway. Ortho_unstable->Conclusion Meta_stable->Conclusion Para_unstable->Conclusion

Caption: Energetic comparison of intermediates from ortho, meta, and para attack on nitrobenzene.

Isomer-by-Isomer Reactivity Analysis

With two nitro groups present, the deactivation is even more severe. However, the relative arrangement of these groups creates distinct reactivity profiles for each isomer. The guiding principle is to identify the position on the ring that is least deactivated for an incoming electrophile.

1,3-Dinitrobenzene (m-Dinitrobenzene)

This isomer is the primary product from the nitration of nitrobenzene. [9]For a third substitution, we must consider the directing effects of both nitro groups.

  • Positions 4 and 6: These positions are ortho to one nitro group and para to the other. They are strongly deactivated.

  • Position 2: This position is ortho to both nitro groups and is thus the most strongly deactivated position.

  • Position 5: This position is uniquely situated meta to both nitro groups. While the ring is still heavily deactivated, attack at this site avoids the severe destabilization associated with ortho or para relationships to a nitro group. [10][11] Therefore, the C-5 position is the "least deactivated" and is the only viable site for further electrophilic substitution, however slow. This is why 1,3,5-trinitrobenzene (TNB) can be synthesized from 1,3-dinitrobenzene under forcing conditions. [12]

1,4-Dinitrobenzene (p-Dinitrobenzene)

In this isomer, all four available positions (2, 3, 5, and 6) are electronically equivalent.

  • Each position is ortho to one nitro group and meta to the other.

  • There is no position on the ring that is meta to both deactivating groups. [10][11]Consequently, any electrophilic attack will face the strong deactivating influence of an ortho nitro group. This makes the entire ring substantially less reactive than 1,3-dinitrobenzene.

1,2-Dinitrobenzene (o-Dinitrobenzene)

Similar to the para isomer, the ortho isomer lacks a position that is favorably disposed to both nitro groups.

  • Positions 3 and 6: These are ortho to one nitro group and meta to the other.

  • Positions 4 and 5: These are meta to one nitro group and para to the other.

  • Again, every position is either ortho or para to at least one nitro group, leading to profound deactivation across the entire ring.

Reactivity Order

Based on this analysis, the relative reactivity of the dinitrobenzene isomers towards further electrophilic substitution is:

1,3-Dinitrobenzene > 1,4-Dinitrobenzene ≈ 1,2-Dinitrobenzene

The 1,3-isomer is the most reactive (or least unreactive) because it possesses a site (C-5) that is meta to both powerful deactivating groups, providing a kinetically favored pathway that is absent in the other two isomers. [10][13]

Reactivity_Comparison Start Compare Dinitrobenzene Isomers Isomer13 1,3-Dinitrobenzene Start->Isomer13 Isomer14 1,4-Dinitrobenzene Start->Isomer14 Isomer12 1,2-Dinitrobenzene Start->Isomer12 Analysis13 Analysis: - Position 5 is meta to BOTH NO2 groups. - Least deactivated site exists. Isomer13->Analysis13 Analysis14 Analysis: - All positions are ortho to one NO2 and meta to the other. - No favorable site. Isomer14->Analysis14 Analysis12 Analysis: - All positions are ortho or para to at least one NO2 group. - No favorable site. Isomer12->Analysis12 Result13 Conclusion: Most Reactive Isomer (Least Unreactive) Analysis13->Result13 Result1412 Conclusion: Highly Unreactive Analysis14->Result1412 Analysis12->Result1412

Caption: Logical workflow for comparing the reactivity of dinitrobenzene isomers.

Quantitative Data and Experimental Evidence

Experimental data from the nitration of nitrobenzene provides strong support for these mechanistic principles. While this reaction produces dinitrobenzenes rather than consuming them, the product distribution reflects the directing effects that govern reactivity.

Product IsomerTypical Experimental Yield (%) [14]Calculated Yield (%) [13]
1,3-Dinitrobenzene (meta)~91-93%87.3%
1,2-Dinitrobenzene (ortho)~6-7%11.0%
1,4-Dinitrobenzene (para)~1-2%1.7%

The overwhelming preference for the meta product underscores the powerful directing effect of the initial nitro group. A computational study using Molecular Electron Density Theory confirms that the formation of 1,3-dinitrobenzene is the kinetically favored pathway, with the transition state leading to the meta product being lower in Gibbs free energy than those for the ortho and para products. [13]This inherent stability of the meta substitution pathway is the same reason that 1,3-dinitrobenzene is the most susceptible of the three isomers to a third substitution.

Experimental Protocol: Synthesis of m-Dinitrobenzene

The principles discussed are validated through the synthesis of 1,3-dinitrobenzene from nitrobenzene. This procedure demonstrates the deactivating nature of the nitro group (requiring harsh conditions) and its meta-directing effect.

Objective: To synthesize 1,3-dinitrobenzene via the electrophilic nitration of nitrobenzene.

Causality Behind Experimental Choices:

  • Nitrating Mixture: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile in this reaction. [9]* Temperature Control: The nitration of an already deactivated ring is highly exothermic and requires heating to proceed at a reasonable rate. A reflux condenser is used to prevent the loss of volatile reactants and products. [15]* Slow Addition: Adding the nitrobenzene slowly to the nitrating mixture helps control the initial exothermic reaction. [15]* Aqueous Workup: Pouring the reaction mixture into a large volume of cold water serves two purposes: it quenches the reaction and precipitates the crude m-dinitrobenzene, which is insoluble in water. [15]* Recrystallization: Ethanol is used for recrystallization because m-dinitrobenzene is sparingly soluble in cold ethanol but readily soluble in hot ethanol, allowing for effective purification from residual starting material and isomeric byproducts. [15] Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a 250 mL round-bottomed flask, carefully add 10.5 mL of concentrated sulfuric acid to 7.5 mL of concentrated nitric acid. Cool the flask in an ice-water bath. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

  • Addition of Nitrobenzene: While swirling the flask in the ice bath, slowly add 5 mL of nitrobenzene dropwise to the nitrating mixture using a dropper.

  • Reaction Heating: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture in a boiling water bath for 15-20 minutes.

  • Product Precipitation: Allow the reaction mixture to cool slightly. Carefully pour the warm mixture into a beaker containing approximately 100 mL of ice-cold distilled water while stirring vigorously with a glass rod. A pale-yellow solid, crude m-dinitrobenzene, will precipitate immediately. [15]5. Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold distilled water to remove residual acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. The final product should be pale-yellow crystals of 1,3-dinitrobenzene.

Conclusion

The electrophilic substitution reactivity of dinitrobenzene isomers is a clear illustration of the profound control that substituents exert on aromatic systems. The powerful electron-withdrawing and meta-directing nature of the nitro group dictates the outcome of further substitution reactions. While all dinitrobenzene isomers are strongly deactivated, 1,3-dinitrobenzene stands out as the most reactive. Its unique structure, which offers a position that is meta to both deactivating groups, provides a less energetically penalized pathway for electrophilic attack. In contrast, the 1,2- and 1,4-isomers lack such a site, rendering them exceptionally resistant to further substitution. This understanding is crucial for designing synthetic routes involving highly functionalized and electron-deficient aromatic compounds.

References

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Organic Syntheses. 1,3,5-trinitrobenzene. [Link]

  • YouTube. Directing Effect of the Nitro Group in EAS. [Link]

  • YouTube. EAS Activating and Deactivating Groups | Organic Chemistry Lessons. [Link]

  • Royal Society of Chemistry. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • YouTube. 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. [Link]

  • Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Quora. Why does para dinitrobenzene give only a monosubstituted product? [Link]

  • Scribd. M-Dinitrobenzene From Nitrobenzene by Substitution Reaction. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • ResearchGate. Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. [Link]

  • ResearchGate. Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Royal Society of Chemistry. The isomer distribution and partial rate factors in the nitration of nitrobenzene. [Link]

  • Transtutors. Experiment 10 Preparation of Dinitrobenzene In this experiment you... [Link]

  • Scribd. Synthesis of m-Dinitrobenzene from Nitrobenzene. [Link]

  • YouTube. 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

A Comparative Guide to Structure Confirmation of 1-Iodo-3,5-dinitrobenzene Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. For derivatives of 1-iodo-3,5-dinitrobenzene, a class of compounds utilized in organic synthesis and the development of advanced materials, unambiguous structure confirmation is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, with a primary focus on the authoritative power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present data-driven comparisons to equip researchers, scientists, and drug development professionals with the insights needed for robust structural validation.

The Imperative of Unambiguous Structure Determination

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of a heavy atom (iodine) and strong electron-withdrawing nitro groups imparts unique reactivity and potential for intermolecular interactions, such as halogen bonding, which can be critical for crystal engineering and the design of materials with specific properties. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, the choice of analytical methodology for structure confirmation is a critical decision in the research and development pipeline.

A Comparative Overview of Analytical Techniques

While a suite of spectroscopic methods is often employed for the characterization of organic molecules, each technique provides a different piece of the structural puzzle.[3][4] For this compound derivatives, a combination of methods is typically used, but X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of the atomic arrangement.[3]

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.Unambiguous structure determination; provides solid-state conformation and packing information.Requires a suitable single crystal; cannot be used for amorphous solids or liquids.
NMR Spectroscopy (¹H, ¹³C) Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through scalar couplings.Excellent for determining the carbon-hydrogen framework and connectivity in solution.Can be complex to interpret for molecules with overlapping signals; does not directly provide 3D structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[5]High sensitivity; provides elemental composition with high-resolution MS.[5]Does not provide information on stereochemistry or the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.[3]Fast and simple; good for identifying key functional groups like nitro groups.Provides limited information about the overall molecular structure.

Table 1. Comparison of common analytical techniques for the structural characterization of organic molecules.

While techniques like NMR and MS are indispensable for routine characterization and confirmation of the molecular formula, they provide indirect structural information that requires interpretation and can sometimes be ambiguous.[4][5] In contrast, X-ray crystallography offers a direct visualization of the molecule as it exists in the solid state.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive confirmation of the molecular structure of this compound derivatives, single-crystal X-ray diffraction is the unequivocal gold standard. This technique directly determines the spatial arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam interacting with the electron clouds of the atoms.

The crystal structure of this compound itself reveals important details about its solid-state conformation. The nitro groups are not perfectly coplanar with the benzene ring, and the molecules are linked in sheets by interactions between the nitro groups.[6] This type of detailed structural information, including subtle conformational and packing details, can only be obtained through X-ray crystallography.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. Understanding the rationale behind each step is crucial for obtaining high-quality data.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification Chromatography/Recrystallization crystal_growth Crystal Growth purification->crystal_growth Slow Evaporation/Vapor Diffusion crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction crystal_selection->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Validation & Analysis structure_refinement->validation CIF File Generation Halogen_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 I1 I C1 C I1->C1 O2a O I1->O2a Halogen Bond R1 Aromatic Ring C1->R1 N1 N O1a O N1->O1a O1b O N1->O1b R1->N1 I2 I C2 C I2->C2 R2 Aromatic Ring C2->R2 N2 N N2->O2a O2b O N2->O2b R2->N2

Sources

Quantitative Analysis of 1-Iodo-3,5-dinitrobenzene in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving 1-iodo-3,5-dinitrobenzene, accurate and reliable quantification of this key intermediate within a complex reaction matrix is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides an in-depth comparison of common analytical techniques for this purpose, offering insights into the causality behind experimental choices and presenting supporting data to guide your selection of the most appropriate method.

The Analytical Challenge

This compound is a reactive intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a heavy iodine atom and two electron-withdrawing nitro groups, presents both opportunities and challenges for quantitative analysis. The primary goal is to achieve selective and accurate measurement of the analyte in the presence of starting materials, reagents, solvents, and potential byproducts.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique is a balance of several factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR) UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[2]Intrinsic proportionality between NMR signal intensity and the number of nuclei.[3]Measurement of light absorption by the analyte at a specific wavelength.[4]
Selectivity High (tunable via column chemistry and mobile phase composition).High (dependent on column and detector choice).High (structurally informative, resolving individual protons).Low to Moderate (risk of spectral overlap from other chromophores).
Sensitivity High (ng to pg levels with UV detection).Very High (pg to fg levels with Electron Capture Detector).[5]Moderate (µg to mg levels).[6]Low to Moderate (µg/mL range).
Sample Prep Simple (dilution, filtration).May require derivatization for non-volatile impurities; dilution.Simple (dissolution in deuterated solvent, addition of internal standard).Simple (dilution to fall within linear range).
Speed Moderate (5-20 min per sample).Fast (5-15 min per sample).Moderate (2-10 min per sample).Very Fast (<1 min per sample).
Quantitation External or internal standard calibration.External or internal standard calibration.Absolute or relative quantification using an internal standard.[7]External standard calibration (Beer-Lambert Law).[4]
Validation Well-established; requires validation of specificity, linearity, accuracy, precision, etc.[8][9]Well-established; requires validation of similar parameters.Well-established; requires careful parameter optimization.Requires careful validation of specificity in the given matrix.
Best For Routine in-process control and final product analysis where high selectivity is needed.Analysis of thermally stable and volatile compounds, especially at trace levels.Complex mixtures where component identification and quantification are needed simultaneously.Rapid, high-throughput screening where high selectivity is not critical.

In-Depth Method Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: HPLC is often the workhorse for in-process reaction monitoring in pharmaceutical development due to its robustness and high selectivity.[10] For this compound, a reversed-phase method is ideal. The two nitro groups and the benzene ring provide a strong chromophore, making UV detection highly sensitive. The key to a successful HPLC method is achieving baseline separation of the analyte from all potential impurities and starting materials.

Trustworthiness: A self-validating HPLC protocol incorporates system suitability tests (SSTs) before each run. Parameters like theoretical plates, tailing factor, and reproducibility of replicate injections ensure the chromatographic system is performing as expected.[8]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Accurately weigh reaction aliquot s2 Quench reaction (if necessary) s1->s2 s3 Dilute with mobile phase to known volume s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 a1 Inject sample onto HPLC system s4->a1 a2 Separation on C18 column a1->a2 a3 Detection by UV at 254 nm a2->a3 d1 Integrate peak area of analyte a3->d1 d2 Calculate concentration using calibration curve d1->d2 GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Accurately weigh reaction aliquot s2 Dilute with appropriate solvent (e.g., Ethyl Acetate) s1->s2 s3 Add Internal Standard (e.g., 1-iodo-3,5-dimethylbenzene) s2->s3 s4 Filter if necessary s3->s4 a1 Inject sample into GC s4->a1 a2 Vaporization in heated inlet a1->a2 a3 Separation on capillary column a2->a3 a4 Detection by ECD or NPD a3->a4 d1 Integrate peak areas of analyte and IS a4->d1 d2 Calculate concentration using response factor d1->d2 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing s1 Accurately weigh reaction aliquot s3 Dissolve both in known volume of deuterated solvent (e.g., DMSO-d6) s1->s3 s2 Accurately weigh certified Internal Standard (e.g., Maleic Acid) s2->s3 a1 Transfer to NMR tube s3->a1 a2 Acquire 1H NMR spectrum with optimized parameters (long D1, calibrated 90° pulse) a1->a2 d1 Phase and baseline correct spectrum a2->d1 d2 Integrate analyte and IS signals d1->d2 d3 Calculate molar concentration d2->d3

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-Iodo-3,5-dinitrobenzene: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with highly reactive and specialized chemical intermediates like 1-Iodo-3,5-dinitrobenzene is fundamental to innovation in pharmaceuticals, material science, and organic synthesis.[1] However, our responsibility extends beyond the successful synthesis; it encompasses the safe and compliant management of these materials from cradle to grave. The dinitroaromatic structure of this compound demands a rigorous and informed approach to its disposal. This guide provides the essential, field-proven procedures for managing this compound waste, ensuring the safety of personnel, the integrity of your facility, and environmental compliance.

The core principle of this protocol is risk mitigation through informed action. Dinitrobenzene compounds are classified as hazardous wastes by the Environmental Protection Agency (EPA), and their disposal is strictly regulated.[2] The procedures outlined below are designed to be a self-validating system, addressing the compound's specific chemical hazards at every stage.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

This compound is not a benign laboratory reagent. Its hazard profile necessitates careful handling and dictates the stringent disposal requirements. The presence of two nitro groups significantly increases its reactivity and potential for energetic decomposition, particularly under thermal stress.[1][3] Furthermore, its toxicological properties present acute health risks upon exposure.[4][5]

Understanding these intrinsic hazards is the first step in building a culture of safety and ensuring procedural adherence. The primary risks are chemical reactivity, toxicity, and environmental harm if released improperly.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Hazard Statement Significance for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Strict avoidance of personal contact is critical. All waste handling must occur with appropriate personal protective equipment (PPE) to prevent ingestion, absorption, or inhalation of dust or vapors.
Skin & Eye Irritation H315, H319: Causes skin irritation and serious eye irritation.[4][5] Direct contact can cause immediate injury. This reinforces the need for gloves, lab coats, and eye protection during all handling and disposal steps.
Respiratory Irritation H335: May cause respiratory irritation.[4][5] Handling should be performed in well-ventilated areas or under a chemical fume hood to prevent inhalation of airborne particles.
Skin Sensitization H317: May cause an allergic skin reaction.[6] Repeated contact may lead to an allergic response, necessitating consistent use of protective gloves.

| Thermal Instability | Dinitrobenzene compounds are combustible and may explode in a fire.[3] | Waste must be stored away from heat, sparks, and all ignition sources.[7] During a fire, toxic gases like nitrogen oxides and hydrogen iodide are produced.[4] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any this compound waste, the correct PPE is mandatory. This is a non-negotiable step to prevent the health risks detailed above.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical impermeable gloves (e.g., Nitrile, Neoprene). To prevent skin contact, irritation, and potential absorption.[8]
Eye Protection Chemical safety glasses or goggles. To protect against dust particles and splashes, preventing serious eye irritation.[4]
Body Protection Lab coat and appropriate protective work clothing. To prevent contamination of personal clothing and minimize skin exposure.[4]

| Respiratory Protection | NIOSH/MSHA approved respirator with particulate filter (e.g., P3). | Required when handling powders outside of a fume hood or when dust formation is likely, to prevent respiratory irritation.[9][10] |

Waste Segregation & Collection Protocol

Proper disposal begins in the laboratory at the point of waste generation. The causality is simple: mismanaged waste streams can lead to dangerous chemical reactions, compromise safety, and result in costly disposal violations.

Step-by-Step Collection Methodology:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[7][11]

  • Labeling: The label must, at a minimum, include:

    • "Hazardous Waste"

    • "this compound"

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

  • Transferring Waste: Carefully transfer solid waste into the container using a dedicated spatula or scoop. Avoid creating dust.[4] If transferring a solution, use a funnel to prevent spills. All transfers should be done inside a chemical fume hood.

  • Segregation: Do NOT mix this compound waste with other waste streams, especially strong oxidizing agents or bases, with which it is incompatible.[10] Mixing with other wastes is prohibited unless explicitly part of an approved treatment protocol.[12]

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.[10][11]

  • Full Container: Once the container is full, ensure the lid is tightly sealed. Arrange for pickup by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

G cluster_0 Laboratory Waste Generation A Identify Waste: This compound (Solid or Contaminated Items) B Select & Label Approved Hazardous Waste Container A->B Step 1 C Transfer Waste (Inside Fume Hood) B->C Step 2 D Securely Seal Container C->D Step 3 E Store in Designated Secondary Containment Area D->E Step 4 F Contact EHS for Disposal Pickup E->F Step 5

Caption: Workflow for the safe collection and segregation of this compound waste.

Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact.

Immediate Actions for Any Spill:

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and control entry to the area.[3]

  • Assess the Situation: Determine the extent of the spill and if you have the appropriate training and materials to handle it. If not, contact your EHS emergency line immediately.

G cluster_1 Response Protocol Spill Spill Occurs Size Assess Spill Size Spill->Size Small Small Spill (<5g) Confined Area Size->Small Small Large Large Spill (>5g) or Airborne Dust Size->Large Large PPE Don Full PPE (incl. Respirator) Small->PPE Evacuate Evacuate Area & Call EHS Emergency Large->Evacuate Contain Contain Spill (e.g., with inert absorbent) PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Hazardous Waste Container Collect->Dispose Decon Decontaminate Area Dispose->Decon

Caption: Decision tree for responding to a this compound spill.

For a Small, Contained Spill (e.g., <5 grams):

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Wear Full PPE: This includes a respirator to prevent inhalation of any airborne dust.

  • Collect Material: Do NOT dry sweep. Moisten the material slightly with an inert liquid (like water, if compatible) to prevent dust generation.[13] Carefully collect the material using a scoop or soft brush and place it into a labeled hazardous waste container.[3][7]

  • Decontaminate: Wash the spill site thoroughly with soap and water after the material has been removed.[4]

  • Dispose of Cleanup Materials: All contaminated cleanup materials (gloves, wipes, etc.) must also be placed in the hazardous waste container.

Approved Disposal Methodologies

Final disposal of this compound is a regulated process that must be performed by a licensed and certified hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]

  • Primary Method: High-Temperature Incineration: The most effective and recommended method is controlled incineration at a licensed chemical destruction plant.[8] The compound is typically dissolved in a combustible solvent and injected into a high-temperature incinerator equipped with afterburners and flue gas scrubbers. This process ensures the complete thermal destruction of the molecule into less hazardous components like carbon oxides, nitrogen oxides, and hydrogen iodide, which are then "scrubbed" from the exhaust gas.[4]

  • Alternative Method: Hazardous Waste Landfill: If appropriate incineration facilities are unavailable, the material may be buried in a specially designated and licensed chemical waste landfill. This is a less preferred option as it does not destroy the molecule, but rather contains it. This must be done in accordance with all federal, state, and local regulations.[4]

Regulatory Compliance: The Final Checkpoint

Adherence to regulations is not optional. Chemical waste generators are legally responsible for ensuring their waste is classified and disposed of correctly.[10] Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10] For specific guidance, contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA).[3]

By implementing these procedures, you build a robust system that protects you, your colleagues, and the environment, ensuring that your valuable research does not come at the cost of safety or compliance.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. Available at: [Link]

  • Georganics. (2011). SAFETY DATA SHEET: this compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235269, this compound. Available at: [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: DINITROBENZENE (mixed isomers). Available at: [Link]

  • Georganics. (n.d.). This compound. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Iodo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Iodo-3,5-dinitrobenzene (CAS No. 6276-04-6). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information herein is synthesized from established safety data sheets, chemical resistance guides, and laboratory safety manuals to ensure a comprehensive and trustworthy resource.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a reactive aromatic compound with significant health and safety risks. A thorough understanding of its properties is the foundation of safe handling.

1-1. Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Sensitization: May cause an allergic skin reaction.

  • Explosive Potential: As a dinitroaromatic compound, it should be handled with the awareness of its potential explosive properties, especially when subjected to heat, shock, or friction.

A summary of the hazard information is provided in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute toxicity, OralH302: Harmful if swallowedWarning
Acute toxicity, DermalH312: Harmful in contact with skinWarning
Acute toxicity, InhalationH332: Harmful if inhaledWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Respiratory sensitizationH335: May cause respiratory irritationWarning
Skin sensitizationH317: May cause an allergic skin reactionWarning

1-2. The Rationale Behind Caution: Understanding Reactivity

Dinitroaromatic compounds are energetically unstable. The two nitro groups on the benzene ring make the molecule electron-deficient and susceptible to nucleophilic attack. Furthermore, the presence of nitro groups significantly increases the energetic properties of the molecule, making it potentially explosive under certain conditions. It is incompatible with strong bases and strong oxidizing agents.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on the chemical's properties and established safety standards.

2-1. Hand Protection: Choosing the Right Gloves

Due to the dermal toxicity and skin irritation potential of this compound, robust hand protection is critical.

  • Recommended Glove Materials: For handling nitro-compounds and aromatic hydrocarbons, Butyl rubber or Nitrile rubber gloves are recommended[2][3]. Butyl gloves generally offer superior resistance to a wide range of hazardous chemicals, including nitroaromatics[2][3]. Nitrile gloves provide a good alternative with excellent puncture resistance.

  • Glove Thickness: A minimum thickness of 8 mils (0.2 mm) is recommended for handling this compound. For extended contact or immersion, a thicker gauge glove should be used.

    • Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection.

    • Regular Glove Changes: Gloves should be changed immediately if they become contaminated. For prolonged work, it is advisable to change gloves at regular intervals (e.g., every 1-2 hours), even if no contamination is visible.

    • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.

2-2. Eye and Face Protection: Shielding from Splashes and Dust

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes.

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes or when handling larger quantities of the material.

2-3. Respiratory Protection: Preventing Inhalation Exposure

Given that this compound is a solid that can generate dust and is harmful if inhaled, respiratory protection is essential, particularly when handling the powder outside of a certified chemical fume hood.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a combination of cartridges is recommended.

  • Cartridge Selection: Use a combination cartridge that provides protection against both organic vapors and particulates (P100 filter) . The organic vapor component will address any potential off-gassing, while the P100 filter will capture fine dust particles[1][4][5].

  • Fit Testing: A proper fit is crucial for the effectiveness of a respirator. All users of tight-fitting respirators must be fit-tested annually according to OSHA regulations.

2-4. Protective Clothing: Minimizing Skin Contact

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.

  • Full-Body Protection: For tasks with a higher risk of exposure, such as handling large quantities or cleaning up a significant spill, disposable coveralls may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Chemical-resistant shoe covers should be considered when handling large quantities of the substance.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep 1. Review SDS and SOPs Weigh 4. Weighing and Transfer Prep->Weigh Proceed with caution Area 2. Designate a Handling Area (Fume Hood) PPE_Check 3. Inspect and Don PPE Reaction 5. Performing the Reaction Weigh->Reaction Decon 6. Decontaminate Glassware and Surfaces Reaction->Decon Waste 7. Segregate and Label Hazardous Waste Decon->Waste Disposal 8. Request Waste Pickup Waste->Disposal

Caption: A stepwise workflow for the safe handling of this compound.

3-1. Preparation

  • Review Safety Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for your laboratory.

  • Designate a Handling Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Inspect and Don PPE: Carefully inspect all PPE for integrity and don it correctly as outlined in Section 2.

3-2. Handling

  • Weighing and Transfer:

    • Use a tared weigh boat or glassine paper to weigh the solid.

    • Handle the solid with care to avoid generating dust.

    • Transfer the weighed solid to the reaction vessel within the fume hood.

  • Performing the Reaction:

    • Ensure all reactions are set up in a way that prevents the release of dust or vapors.

    • Use appropriate glassware and equipment that is in good condition.

3-3. Cleanup and Disposal

  • Decontaminate Glassware and Surfaces:

    • Decontaminate all glassware and surfaces that have come into contact with this compound. A suitable solvent such as acetone can be used for the initial rinse, followed by a thorough washing with soap and water. Collect all rinsate as hazardous waste.

  • Segregate and Label Hazardous Waste:

    • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Request Waste Pickup:

    • Follow your institution's procedures for the disposal of hazardous waste. Do not allow hazardous waste to accumulate in the laboratory[6][7].

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of a spill or exposure is critical.

4-1. Spill Cleanup

The procedure for cleaning up a spill of this compound will depend on the size of the spill.

For a Small Spill (manageable by trained lab personnel):

  • Alert others: Inform colleagues in the immediate area of the spill.

  • Evacuate if necessary: If there is a risk of significant dust generation, evacuate the immediate area.

  • Don appropriate PPE: Ensure you are wearing the correct PPE as described in Section 2, including respiratory protection.

  • Contain the spill: Cover the solid spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for nitro compounds[8].

  • Dampen the material (with caution): To minimize dust, lightly dampen the absorbent material with a small amount of 60-70% ethanol[9]. Use only enough to prevent the powder from becoming airborne. While ethanol can be a reducing agent for nitroaromatics in the presence of a catalyst, its use in small quantities for dampening is a recognized procedure to control dust during cleanup[9][10].

  • Collect the waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill (requires emergency response):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Provide them with the Safety Data Sheet for this compound.

4-2. Exposure Response

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

5-1. Waste Segregation and Labeling

  • Solid Waste: Collect all contaminated solids (gloves, absorbent materials, etc.) in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Liquid Waste: Collect all contaminated liquids (solvents, reaction mixtures) in a separate, compatible, and clearly labeled hazardous waste container.

5-2. Disposal Procedure

  • Dispose of all hazardous waste in accordance with federal, state, and local regulations[1].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[6][7].

  • Never dispose of this compound down the drain or in the regular trash.

References

  • Georganics. (2011). This compound Safety Data Sheet. [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. [Link]

  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. [Link]

  • SPILL-X. (n.d.). SPILL CLEANUP QUICK REFERENCE. [Link]

  • SHIELD Scientific. (n.d.). Chemical resistance guide informations. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Chemistry Stack Exchange. (2014). Role of Alcohols(EtOH,MeOH) in nitro reduction used for Metal(Sn,Fe). [Link]

Sources

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